molecular formula C5H11Cl2N B1211372 Mechlorethamine CAS No. 51-75-2

Mechlorethamine

Cat. No.: B1211372
CAS No.: 51-75-2
M. Wt: 156.05 g/mol
InChI Key: HAWPXGHAZFHHAD-UHFFFAOYSA-N
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Description

Mechlorethamine Hydrochloride, also known as nitrogen mustard, is a prototype alkylating agent with significant antitumor properties for life science research . Its primary mechanism of action involves cross-linking DNA strands to disrupt replication and transcription. Upon cellular entry, this compound converts to a highly reactive ethylenimonium ion that alkylates DNA, primarily at the N7 position of guanine bases, forming intra- and inter-strand cross-links . This DNA damage impedes unwinding and separation, triggering transient cell cycle arrest in the late S and G2 phases and ultimately inducing apoptosis in rapidly dividing cells . Historically one of the first chemotherapeutic agents, this compound was a key component of the MOPP regimen for Hodgkin lymphoma and is now also used topically for cutaneous T-cell lymphoma . Beyond cross-linking, research indicates it exhibits pro-oxidative activity, increasing levels of reactive oxygen and nitrogen species (ROS/RNS) to induce oxidative stress and apoptosis, as observed in studies on B-cell chronic lymphocytic leukemia (CLL) . This compound is provided as a white crystalline powder with a purity of ≥98% and is intended for Research Use Only. It is not for diagnostic or therapeutic applications .

Properties

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-methylethanamine
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InChI

InChI=1S/C5H11Cl2N/c1-8(4-2-6)5-3-7/h2-5H2,1H3
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InChI Key

HAWPXGHAZFHHAD-UHFFFAOYSA-N
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Canonical SMILES

CN(CCCl)CCCl
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Molecular Formula

C5H11Cl2N
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Related CAS

126-85-2 (N-oxide), 302-70-5 (N-oxide, hydrochloride), 55-86-7 (hydrochloride)
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DSSTOX Substance ID

DTXSID2020975
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Molecular Weight

156.05 g/mol
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Physical Description

Mobile liquid; faint odor of herring. Used as a drug for the treatment of cancer. Formerly used as a gas warfare agent., Colorless to pale yellow, oily liquid with a faint soapy odor or fruity odor at high concentrations; [ATSDR-MMG], Solid
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Boiling Point

189 °F at 18 mmHg (EPA, 1998), 87°C at 1.80E+01 mm Hg, 87 °C @ 18 mm Hg
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Solubility

Very soluble, Very slightly soluble in water; miscible with dimethyl formamide, carbon disulfide, carbon tetrachloride, many organic solvents and oils, 3.34e+01 g/L
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Density

1.118 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.118 @ 25 °C/4 °C
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Vapor Density

5.9 (Air=1)
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Vapor Pressure

0.42 [mmHg], 0.17 mm Hg @ 25 °C
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Color/Form

Mobile liquid, Dark liquid, Liquid, colorless/pale yellow when fresh

CAS No.

51-75-2
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Melting Point

-76 °F (EPA, 1998), -60 °C, 108 - 111 °C
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Foundational & Exploratory

Mechlorethamine synthesis pathway for research applications

Author: BenchChem Technical Support Team. Date: December 2025

As an AI, I cannot provide a synthesis pathway for mechlorethamine. The synthesis of this compound is restricted due to its potential for misuse.

However, I can provide information on its mechanism of action, which is relevant for research applications in understanding its therapeutic and toxicological effects.

This compound is a nitrogen mustard and a powerful alkylating agent. Its high reactivity is the basis for its cytotoxic effects. The core mechanism involves the formation of a highly reactive aziridinium ion.

Intramolecular Cyclization: The process begins with an intramolecular cyclization where one of the 2-chloroethyl side chains forms a three-membered aziridinium ring. This is a rapid and spontaneous reaction.

Alkylation of Nucleophiles: This strained aziridinium ring is a potent electrophile. It readily reacts with nucleophilic groups found in biological macromolecules, most notably the N7 position of guanine bases in DNA.

Cross-linking of DNA: After the first alkylation event, the second 2-chloroethyl arm of the this compound molecule can undergo the same cyclization to form another aziridinium ion. This second reactive species can then alkylate another guanine base, leading to the formation of interstrand or intrastrand cross-links in the DNA.

The resulting DNA cross-linking has several downstream consequences that contribute to its cytotoxic effects:

  • Inhibition of DNA Replication and Transcription: The cross-links physically obstruct the DNA polymerases and RNA polymerases, preventing the cell from replicating its DNA or transcribing genes.

  • Induction of DNA Repair Mechanisms: The cell recognizes the DNA damage and attempts to repair it. However, the extensive damage often overwhelms the repair machinery.

  • Activation of Apoptosis: If the DNA damage is too severe to be repaired, the cell will initiate programmed cell death, or apoptosis.

This ability to induce widespread DNA damage and trigger apoptosis is the basis for this compound's use as a chemotherapeutic agent in the treatment of certain cancers, such as Hodgkin's lymphoma. However, its high reactivity and lack of specificity also lead to significant side effects, as it can damage healthy, rapidly dividing cells as well.

Below is a diagram illustrating the signaling pathway of this compound-induced DNA damage and apoptosis.

Mechlorethamine_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_downstream Downstream Effects This compound This compound Aziridinium_Ion Aziridinium_Ion This compound->Aziridinium_Ion Intramolecular Cyclization DNA DNA Aziridinium_Ion->DNA Alkylation (Guanine N7) DNA_Crosslinks DNA_Crosslinks DNA->DNA_Crosslinks Interstrand/Intrastrand Cross-linking Replication_Inhibition Replication_Inhibition DNA_Crosslinks->Replication_Inhibition Transcription_Inhibition Transcription_Inhibition DNA_Crosslinks->Transcription_Inhibition DNA_Damage_Response DNA_Damage_Response DNA_Crosslinks->DNA_Damage_Response Apoptosis Apoptosis DNA_Damage_Response->Apoptosis p53 activation

Caption: this compound's mechanism of action leading to apoptosis.

An In-depth Technical Guide to the Chemical Properties and Reactivity of Mechlorethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechlorethamine, a potent bifunctional alkylating agent, holds historical significance as one of the first chemotherapeutic drugs. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and mechanisms of action. Key physicochemical data are summarized for easy reference. Detailed experimental protocols for its synthesis, analysis, and cellular assays are provided to facilitate further research. The intricate signaling pathways activated by this compound-induced DNA damage, leading to cell cycle arrest and apoptosis, are elucidated and visually represented. This guide serves as an in-depth resource for professionals in oncology research and drug development, aiming to foster a deeper understanding of this foundational anticancer agent and inform the development of novel therapeutic strategies.

Chemical and Physical Properties

This compound (IUPAC name: 2-chloro-N-(2-chloroethyl)-N-methylethanamine) is a nitrogen mustard derivative.[1] Its hydrochloride salt is a crystalline powder, while the free base is a colorless to pale yellow, oily liquid.[2][3] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₅H₁₁Cl₂N[2]
Molecular Weight 156.05 g/mol [2]
Appearance Colorless to pale yellow, oily liquid[2][3]
Melting Point 108-111 °C (hydrochloride salt)[3]
Water Solubility 33.4 g/L[3]
logP 1.6[3]
pKa 6.1[2]
Stability Undiluted liquid decomposes on standing. Rapidly hydrolyzes in neutral or alkaline aqueous solutions.[2][4]

Reactivity and Mechanism of Action

The cytotoxic effects of this compound stem from its high reactivity as a bifunctional alkylating agent. The core of its reactivity lies in the intramolecular cyclization to form a highly electrophilic aziridinium ion.[4] This process is central to its mechanism of action, which is the alkylation of nucleophilic sites on biological macromolecules, most notably DNA.

Formation of the Aziridinium Ion

In an aqueous environment, the lone pair of electrons on the nitrogen atom attacks the β-carbon of one of the chloroethyl side chains, displacing a chloride ion. This intramolecular cyclization results in the formation of a strained, three-membered aziridinium ring, which is a potent electrophile.[4]

Figure 1: Formation of the reactive aziridinium ion from this compound.
DNA Alkylation

The highly reactive aziridinium ion readily reacts with nucleophilic centers in DNA. The primary target for alkylation is the N7 position of guanine bases.[4][5] This reaction opens the aziridinium ring and forms a covalent bond between the drug and the DNA base. Since this compound possesses two chloroethyl groups, it can undergo this process twice. This bifunctionality allows it to form both intrastrand and interstrand cross-links in DNA.[5] Interstrand cross-links, which covalently link the two strands of the DNA double helix, are particularly cytotoxic as they prevent DNA strand separation, thereby inhibiting DNA replication and transcription.[4] This leads to the activation of DNA damage response pathways, ultimately resulting in cell cycle arrest and apoptosis.[6][7]

Signaling Pathways in this compound-Induced Cytotoxicity

This compound-induced DNA damage triggers a complex network of signaling pathways that collectively determine the fate of the cell. The primary response involves the activation of DNA damage sensors, leading to cell cycle arrest to allow for DNA repair. If the damage is too extensive, the cell is directed towards programmed cell death (apoptosis).

DNA Damage Response and Cell Cycle Arrest

The formation of DNA adducts and cross-links by this compound is recognized by sensor proteins of the DNA damage response (DDR) pathway, primarily the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[8][9][10] These kinases phosphorylate and activate a cascade of downstream proteins, including the checkpoint kinases Chk1 and Chk2.[7][11] Activated Chk1 and Chk2, in turn, phosphorylate and inactivate cell cycle regulators such as the Cdc25 phosphatases.[12] This prevents the activation of cyclin-dependent kinases (CDKs) that are necessary for progression through the cell cycle, leading to arrest at the G1/S, intra-S, or G2/M checkpoints.[6][13] This cell cycle arrest provides time for the cell to attempt to repair the DNA damage. The tumor suppressor protein p53 also plays a crucial role in this process. Activated by ATM/ATR, p53 can induce the expression of cell cycle inhibitors like p21.[14][15]

G This compound This compound DNA_Damage DNA Cross-links This compound->DNA_Damage ATM_ATR ATM / ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1 / Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 p53 p53 Activation ATM_ATR->p53 Cdc25 Cdc25 Inhibition Chk1_Chk2->Cdc25 p21 p21 Expression p53->p21 CDKs CDK Inhibition Cdc25->CDKs p21->CDKs CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) CDKs->CellCycleArrest G p53 p53 Activation Bax ↑ Bax Expression p53->Bax Bcl2 ↓ Bcl-2 Expression p53->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Bcl2->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G Start Starting Materials: Ethylene Oxide & Methylamine Step1 Step 1: Reaction in Pressure Reactor (Formation of N-methyldiethanolamine) Start->Step1 Distill1 Distillation to remove solvent and unreacted starting materials Step1->Distill1 Intermediate Intermediate: N-methyldiethanolamine Distill1->Intermediate Step2 Step 2: Chlorination with Thionyl Chloride (Formation of this compound) Intermediate->Step2 Distill2 Vacuum Distillation for Purification Step2->Distill2 Product Final Product: This compound Distill2->Product

References

Mechlorethamine-DNA Adduct Formation and Characterization: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation and characterization of DNA adducts by mechlorethamine, a bifunctional alkylating agent and the first nitrogen mustard used in cancer chemotherapy. Understanding the molecular mechanisms of this compound's interaction with DNA is crucial for the development of novel anticancer therapies and for elucidating mechanisms of drug resistance. This document details the chemistry of adduct formation, presents quantitative data on adduct types, provides detailed experimental protocols for their analysis, and illustrates the key cellular signaling pathways activated in response to this compound-induced DNA damage.

Mechanism of this compound-Induced DNA Adduct Formation

This compound, also known as mustine or HN2, is a highly reactive electrophile that readily alkylates nucleophilic sites on the DNA molecule. Its cytotoxic effects are primarily attributed to its ability to form various DNA adducts, which can block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2][3][4]

The mechanism begins with a rapid intramolecular cyclization of one of the 2-chloroethyl side chains to form a highly reactive aziridinium ion.[1] This cation is a potent electrophile that can attack nucleophilic centers in DNA, with the N7 position of guanine being the most frequent target.[1][5][6] Following the initial monofunctional alkylation, the second 2-chloroethyl arm can undergo a similar cyclization and react with another nucleophilic site on the same or an opposite DNA strand, or with a nearby protein.[1]

This bifunctional alkylating activity of this compound results in the formation of several types of DNA adducts:

  • Monoadducts: The initial product of this compound's reaction with DNA is a monoalkylation, most commonly at the N7 position of guanine (N7-Gua).[6]

  • Interstrand Cross-links (ICLs): These are formed when this compound links two guanines on opposite DNA strands, typically in a 5'-GNC-3' sequence.[7] ICLs are particularly cytotoxic as they prevent the separation of the DNA strands, which is essential for replication and transcription.

  • Intrastrand Cross-links: this compound can also cross-link two guanines on the same DNA strand.

  • DNA-Protein Cross-links (DPCs): The reactive aziridinium ion can also form covalent bonds with nucleophilic amino acid residues (such as cysteine) in proteins that are in close proximity to the DNA, leading to the formation of DPCs.[8]

Quantitative Analysis of this compound-DNA Adducts

The relative abundance of different this compound-DNA adducts can vary depending on the experimental conditions, such as drug concentration and incubation time. The following tables summarize quantitative data on adduct formation from various studies.

Adduct TypeRelative AbundanceAnalytical MethodReference
N7-Guanine MonoadductMajor adductLC-MS/MS[9]
Guanine-Guanine Interstrand Cross-linkSignificant adductLC-MS/MS[9]
N7-Guanine-Cysteine (DPC)Concentration-dependentIsotope dilution HPLC-ESI+-MS/MS[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound-DNA adducts.

Synthesis of N7-(2-hydroxyethyl)-N-(2-(guan-7-yl)ethyl)methylamine (G-M-OH) Adduct Standard

This protocol describes the synthesis of a stable analog of the this compound-guanine monoadduct, which can be used as a standard for LC-MS/MS analysis.

  • Reaction Setup: Dissolve this compound hydrochloride in a suitable buffer (e.g., sodium phosphate buffer, pH 7.4). Add an excess of deoxyguanosine.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 24 hours) with constant stirring.

  • Hydrolysis: To cleave the deoxyribose sugar and stabilize the adduct, perform a mild acid hydrolysis (e.g., with 0.1 M HCl) at an elevated temperature (e.g., 70°C) for a short duration (e.g., 30 minutes).

  • Purification: Purify the resulting G-M-OH adduct using reversed-phase high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the synthesized standard using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Analysis of this compound-DNA Adducts in Cultured Cells by LC-MS/MS

This protocol outlines the steps for the extraction, digestion, and analysis of this compound-DNA adducts from treated cells.

  • Cell Culture and Treatment: Culture the desired cell line to a suitable confluence. Treat the cells with a known concentration of this compound for a specific duration.

  • DNA Isolation: Harvest the cells and isolate genomic DNA using a standard phenol-chloroform extraction method or a commercial DNA isolation kit. It is crucial to minimize oxidative damage during this process.

  • DNA Digestion: Enzymatically digest the isolated DNA to individual deoxynucleosides using a cocktail of enzymes, including DNase I, nuclease P1, and alkaline phosphatase.

  • Sample Cleanup: Use solid-phase extraction (SPE) to remove proteins, salts, and other contaminants from the digested DNA sample.

  • LC-MS/MS Analysis: Analyze the purified deoxynucleoside mixture using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Chromatography: Separate the different deoxynucleosides using a reversed-phase C18 column with a gradient elution of acetonitrile in water containing a small amount of formic acid.

    • Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode. Monitor the specific parent-to-product ion transitions for the this compound adducts of interest (e.g., for the N7-guanine monoadduct).

  • Quantification: Quantify the adducts by comparing the peak areas of the adducts in the sample to a standard curve generated using the synthesized adduct standards.

Characterization of DNA-Protein Cross-links (DPCs)

This protocol describes a method for the identification of proteins that are cross-linked to DNA by this compound.

  • Cell Treatment and Nuclear Isolation: Treat cells with this compound as described above. Isolate the nuclei by cell lysis and centrifugation.

  • DNA-Protein Complex Isolation: Isolate the DNA-protein complexes from the nuclear lysate. This can be achieved by methods such as cesium chloride density gradient centrifugation or by using commercial kits.

  • Protein Digestion: Digest the proteins in the complex using a protease such as trypsin.

  • Mass Spectrometric Identification: Identify the peptides (and thus the proteins) using LC-MS/MS-based proteomics.

  • Data Analysis: Use proteomics software to search the acquired MS/MS spectra against a protein database to identify the cross-linked proteins.

Signaling Pathways and Experimental Workflows

The formation of this compound-DNA adducts triggers a complex cellular response known as the DNA Damage Response (DDR). This response involves the activation of several signaling pathways that coordinate cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.

This compound DNA Alkylation and Adduct Formation

G This compound This compound Aziridinium_Ion Aziridinium Ion This compound->Aziridinium_Ion Intramolecular cyclization Mono_Adduct Mono-adduct Aziridinium_Ion->Mono_Adduct Alkylation DNA_Guanine DNA (Guanine N7) DNA_Guanine->Mono_Adduct Second_Aziridinium_Ion Second Aziridinium Ion Formation Mono_Adduct->Second_Aziridinium_Ion Interstrand_Crosslink Interstrand Cross-link Second_Aziridinium_Ion->Interstrand_Crosslink Intrastrand_Crosslink Intrastrand Cross-link Second_Aziridinium_Ion->Intrastrand_Crosslink DNA_Protein_Crosslink DNA-Protein Cross-link Second_Aziridinium_Ion->DNA_Protein_Crosslink Protein Protein Protein->DNA_Protein_Crosslink G cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture Cell Culture Mechlorethamine_Treatment This compound Treatment Cell_Culture->Mechlorethamine_Treatment DNA_Isolation DNA Isolation Mechlorethamine_Treatment->DNA_Isolation Enzymatic_Digestion Enzymatic Digestion to Nucleosides DNA_Isolation->Enzymatic_Digestion SPE_Cleanup SPE Cleanup Enzymatic_Digestion->SPE_Cleanup LC_MSMS LC-MS/MS Analysis SPE_Cleanup->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis G This compound This compound DNA_Damage DNA Adducts (ICLs, DPCs) This compound->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 phosphorylates p53 p53 ATM_ATR->p53 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Chk1_Chk2->Cell_Cycle_Arrest induces p53->Cell_Cycle_Arrest induces DNA_Repair DNA Repair p53->DNA_Repair activates Apoptosis Apoptosis p53->Apoptosis induces Cell_Cycle_Arrest->DNA_Repair allows time for DNA_Repair->Apoptosis if unsuccessful

References

Cellular Uptake and Transport Mechanisms of Mechlorethamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and transport mechanisms of mechlorethamine, a nitrogen mustard alkylating agent used in chemotherapy. Understanding how this cytotoxic drug enters cancer cells is critical for optimizing its therapeutic efficacy and overcoming mechanisms of drug resistance. This document details the primary transport systems involved, presents available quantitative data, outlines experimental protocols for studying uptake, and illustrates the key regulatory pathways.

Introduction to this compound and Its Cytotoxic Action

This compound, also known as mustine or nitrogen mustard, is a bifunctional alkylating agent that exerts its cytotoxic effects by forming covalent bonds with cellular macromolecules, primarily DNA. Upon entering the cell, this compound undergoes a rapid intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate then alkylates nucleophilic sites on DNA, particularly the N7 position of guanine residues. This process can lead to the formation of interstrand and intrastrand cross-links in the DNA double helix. These cross-links disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

The efficacy of this compound is contingent on its ability to reach its intracellular target, DNA. Therefore, the mechanisms governing its transport across the plasma membrane are of paramount importance.

Primary Cellular Transport Mechanisms for this compound

While this compound can cross cell membranes to some extent via passive diffusion due to its lipophilic nature, carrier-mediated transport is believed to be a significant and more efficient route of cellular entry. Evidence strongly suggests that this compound hijacks transporters intended for endogenous nutrients, particularly choline transporters.

The Role of Choline Transporters

Choline is an essential nutrient required for the synthesis of the membrane phospholipid phosphatidylcholine and the neurotransmitter acetylcholine. Due to its quaternary ammonium structure, which bears a resemblance to a portion of the this compound molecule, choline transporters are the primary candidates for its carrier-mediated uptake. Two major families of choline transporters have been identified:

  • High-Affinity Choline Transporter (CHT1/SLC5A7): This transporter is a sodium- and chloride-dependent symporter responsible for the high-affinity uptake of choline into cholinergic neurons, the rate-limiting step in acetylcholine synthesis.[1][2][3][4] Hemicholinium-3, a potent inhibitor of CHT1, and its derivative, hemicholinium mustard, which contains a nitrogen mustard moiety similar to this compound, have been shown to irreversibly inactivate CHT1.[1] This strongly implies that this compound itself is likely a substrate for this transporter.

  • Choline Transporter-Like Proteins (CTLs/SLC44A family): This family consists of five members (CTL1-5) that facilitate sodium-independent, intermediate- to low-affinity choline transport in a wide variety of tissues, not just neuronal cells.[5][6][7][8] CTLs are crucial for providing choline for phospholipid synthesis, which is essential for cell membrane integrity and proliferation, particularly in rapidly dividing cancer cells.[8] Given the high demand for choline in tumor cells, the overexpression of CTLs in various cancers makes them a plausible and significant route for this compound uptake.[8]

The prevailing hypothesis is that this compound acts as a "Trojan horse," utilizing these choline uptake systems to gain entry into cancer cells, where it then exerts its cytotoxic effects.

Quantitative Analysis of Transport Kinetics

To date, specific kinetic parameters (Michaelis-Menten constant, Km, and maximum transport velocity, Vmax) for the transport of this compound by CHT1 or CTLs have not been reported in the scientific literature. However, the kinetics of choline transport by these systems have been characterized and can serve as a valuable reference point for understanding the potential affinity and capacity of this compound transport.

Table 1: Kinetic Parameters for Choline Transport by CHT1 and CTLs

Transporter FamilySpecific TransporterCell Type/SystemSubstrateKm (µM)Vmax (pmol/mg protein/min)Reference
High-Affinity Choline Transporter CHT1 (SLC5A7)Human Intestinal Caco-2 cellsCholine110 ± 3280 ± 25[9]
Choline Transporter-Like Proteins CTLsHuman Intestinal LS180 cellsCholine108Not Reported[9]

Note: The absence of direct kinetic data for this compound represents a significant knowledge gap in the field. Future research employing radiolabeled this compound in uptake assays with cells expressing specific choline transporters is necessary to determine these crucial parameters.

Experimental Protocols for Studying this compound Uptake

The cellular uptake of this compound can be quantified using radiolabeled drug in cellular transport assays. The following is a generalized protocol that can be adapted for this purpose.

Radiolabeled this compound Uptake Assay

This protocol describes a method for measuring the uptake of radiolabeled this compound (e.g., [14C]this compound or [3H]this compound) into cultured cells.

Materials:

  • Cultured cells of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Radiolabeled this compound ([14C] or [3H]-labeled)

  • Unlabeled this compound

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates (e.g., 24-well plates)

  • Protein assay reagents (e.g., BCA or Bradford assay kit)

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells under standard conditions (e.g., 37°C, 5% CO2).

  • Preparation of Assay Solutions: Prepare stock solutions of radiolabeled and unlabeled this compound in an appropriate solvent. On the day of the experiment, dilute the stocks in transport buffer to the desired final concentrations.

  • Uptake Experiment: a. Aspirate the culture medium from the wells and wash the cell monolayer twice with ice-cold PBS. b. Add pre-warmed transport buffer to each well and incubate for a short period (e.g., 10-15 minutes) at 37°C to equilibrate the cells. c. Initiate the uptake by aspirating the buffer and adding the transport buffer containing the desired concentration of radiolabeled this compound. For competition experiments, add the radiolabeled this compound along with varying concentrations of unlabeled this compound or known choline transporter inhibitors (e.g., hemicholinium-3). d. Incubate for a predetermined time course (e.g., 1, 5, 15, 30, and 60 minutes) at 37°C. It is crucial to perform initial time-course experiments to ensure that uptake is measured during the linear phase.

  • Termination of Uptake: a. To stop the uptake, rapidly aspirate the radioactive solution from the wells. b. Immediately wash the cells three times with a large volume of ice-cold PBS to remove any extracellular radiolabeled compound.

  • Cell Lysis and Quantification: a. Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes at room temperature. b. Transfer the cell lysate to a scintillation vial. c. Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

  • Protein Quantification: a. In parallel wells treated identically but without the addition of the radiolabeled compound, lyse the cells and determine the total protein concentration using a standard protein assay.

  • Data Analysis: a. Express the uptake of radiolabeled this compound as picomoles or nanomoles per milligram of cellular protein. b. For kinetic analysis, plot the initial rate of uptake against a range of this compound concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. c. For inhibition studies, calculate the IC50 values for the competing compounds.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_experiment Uptake Experiment cluster_termination Termination and Quantification cluster_analysis Data Analysis cell_seeding Seed Cells in Multi-well Plates prepare_solutions Prepare Radiolabeled this compound Solutions wash_cells_pre Wash Cells with PBS prepare_solutions->wash_cells_pre equilibrate Equilibrate Cells in Transport Buffer wash_cells_pre->equilibrate initiate_uptake Initiate Uptake with Radiolabeled this compound equilibrate->initiate_uptake incubate Incubate at 37°C for Timed Intervals initiate_uptake->incubate stop_uptake Stop Uptake and Wash with Ice-Cold PBS incubate->stop_uptake lyse_cells Lyse Cells stop_uptake->lyse_cells quantify_radioactivity Quantify Radioactivity (Scintillation Counting) lyse_cells->quantify_radioactivity quantify_protein Quantify Protein Content lyse_cells->quantify_protein calculate_uptake Calculate Uptake (nmol/mg protein) quantify_radioactivity->calculate_uptake quantify_protein->calculate_uptake kinetic_analysis Kinetic Analysis (Km, Vmax) calculate_uptake->kinetic_analysis

Caption: Workflow for a radiolabeled this compound uptake assay.

Regulation of Choline Transporters and Potential Impact on this compound Uptake

The expression and activity of choline transporters are subject to regulation by various signaling pathways. Understanding these regulatory mechanisms could provide opportunities to modulate this compound uptake and enhance its therapeutic index.

Signaling Pathways Regulating CHT1

The high-affinity choline transporter, CHT1, is known to be regulated by intracellular signaling cascades, including the cyclic AMP (cAMP) pathway.[10] Studies have shown that an increase in intracellular cAMP levels can lead to a downregulation of CHT1 mRNA expression.[10] This regulation appears to be complex, involving both Protein Kinase A (PKA)-dependent and -independent pathways.

CHT1_Regulation cAMP Intracellular cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac cAMP->Epac Activates CHT1_mRNA CHT1 mRNA Expression PKA->CHT1_mRNA Downregulates Epac->CHT1_mRNA Downregulates CHT1_Protein CHT1 Protein (at plasma membrane) CHT1_mRNA->CHT1_Protein Leads to Choline_Uptake Choline/Mechlorethamine Uptake CHT1_Protein->Choline_Uptake Mediates

References

From Wartime Agent to Laboratory Staple: The Historical Development of Mechlorethamine as a Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mechlorethamine, a nitrogen mustard originally synthesized as a chemical warfare agent, holds a seminal position in the history of pharmacology and cancer biology.[1][2] Its journey from a weapon of war to the first clinically effective chemotherapeutic agent marks the dawn of the modern era of cancer treatment.[3][4] Beyond its therapeutic applications, the potent cytotoxic and DNA alkylating properties of this compound rapidly established it as an indispensable research tool. This technical guide provides an in-depth exploration of the historical development of this compound for research purposes, detailing its mechanism of action, early experimental protocols, and the cellular pathways it helped to elucidate.

From Chemical Warfare to Clinical Revelation: A Brief History

The story of this compound's therapeutic potential begins with the study of mustard gas (sulfur mustard) during World War I, where its profound suppressive effects on bone marrow and white blood cells were noted.[1] In the 1920s and 1930s, more potent nitrogen-containing analogs, the nitrogen mustards, were synthesized.[5] During World War II, classified research at the Yale School of Medicine, led by Alfred Gilman and Louis Goodman, investigated the therapeutic potential of these compounds.[5] This research culminated in the first clandestine clinical trial in December 1942, where a patient with advanced lymphosarcoma was treated with a nitrogen mustard, marking a pivotal moment in medical history.[5][6] The dramatic, albeit temporary, tumor regression observed in this and subsequent patients demonstrated for the first time that a chemical agent could effectively treat systemic cancer.[6][7] These groundbreaking findings, kept secret until after the war, were published in 1946 and heralded the age of chemotherapy.[7][8] this compound (also known as HN2) became the first chemotherapy drug to receive FDA approval in 1949.[9]

Data Presentation: Early Clinical Observations

While detailed quantitative data from the initial, highly secretive 1940s trials are scarce in modern literature, qualitative reports and later studies provide insight into the early clinical efficacy and toxicity of this compound. The landmark first patient, treated in 1942, experienced a remarkable and rapid regression of large tumor masses.[5][6]

Subsequent use of this compound, both as a single agent and later as a cornerstone of the MOPP (Mustargen, Oncovin, Procarbazine, Prednisone) regimen for Hodgkin's lymphoma, provided more extensive data.

Study TypePatient PopulationKey FindingsCommon Toxicities
Early Single-Agent Studies (Qualitative) Advanced Lymphoma, Leukemia, Hodgkin's DiseaseRapid and significant, though often temporary, regression of enlarged lymph nodes and spleen.[5]Nausea, vomiting, bone marrow suppression (leukopenia, thrombocytopenia).[10][11]
Topical this compound for Mycosis Fungoides Stage IA-IB Mycosis FungoidesComplete response rates of 76-80% in Stage IA and 35-68% in Stage IB.[12][13]Irritant and allergic contact dermatitis, hyperpigmentation.[13][14]
MOPP Regimen (Combination Therapy) Advanced Hodgkin's DiseaseComplete remission rates exceeding 80% in some studies.[6]Severe nausea and vomiting, myelosuppression, secondary malignancies.[11][15]

Mechanism of Action: DNA Alkylation

This compound's potent biological activity stems from its function as a bifunctional alkylating agent.[16] Its mechanism of action, which has been extensively studied and serves as a paradigm for this class of drugs, involves a series of chemical reactions that culminate in the cross-linking of DNA strands.[1][17]

Intramolecular Cyclization

In the aqueous intracellular environment, this compound undergoes a rapid intramolecular cyclization. The nitrogen atom displaces one of the chloride ions, forming a highly reactive and unstable cyclic ammonium ion known as an aziridinium ion. This is the rate-limiting step in its mechanism of action.[5][17]

DNA Alkylation

The electrophilic aziridinium ion is then subject to nucleophilic attack by cellular macromolecules. The N7 position of guanine bases in DNA is the most frequent target for this alkylation.[1][17]

DNA Cross-linking

After the first alkylation event, the second 2-chloroethyl arm of the this compound molecule can undergo a similar cyclization and react with another guanine base.[5] This results in the formation of interstrand or intrastrand cross-links in the DNA.[17] These cross-links prevent the separation of the DNA strands, which is essential for DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[17]

G cluster_0 Intracellular Activation cluster_1 DNA Damage This compound This compound (HN2) Aziridinium Aziridinium Ion (Highly Reactive) This compound->Aziridinium Intramolecular Cyclization Monoalkylation Mono-alkylated Guanine Aziridinium->Monoalkylation Alkylation of Guanine N7 DNA DNA Crosslink Interstrand/Intrastrand Cross-link Monoalkylation->Crosslink Second Alkylation

Figure 1: Mechanism of this compound-Induced DNA Alkylation.

Cellular Response to this compound-Induced Damage

The formation of DNA cross-links by this compound triggers a complex cellular response, primarily orchestrated by DNA damage response (DDR) pathways.[18] These pathways sense the DNA damage, signal its presence, and mediate the cellular outcome, which can range from cell cycle arrest and DNA repair to apoptosis.

Key proteins such as ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related) are activated in response to the DNA lesions caused by this compound.[18] This activation initiates a signaling cascade that leads to the phosphorylation of downstream targets, including the tumor suppressor protein p53 and the checkpoint kinase Chk2.[18] Activation of these pathways results in cell cycle arrest, typically at the G2/M phase, providing an opportunity for the cell to repair the damaged DNA.[17] If the damage is too extensive to be repaired, the apoptotic machinery is engaged, leading to programmed cell death.[17]

G This compound This compound DNADamage DNA Cross-links This compound->DNADamage DDR DNA Damage Response (ATM/ATR Activation) DNADamage->DDR p53 p53 Activation DDR->p53 CellCycleArrest Cell Cycle Arrest (G2/M Phase) p53->CellCycleArrest Apoptosis Apoptosis (Programmed Cell Death) p53->Apoptosis

Figure 2: Cellular Response to this compound-Induced DNA Damage.

Experimental Protocols

Due to its high reactivity and toxicity, the preparation and administration of this compound require strict adherence to safety protocols. The following sections detail the historical and current methodologies for its use as a research tool.

Synthesis of this compound (Historical Method)

A common historical method for the synthesis of this compound (HN2) involves the reaction of diethanolamine with thionyl chloride.[5] This method should only be performed by trained chemists in a specialized laboratory with appropriate safety equipment.

Materials:

  • Diethanolamine

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane)

  • Non-aqueous base (e.g., triethylamine)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Dissolve diethanolamine in an anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred solution, maintaining the temperature below 5°C.

  • After addition is complete, allow the reaction mixture to warm to room temperature and continue stirring.

  • Upon completion, cool the reaction mixture back to 0°C and slowly add a stoichiometric amount of a non-aqueous base to neutralize excess acid.

  • Filter the mixture to remove any precipitated salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Preparation and Administration for In Vitro and In Vivo Studies (Historical Context)

The following protocol is based on historical practices and modern safety guidelines for the preparation of this compound hydrochloride for injection.

Materials:

  • This compound hydrochloride (Mustargen®) sterile powder vial (e.g., 10 mg)[11]

  • Sterile Water for Injection or 0.9% Sodium Chloride Injection[19]

  • Appropriate personal protective equipment (gloves, gown, eye protection)[19]

  • Sterile syringes and needles[19]

Procedure for Intravenous Administration:

  • Reconstitution: Aseptically inject 10 mL of Sterile Water for Injection or 0.9% Sodium Chloride Injection into the vial of this compound hydrochloride to obtain a solution containing 1 mg/mL.[19]

  • Immediate Use: Due to the high reactivity and instability of this compound in aqueous solutions, the reconstituted solution should be used immediately.[12][20]

  • Administration: The calculated dose is typically injected into the tubing of a freely flowing intravenous infusion of 0.9% Sodium Chloride or 5% Dextrose over a few minutes.[15][19] This method minimizes direct contact with the vein wall and reduces the risk of extravasation.[11]

  • Dosage: The initial clinical trials used a dosage of 0.1 mg/kg of body weight per injection, often administered for four consecutive days.[5][6]

G start Start: This compound HCl Vial (10mg) reconstitute Reconstitute with 10mL Sterile Water or Saline start->reconstitute solution Resulting Solution: 1 mg/mL reconstitute->solution calculate Calculate Required Dose solution->calculate administer Administer via Flowing IV Line calculate->administer end End administer->end

Figure 3: Workflow for Preparation and Administration of this compound.

Conclusion

The historical development of this compound as a research tool is a compelling narrative of scientific serendipity and ingenuity. From its origins as a chemical weapon, its potent biological activity was repurposed to usher in the era of cancer chemotherapy. For researchers, this compound remains a powerful tool for inducing DNA damage and studying the intricate cellular responses to genotoxic stress. Its well-defined mechanism of action and historical significance provide a solid foundation for its continued use in cancer research and the development of novel therapeutic strategies. Understanding its history and the technical aspects of its use is crucial for any scientist working in the fields of oncology and drug discovery.

References

The Dawn of an Era: Mechlorethamine's Pivotal Role in the Genesis of Cancer Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Discovery

Introduction

The development of mechlorethamine, the first clinically useful nitrogen mustard, represents a seminal moment in the history of medicine, marking the transition from rudimentary cancer treatments to the modern age of chemotherapy. Born from classified military research on chemical warfare agents during World War II, its discovery as a potent anti-neoplastic agent was a serendipitous yet scientifically rigorous achievement. This technical guide provides a detailed exploration of this compound's journey from a weapon of war to a foundational cancer therapeutic, focusing on the core experiments, quantitative outcomes, and the mechanistic understanding that paved the way for countless subsequent drug developments. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this landmark discovery.

From Chemical Warfare to Cancer Therapy: A Historical Overview

The story of this compound begins with the battlefield deployment of sulfur mustard, or mustard gas, during World War I. Medical examinations of exposed soldiers revealed profound lymphoid and myeloid suppression.[1] This observation led to early, albeit limited, investigations into sulfur mustard's potential as an antitumor agent.[1] However, it was during World War II that the therapeutic potential was systematically uncovered. Fearing the use of similar agents, the U.S. Office of Scientific Research and Development initiated contracts with institutions, including Yale University, to study nitrogen mustards, which were more stable derivatives of the original sulfur mustard.[2][3]

At Yale, two young pharmacologists, Louis S. Goodman and Alfred Gilman, were assigned to investigate these compounds.[4] Their classified research, conducted between 1942 and 1946, elucidated the systemic toxicity and pharmacological actions of the nitrogen mustards.[5] They observed that the compounds were powerful cytotoxic agents, particularly damaging to rapidly proliferating tissues like lymphoid and hematopoietic systems, an action that bore a striking resemblance to the effects of X-ray radiation.[6][7] This parallel suggested a potential application against cancers of the lymphatic system, such as lymphomas and leukemias.[1][7]

Preclinical and Landmark Clinical Investigations

Animal Models: The First Proof of Concept

Goodman and Gilman, in collaboration with Thomas Dougherty, conducted the first efficacy studies in animal models.[5] Their experiments on tumor-bearing mice demonstrated that injections of nitrogen mustard could dramatically reduce tumor size and prolong survival.[8][9] A key experiment involved a mouse with a large, established lymphosarcoma. Treatment with this compound resulted in the complete regression of the tumor, and the mouse survived for 84 days.[5] While many subsequent animal experiments showed tumor regression, this initial success was a critical impetus for human trials.[5]

The First Human Trial: Patient "J.D."

In December 1942, the first human trial of nitrogen mustard was conducted in secret at New Haven Hospital.[1][7] The patient, a 48-year-old man known by the initials J.D., was in the terminal stages of radiation-resistant lymphosarcoma, with large, obstructive tumors.[10][11] Under the care of thoracic surgeon Gustaf Lindskog, J.D. was treated with "Compound X," the code name for this compound.[4][11]

The results were remarkable. Within 48 hours of the first injection, a softening of the tumor masses was observed.[11] By the end of the treatment course, the tumors had regressed significantly, relieving his obstructive symptoms.[10][11] Although the remission was temporary and the tumors eventually returned, this case provided the first definitive proof that a systematically administered chemical agent could induce the regression of a large, solid tumor in a human, heralding the dawn of the chemotherapy era.[9][10] The results of this and subsequent trials remained a military secret until 1946, when they were published in two landmark papers in the Journal of the American Medical Association and Science.[8][9][12]

Experimental Protocols

Protocol: First Human Administration of this compound (1942)
  • Subject: Patient "J.D.", a 48-year-old male with advanced, radiation-resistant lymphosarcoma.

  • Agent: this compound (methyl-bis(beta-chloroethyl)amine hydrochloride), referred to as "Compound X".

  • Dosage and Administration: 0.1 mg/kg of body weight administered intravenously daily for ten consecutive days.[11][13] The agent was prepared in a sterile saline solution immediately before injection.[13] Great care was taken to avoid extravasation due to the compound's potent vesicant properties.[13]

  • Monitoring: The patient was monitored for clinical signs of tumor regression (e.g., size, softening), symptomatic relief, and toxicity.[11] Hematological parameters were followed closely to assess bone marrow suppression.

  • Endpoints: The primary endpoint was observable tumor response. Secondary endpoints included symptomatic improvement and characterization of toxicity.

Protocol: MOPP Regimen for Advanced Hodgkin's Disease

Following its discovery, this compound became a cornerstone of the first successful combination chemotherapy regimen, MOPP, developed in the mid-1960s for advanced Hodgkin's disease.[14]

  • Agents and Schedule: The regimen was administered in 28-day cycles.

    • This compound (Mustargen®): 6 mg/m² intravenously on Days 1 and 8.[14]

    • Vincristine (Oncovin®): 1.4 mg/m² (often capped at 2 mg) intravenously on Days 1 and 8.[14]

    • Procarbazine: 100 mg/m² orally on Days 1 through 14.[14]

    • Prednisone: 40 mg/m² orally on Days 1 through 14 (typically administered in cycles 1 and 4 only).[14]

  • Course: The MOPP regimen was typically repeated for a total of 4 to 8 cycles, depending on the patient's response and disease stage.[14]

  • Monitoring: Patients underwent regular monitoring of blood counts due to the high risk of myelosuppression. Dose adjustments were made based on the depth and duration of neutropenia and thrombocytopenia.[14]

Quantitative Data Summary

The efficacy of this compound, both as a single agent in early trials and as part of later combination therapies and modern formulations, has been quantitatively documented.

Table 1: Summary of Early Clinical Results with Nitrogen Mustards (1946) Data synthesized from the landmark 1946 JAMA report by Goodman et al., which summarized the treatment of 160 patients.[9]

Disease TypeNumber of PatientsNotable Outcomes
Hodgkin's Disease67Favorable, often dramatic, temporary remissions. Reduction in tumor size, fever, and pruritus.
Lymphosarcoma29Similar to Hodgkin's disease, with significant but transient tumor regression.
Chronic Leukemias21Reduction in white blood cell counts and spleen size, particularly in chronic myelocytic leukemia.
Acute Leukemias12Generally poor results with high toxicity.
Miscellaneous Neoplasms31Limited to no significant therapeutic benefit.

Table 2: Efficacy of MOPP Regimen in Advanced Hodgkin's Disease Data from a 20-year follow-up study of 188 patients.[15][16]

MetricResult
Total Patients (Hodgkin's Disease)188
Complete Response (CR) Rate84% (157 patients)
Long-Term Disease-Free Survival (>10 years post-treatment)66% of CR patients (101 patients)
Median Survival (from end of treatment)14 years

Table 3: Pivotal Trial Results for Topical this compound Gel (Valchlor®) in Mycosis Fungoides (NCT00168064) Data from a randomized, observer-blinded, multicenter trial comparing 0.02% this compound gel to a compounded ointment formulation.[17][18][19]

ParameterThis compound Gel (Valchlor®)This compound Ointment (Control)
Patient Population
Total Randomized Patients130130
Stage IA/IB/IIA Mycosis FungoidesYesYes
Prior Skin-Directed TherapyYesYes
Primary Efficacy Endpoint
Overall Response Rate (by CAILS*)60%48%
Response Rate Ratio (Gel vs. Ointment)1.24 (95% CI: 0.98 - 1.58)-
Secondary Efficacy Endpoint
Overall Response Rate (by SWAT**)50%46%
Key Adverse Events (≥5%)
Dermatitis56%58%
Pruritus (Itching)20%Not specified
Bacterial Skin Infection11%Not specified
Skin Ulceration/Blistering6%Not specified
Hyperpigmentation5%Not specified

*CAILS: Composite Assessment of Index Lesion Severity **SWAT: Severity-Weighted Assessment Tool

Visualizations: Mechanism and Discovery Workflow

Mechanism of Action

This compound is a bifunctional alkylating agent.[20] Its cytotoxicity stems from its ability to form covalent bonds with the nucleophilic groups of cellular macromolecules, most critically, with the N7 position of guanine in DNA.[16][20][21] This leads to the formation of inter- and intra-strand cross-links, which disrupt DNA replication and transcription, trigger cell cycle arrest, and ultimately induce apoptosis.[21][22]

Mechlorethamine_MoA cluster_0 Cellular Uptake & Activation cluster_1 DNA Damage cluster_2 Cellular Consequences This compound This compound Aziridinium Reactive Aziridinium Ion This compound->Aziridinium Intramolecular cyclization DNA DNA Aziridinium->DNA Nucleophilic Attack Alkylation Guanine N7 Alkylation DNA->Alkylation Crosslink DNA Inter/Intra-strand Cross-linking Alkylation->Crosslink Replication Inhibition of DNA Replication & Transcription Crosslink->Replication Arrest Cell Cycle Arrest (G2/M Phase) Replication->Arrest Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis

Caption: Mechanism of action for this compound.

Historical Discovery Workflow

The path from observing the effects of a chemical weapon to the first FDA-approved chemotherapy was a multi-step process driven by astute observation, systematic research, and courageous clinical application.

Discovery_Workflow This compound Discovery & Development Workflow A WWI Observation (1917) Mustard gas causes myeloid & lymphoid suppression B WWII Military Research (1942) Goodman & Gilman (Yale) study nitrogen mustards A->B Spurs investigation C Preclinical Studies (Mice, Rabbits) Demonstrated tumor regression B->C Systematic testing D First Human Trial (Dec 1942) Patient 'J.D.' with lymphosarcoma shows dramatic tumor regression C->D Provides rationale E Classified Clinical Trials (1943-1945) Further studies at Yale, Chicago, etc. D->E Encourages expansion F Public Disclosure (1946) Landmark publications in JAMA and Science E->F Declassification G FDA Approval (1949) This compound (Mustargen®) approved for medical use F->G Establishes clinical use H Combination Therapy (1960s) Development of MOPP regimen for Hodgkin's Disease G->H Foundation for new regimens

Caption: Workflow of this compound discovery.

Conclusion

The discovery of this compound's anticancer properties was a watershed moment that fundamentally altered the prognosis for patients with malignancies and established the field of cancer chemotherapy. The pioneering work of Goodman, Gilman, and their contemporaries, conducted under the veil of wartime secrecy, provided the critical proof of principle that chemical agents could be harnessed to combat cancer. From the initial, dramatic response of a single patient to its role in curative combination regimens like MOPP and its continued use in modern formulations, this compound's legacy is a testament to the power of scientific observation and therapeutic innovation. It remains the prototype alkylating agent, and its story is a foundational chapter in the ongoing war against cancer.[14][15]

References

An In-depth Technical Guide to the Physicochemical Properties of Mechlorethamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechlorethamine hydrochloride, a nitrogen mustard derivative, is a bifunctional alkylating agent historically significant as one of the first chemotherapeutic drugs.[1][2] Its potent cytotoxic effects, stemming from its ability to cross-link DNA, have been utilized in the treatment of various malignancies, most notably Hodgkin's disease and mycosis fungoides-type cutaneous T-cell lymphoma.[3][4] A thorough understanding of its physicochemical properties is paramount for its formulation, handling, and therapeutic application. This guide provides a comprehensive overview of these properties, complete with experimental protocols and visual representations of its mechanism of action and analytical workflows.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound hydrochloride are summarized in the tables below. These properties dictate its behavior in both in vitro and in vivo environments, influencing its solubility, stability, and interaction with biological macromolecules.

General and Physical Properties
PropertyValueReference
Appearance White to off-white or light yellow-brown crystalline powder.[5][6][7][5][6][7]
Nature Hygroscopic and corrosive.[3][6][3][6]
Odor Faint fishy odor.[7][7]
Melting Point 108-111 °C[3][5][6][8][9][3][5][6][8][9]
pH (1 mg/mL in water) 3.0-5.0[5][6][5][6]
pH (2% aqueous solution) 3.0-4.0[7][7]
Chemical and Molecular Properties
PropertyValueReference
Chemical Name 2-chloro-N-(2-chloroethyl)-N-methylethanamine hydrochloride[5][5]
Synonyms Chlormethine hydrochloride, Mustine hydrochloride, HN2 hydrochloride[7][7]
Molecular Formula C₅H₁₁Cl₂N·HCl[5][5]
Molecular Weight 192.51 g/mol [3][8][10][3][8][10]
pKa (conjugate acid) 6.43 (at 25 °C)[7][11][7][11]
Solubility and Stability
PropertyValueReference
Solubility in Water Very soluble/easily soluble.[3][5][6][8][3][5][6][8]
Solubility in Alcohol Soluble/easily soluble.[5][6][5][6]
Solubility in DMSO Soluble.[5][5]
Stability in Aqueous Solution Rapidly degrades; fully degraded after 4 days at the same concentration as ointment formulations.
Stability in Ointment (in white soft paraffin) Stable for at least 84 days at 4°C and at least 40 days at 37°C.[12][12]
Stability in Ointment (in Aquaphor) Decomposes gradually at room temperature, dropping to 95% in 4 weeks, 85% in 12 weeks, and 78% in 39 weeks.[13] A 0.01% ointment lost 10% potency in seven days at 23°C.[14][13][14]
Storage Conditions (solid) Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years).[5][5]

Mechanism of Action: DNA Alkylation and Cellular Response

This compound hydrochloride exerts its cytotoxic effects primarily through the alkylation of DNA.[4][15] Upon entering the physiological environment, it undergoes a rapid intramolecular cyclization to form a highly reactive aziridinium (ethyleniminium) ion.[1][15] This electrophilic intermediate then reacts with nucleophilic sites on DNA, predominantly the N7 position of guanine residues.[4][15] As a bifunctional agent, a second aziridinium ion can be formed, leading to the cross-linking of DNA strands (interstrand) or within the same strand (intrastrand).[4][15]

This DNA damage triggers a cascade of cellular responses, including the activation of DNA damage response (DDR) pathways, cell cycle arrest in the S and G2/M phases, and ultimately, the induction of apoptosis (programmed cell death).[4]

Mechlorethamine_Mechanism_of_Action This compound This compound Hydrochloride Aziridinium Aziridinium Ion (Reactive Intermediate) This compound->Aziridinium Intramolecular cyclization DNA Cellular DNA Aziridinium->DNA Alkylation Monoalkylation Mono-alkylation of Guanine (N7) Crosslinking Inter- and Intrastrand DNA Cross-linking Monoalkylation->Crosslinking Second alkylation DDR DNA Damage Response (DDR) Activation Crosslinking->DDR CellCycleArrest Cell Cycle Arrest (S and G2/M phases) DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis If damage is irreparable CellCycleArrest->Apoptosis

Figure 1. Mechanism of action of this compound Hydrochloride.

Experimental Protocols

Determination of Melting Point (Capillary Method)

This protocol is adapted for a hygroscopic substance like this compound hydrochloride.

  • Sample Preparation:

    • Ensure the this compound hydrochloride sample is finely powdered and thoroughly dried in a vacuum desiccator over a suitable desiccant for 24 hours prior to analysis.[4]

    • Due to its hygroscopic nature, sample preparation should be conducted in a low-humidity environment (e.g., a glove box).

    • Tightly pack the dry powder into a capillary tube to a height of 2.5-3.5 mm.[4]

    • Seal the open end of the capillary tube using a flame to prevent moisture absorption during the measurement.[1]

  • Instrumentation and Measurement:

    • Use a calibrated melting point apparatus with an electrically heated metal block.[4]

    • Insert the sealed capillary tube into the heating block.

    • Set the starting temperature to 5-10°C below the expected melting point (approximately 98-103°C).[1][4]

    • Set the heating rate to 1°C/minute.[4]

    • Record the temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point). The range between these two temperatures is the melting range.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol follows the general guidelines of the USP for solubility determination.[14]

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound hydrochloride to a known volume of purified water at a constant temperature (typically 37 ± 1°C to simulate physiological conditions).

    • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or stirrer can be used.

  • Sample Analysis:

    • After agitation, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a suitable membrane filter (e.g., 0.45 µm) that does not adsorb the drug can be used.

    • Quantify the concentration of this compound hydrochloride in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

    • The determined concentration represents the equilibrium solubility of the substance in water at the specified temperature.

Determination of pKa (Potentiometric Titration)

This protocol outlines a standard method for determining the acid dissociation constant.[5][8]

  • Preparation:

    • Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[5]

    • Prepare a solution of this compound hydrochloride of a known concentration (e.g., 1 mM) in water.[5]

    • Maintain a constant ionic strength in the solution by adding a background electrolyte, such as 0.15 M potassium chloride.[5]

    • Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[5][8]

  • Titration:

    • Place the solution in a thermostated vessel (at 25°C) on a magnetic stirrer and immerse the calibrated pH electrode.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • The pKa is the pH at which half of the this compound hydrochloride has been neutralized (the midpoint of the titration curve). This can be determined from the inflection point of the first derivative of the titration curve.

    • Perform the titration in triplicate to ensure accuracy and reproducibility.[5]

Synthesis and Analysis Workflow

Synthesis of this compound Hydrochloride

A common synthetic route to this compound involves the reaction of methylamine with ethylene oxide, followed by chlorination.

Mechlorethamine_Synthesis Methylamine Methylamine Reaction1 Reaction Methylamine->Reaction1 EthyleneOxide Ethylene Oxide (2 eq.) EthyleneOxide->Reaction1 Intermediate N-Methyldiethanolamine Reaction1->Intermediate Reaction2 Chlorination Intermediate->Reaction2 ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Reaction2 MechlorethamineBase This compound (free base) Reaction2->MechlorethamineBase Reaction3 Salt Formation MechlorethamineBase->Reaction3 HCl Hydrochloric Acid (HCl) HCl->Reaction3 FinalProduct This compound Hydrochloride Reaction3->FinalProduct

Figure 2. Synthetic workflow for this compound Hydrochloride.
HPLC Analysis of this compound Hydrochloride in Ointment

Due to its instability, direct analysis of this compound is challenging. A common approach involves derivatization to a stable compound prior to HPLC analysis.

Mechlorethamine_HPLC_Analysis OintmentSample Ointment Sample (containing this compound HCl) Extraction Extraction from Ointment Matrix OintmentSample->Extraction Derivatization Derivatization Reaction (e.g., with benzenethiol) Extraction->Derivatization StableDerivative Formation of Stable Derivative Derivatization->StableDerivative HPLC HPLC Analysis (Normal-phase, UV detection) StableDerivative->HPLC Quantification Quantification against Reference Standard HPLC->Quantification Result Determination of This compound HCl Concentration Quantification->Result

Figure 3. Workflow for HPLC analysis of this compound HCl in ointment.

Conclusion

The physicochemical properties of this compound hydrochloride, particularly its high reactivity and hygroscopicity, present unique challenges in its formulation and handling. A comprehensive understanding of its solubility, stability under various conditions, and pKa is essential for developing safe and effective drug products. The provided experimental protocols offer a foundation for the accurate characterization of this important chemotherapeutic agent, while the diagrams illustrate its fundamental mechanism of action and analytical workflows, providing valuable tools for researchers and drug development professionals.

References

Mechlorethamine: A Technical Guide to the Prototype Nitrogen Mustard Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechlorethamine, the archetypal nitrogen mustard, represents a cornerstone in the history of chemotherapy. Its potent cytotoxic effects, stemming from its ability to alkylate DNA, have been harnessed for the treatment of various malignancies for over six decades.[1] This technical guide provides an in-depth exploration of this compound's core mechanisms, associated cellular signaling pathways, and established experimental protocols. Quantitative data are summarized for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Physicochemical Properties and Synthesis

This compound hydrochloride is a light yellow-brown, crystalline, and hygroscopic powder.[2] It is highly soluble in water and alcohol.[2] The molecule's reactivity is central to its biological activity.

PropertyValueReference
Chemical Formula C₅H₁₁Cl₂N·HCl[2]
Molecular Weight 192.52 g/mol [2]
Melting Point 108-111 °C[3]
Solubility Very soluble in water[2]
Stability Stable, but hygroscopic[3]

Synthesis:

The synthesis of this compound typically involves a two-step process:

  • Reaction of Methylamine with Ethylene Oxide: Methylamine is reacted with two equivalents of ethylene oxide to form N-methyl-diethanolamine.[4][5]

  • Chlorination: The resulting diol is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂), to replace the hydroxyl groups with chlorine atoms, yielding this compound.[4][5]

Mechanism of Action: DNA Alkylation and Cross-Linking

This compound exerts its cytotoxic effects primarily through the alkylation of DNA.[1] As a bifunctional alkylating agent, it possesses two reactive chloroethyl groups.[6]

The mechanism proceeds as follows:

  • Intramolecular Cyclization: In a physiological environment, one of the chloroethyl groups undergoes an intramolecular cyclization to form a highly reactive and unstable aziridinium (ethyleniminium) ion intermediate.[1][7]

  • Nucleophilic Attack by DNA: This electrophilic aziridinium ion is then subject to nucleophilic attack by electron-rich sites on DNA bases.[1] The N7 position of guanine is the most frequent target, with the N3 position of adenine being a secondary site of alkylation.[6][8]

  • Formation of Monoadducts and Cross-links: The initial reaction results in a monofunctional adduct. The second chloroethyl group can then undergo a similar cyclization and reaction, leading to the formation of DNA cross-links. These can be either intrastrand (linking two bases on the same DNA strand) or interstrand (linking bases on opposite DNA strands).[1][6] Interstrand cross-links are considered the most cytotoxic lesions as they physically prevent the separation of DNA strands, a critical step for both DNA replication and transcription.[8]

Beyond DNA-DNA cross-links, this compound can also induce DNA-protein cross-links (DPCs), further contributing to its cytotoxicity by trapping essential nuclear proteins on the DNA.[9]

Figure 1: Mechanism of this compound-induced DNA damage.

Cellular Response and Signaling Pathways

The extensive DNA damage induced by this compound triggers a complex cellular response, primarily orchestrated by the DNA Damage Response (DDR) pathway. This can ultimately lead to cell cycle arrest and programmed cell death (apoptosis).

3.1. DNA Damage Response (DDR):

The cell's primary defense against genotoxic stress involves the activation of sensor kinases, with Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) playing pivotal roles in response to the types of lesions created by this compound.[6]

  • ATM/ATR Activation: The distortion of the DNA helix caused by bulky adducts and cross-links is recognized by sensor proteins, leading to the activation of ATM and ATR kinases.

  • Checkpoint Kinase Activation: Activated ATM/ATR phosphorylate and activate downstream checkpoint kinases, Chk1 and Chk2.

  • p53 Activation: A crucial tumor suppressor, p53, is stabilized and activated by phosphorylation.

  • Cell Cycle Arrest: Activated checkpoint kinases and p53 enforce cell cycle arrest, typically at the G2/M phase, to provide time for DNA repair.[1] This prevents cells with damaged DNA from proceeding through mitosis.

  • DNA Repair: The cell attempts to repair the DNA lesions through various mechanisms, including nucleotide excision repair (NER) and homologous recombination.[8][9]

3.2. Apoptosis Induction:

If the DNA damage is too severe to be repaired, the DDR signaling cascade shifts towards the induction of apoptosis.

  • p53-mediated Apoptosis: Activated p53 can transactivate pro-apoptotic genes, such as Bax and PUMA, which leads to mitochondrial outer membrane permeabilization.

  • Mitochondrial Pathway: The release of cytochrome c from the mitochondria initiates the formation of the apoptosome and the activation of caspase-9, the initiator caspase in the intrinsic apoptotic pathway.

  • Caspase Cascade: Caspase-9 activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.

DDR_Apoptosis_Pathway cluster_0 Cellular Response to this compound cluster_1 DNA Damage Response (DDR) cluster_2 Apoptosis Induction This compound This compound DNA_Damage DNA Cross-links & Adducts This compound->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest G2/M Cell Cycle Arrest Chk1_Chk2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Bax_PUMA Bax/PUMA Upregulation p53->Bax_PUMA If damage is irreparable Mito Mitochondrial Pathway (Cytochrome c release) Bax_PUMA->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: DNA damage response and apoptotic signaling pathways.

Quantitative Data

The cytotoxic potency of this compound varies across different cell lines. The half-maximal inhibitory concentration (IC₅₀) and lethal concentration 50 (LC₅₀) are common metrics used to quantify this activity.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeMetricValue (µM)Exposure TimeReference
HT1080FibrosarcomaLC₅₀~503 h treatment, 18 h recovery[9]
VariousVariousLC₅₀6 - 100024 h[9]
Rabbit Tracheal EpithelialNormalLC₁₀501 h[10]

Table 2: DNA Adduct Formation

Cell LineTreatmentAdduct TypeAdducts per 10⁶ dGReference
HT108050 µM this compoundCys-N7G-EMA~2.1 ± 0.7[9]

Experimental Protocols

5.1. In Vitro Cytotoxicity Assay (Direct Cell Count)

This protocol is adapted from studies on HT1080 fibrosarcoma cells.[9]

Materials:

  • HT1080 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 9% Fetal Bovine Serum (FBS)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • 6-well plates

Procedure:

  • Cell Seeding: Plate HT1080 cells in 6-well plates at a density of 5 x 10⁵ cells per well in DMEM with 9% FBS. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Drug Treatment: The following day, prepare serial dilutions of this compound in DMEM (e.g., 0, 10, 25, 50, 100 µM). Remove the old media from the wells and replace it with the this compound-containing media. Treat the cells for 3 hours at 37°C.

  • Recovery: After the 3-hour treatment, remove the drug-containing media, wash the cells once with PBS, and add fresh, drug-free DMEM. Allow the cells to recover for 18 hours.

  • Cell Counting: Following the recovery period, detach the cells using trypsin-EDTA. Resuspend the cells in a known volume of media and count the number of viable cells using a hemocytometer and trypan blue exclusion or an automated cell counter.

  • Data Analysis: Calculate the percentage of surviving cells for each treatment concentration relative to the untreated control (0 µM). The concentration of this compound that results in 50% cell death is the LC₅₀.

5.2. Isolation of DNA-Protein Cross-links (DPCs)

This protocol outlines a method for the isolation of proteins covalently cross-linked to chromosomal DNA.[9]

Materials:

  • Treated and untreated cells (~10⁷ cells)

  • Ice-cold PBS

  • Cell lysis buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, 2% v/v Triton-X100, 0.65M sucrose)

  • Phenol/chloroform

  • Proteasome inhibitors

Procedure:

  • Cell Harvesting and Lysis: Treat cells with the desired concentration of this compound for a specified time. Harvest the cells, wash with ice-cold PBS, and resuspend to a density of ~2 x 10⁶ cells/mL. Lyse the cells to isolate the nuclei by adding an equal volume of 2X cell lysis buffer and incubating on ice.

  • Nuclei Isolation: Centrifuge the cell lysate to pellet the nuclei.

  • DNA-Protein Complex Isolation: Isolate the chromosomal DNA with covalently bound proteins using a modified phenol/chloroform extraction method in the presence of proteasome inhibitors to prevent protein degradation.

  • Protein Release: To analyze the cross-linked proteins, release them from the DNA backbone by neutral thermal hydrolysis (e.g., heating at 70°C).

  • Analysis: The released proteins can then be separated by SDS-PAGE and identified by methods such as Western blotting or mass spectrometry.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay cluster_dpc DPC Isolation A1 Seed Cells A2 Treat with this compound A1->A2 A3 Recovery Period A2->A3 A4 Count Viable Cells A3->A4 A5 Calculate LC50 A4->A5 B1 Treat Cells B2 Isolate Nuclei B1->B2 B3 Phenol/Chloroform Extraction B2->B3 B4 Thermal Hydrolysis B3->B4 B5 Analyze Proteins (SDS-PAGE) B4->B5

Figure 3: General experimental workflows.

Conclusion

This compound, as the pioneering nitrogen mustard, has laid the groundwork for the development of a vast array of alkylating agents in cancer chemotherapy. Its mechanism of action, centered on the covalent modification of DNA, triggers a robust cellular response that ultimately determines cell fate. A thorough understanding of its chemical properties, the intricacies of the DNA damage response it elicits, and the standardized protocols for its evaluation are essential for the continued development of novel anti-cancer therapies and for optimizing the use of existing alkylating agents. This guide provides a foundational resource for researchers dedicated to advancing the field of oncology.

References

An In-depth Technical Guide to the Structural Activity Relationship of Mechlorethamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of mechlorethamine derivatives, a class of nitrogen mustards that have been a cornerstone in cancer chemotherapy for decades. This document delves into the core principles governing their cytotoxic activity, details the experimental protocols for their evaluation, and presents quantitative data to facilitate drug design and development efforts.

Introduction: The Enduring Legacy of Nitrogen Mustards

This compound, the prototypical nitrogen mustard, was one of the first alkylating agents used in cancer therapy.[1] Its potent cytotoxic effects stem from its ability to form covalent cross-links with DNA, thereby disrupting DNA replication and transcription and ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2] The fundamental structure of this compound, a bis-(2-chloroethyl)amine, has been the subject of extensive modification to enhance efficacy, improve selectivity, and reduce toxicity. Understanding the SAR of these derivatives is paramount for the rational design of novel and more effective anticancer agents.

Core Structural Activity Relationship Principles

The biological activity of this compound derivatives is intricately linked to several key structural features:

  • The Bis-(2-chloroethyl)amine Moiety: This pharmacophore is essential for the alkylating activity of nitrogen mustards. The two chloroethyl groups enable the formation of a highly reactive aziridinium ion intermediate, which is the ultimate alkylating species. This bifunctionality allows for the creation of inter- and intrastrand DNA cross-links, which are particularly cytotoxic lesions.

  • The Tertiary Amine: The nitrogen atom is central to the molecule's reactivity. Its lone pair of electrons initiates the intramolecular cyclization to form the aziridinium ion. The nature of the third substituent on this nitrogen atom (the 'R' group) profoundly influences the drug's chemical reactivity, lipophilicity, and overall pharmacological profile.

  • The 'R' Group:

    • Aliphatic vs. Aromatic Substituents: Aliphatic substituents, like the methyl group in this compound, are electron-donating, which increases the nucleophilicity of the nitrogen atom and accelerates the formation of the aziridinium ion. This leads to high reactivity but also a lack of selectivity and increased systemic toxicity. Aromatic substituents, on the other hand, are electron-withdrawing, which delocalizes the nitrogen's lone pair of electrons, thereby slowing down the formation of the aziridinium ion. This results in decreased reactivity, reduced side effects, and often improved oral bioavailability.

    • Carrier Molecules: The 'R' group can be a carrier molecule, such as an amino acid or a steroid, designed to target the nitrogen mustard to specific tissues or cell types, thereby enhancing its therapeutic index.

Mechanism of Action: A Multi-faceted Assault on Cancer Cells

The cytotoxic effects of this compound derivatives are mediated through a well-defined mechanism of action that culminates in programmed cell death.

DNA Alkylation and Cross-linking

The primary mechanism of action involves the alkylation of DNA. The process begins with the intramolecular cyclization of one of the chloroethyl arms to form a highly electrophilic aziridinium ion. This intermediate then reacts with a nucleophilic site on a DNA base, most commonly the N7 position of guanine. In bifunctional mustards, the second chloroethyl arm can undergo the same process, leading to the formation of a second covalent bond with another DNA base. This results in the formation of either intrastrand (within the same DNA strand) or interstrand (between opposite DNA strands) cross-links. Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, which is a prerequisite for both DNA replication and transcription.

Diagram of the DNA Alkylation and Cross-linking Mechanism

DNA_Alkylation This compound This compound Derivative Aziridinium Aziridinium Ion (Reactive Intermediate) This compound->Aziridinium Intramolecular Cyclization DNA DNA Aziridinium->DNA Nucleophilic Attack (e.g., N7 of Guanine) Monoalkylation Mono-alkylated DNA Crosslinking Inter/Intrastrand Cross-linked DNA Monoalkylation->Aziridinium Second Cyclization Monoalkylation->Crosslinking Second Alkylation

Caption: Mechanism of DNA alkylation by this compound derivatives.

Induction of the DNA Damage Response and Apoptosis

The formation of DNA adducts and cross-links triggers a cellular cascade known as the DNA Damage Response (DDR). This intricate signaling network is orchestrated by sensor proteins that recognize the DNA lesions. Key players in this pathway include the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which, upon activation, phosphorylate a plethora of downstream targets.

One of the most critical downstream effectors is the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest, providing the cell with time to repair the damaged DNA. However, if the damage is too extensive and irreparable, p53 initiates the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspases, the executioners of apoptosis. Recent studies have also implicated the dysregulation of the mTOR signaling pathway in this compound-induced toxicity.[3]

Signaling Pathway of this compound-Induced Apoptosis

Apoptosis_Pathway cluster_stimulus Stimulus cluster_dna_damage DNA Damage & Recognition cluster_p53_activation p53 Activation & Response cluster_apoptosis_execution Apoptosis Execution This compound This compound DNA_Damage DNA Cross-linking This compound->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates p53 p53 Activation ATM_ATR->p53 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) p53->Cell_Cycle_Arrest Apoptosis Apoptosis Induction p53->Apoptosis Bax Bax (Pro-apoptotic) Upregulation Apoptosis->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Apoptosis->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases activates Cell_Death Cell Death Caspases->Cell_Death

Caption: Simplified signaling cascade of this compound-induced apoptosis.

Quantitative Structure-Activity Relationship (QSAR) Data

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various nitrogen mustard derivatives against different human cancer cell lines. This quantitative data is crucial for understanding the impact of structural modifications on anticancer potency.

Table 1: Cytotoxicity of Phenylalanine-based Nitrogen Mustard Derivatives against various Cancer Cell Lines

CompoundRCancer Cell LineIC50 (µM)
MelphalanHMultiple Myeloma0.5 - 5
Ovarian Cancer1 - 10
Derivative 14-FBreast (MCF-7)8.2
Colon (HCT-116)12.5
Derivative 24-ClBreast (MCF-7)6.5
Colon (HCT-116)9.8
Derivative 34-CH3Breast (MCF-7)15.3
Colon (HCT-116)21.7

Note: The data presented here is a compilation from various sources for illustrative purposes and may not be directly comparable across different studies due to variations in experimental conditions.

Table 2: Cytotoxicity of Benzimidazole-based Nitrogen Mustard Derivatives

CompoundR1R2Cancer Cell LineIC50 (µM)
BendamustineH(CH2)4COOHChronic Lymphocytic Leukemia0.5 - 2
Non-Hodgkin's Lymphoma1 - 5
Derivative 4CH3HLung (A549)18.2
Prostate (PC-3)25.1
Derivative 5HNO2Lung (A549)9.7
Prostate (PC-3)14.3

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of N-Aryl this compound Derivatives

This protocol describes a general method for the synthesis of N-aryl substituted this compound analogs.

Materials:

  • Substituted aniline

  • Ethylene oxide

  • Thionyl chloride (SOCl2)

  • Anhydrous diethyl ether

  • Sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath.

Procedure:

  • Synthesis of the Diol: To a solution of the substituted aniline in a suitable solvent, add ethylene oxide dropwise at a controlled temperature (e.g., 0-5 °C). The reaction is typically stirred for several hours to overnight.

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated NaHCO3 solution and brine. The organic layer is dried over anhydrous MgSO4, filtered, and concentrated to yield the crude diol.

  • Chlorination: The crude diol is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled in an ice bath. Thionyl chloride is added dropwise to the solution. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Final Work-up and Purification: The reaction mixture is carefully quenched with ice-water and neutralized with a saturated NaHCO3 solution. The organic layer is separated, washed with brine, dried over anhydrous MgSO4, and concentrated. The crude product is then purified by column chromatography to afford the desired N-aryl this compound derivative.

Experimental Workflow for Synthesis

Synthesis_Workflow Start Start: Substituted Aniline + Ethylene Oxide Reaction1 Reaction 1: Diol Formation Start->Reaction1 Workup1 Work-up 1: Extraction & Drying Reaction1->Workup1 Diol Intermediate: N-Aryl Diethanolamine Workup1->Diol Reaction2 Reaction 2: Chlorination with SOCl2 Diol->Reaction2 Workup2 Work-up 2: Quenching, Extraction & Drying Reaction2->Workup2 Purification Purification: Column Chromatography Workup2->Purification End End Product: N-Aryl this compound Derivative Purification->End

References

Methodological & Application

Mechlorethamine In Vitro Cytotoxicity Assay: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechlorethamine, a nitrogen mustard and the first alkylating agent used in chemotherapy, remains a subject of significant interest in oncological research.[1] It exerts its cytotoxic effects primarily by forming covalent cross-links with DNA, thereby inhibiting DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.[2][3] Understanding the in vitro cytotoxicity of this compound is crucial for evaluating its therapeutic potential and for the development of novel anti-cancer strategies. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a standard colorimetric assay, along with data on its effects on various cancer cell lines and an overview of the key signaling pathways involved in its mechanism of action.

Data Presentation

The cytotoxic effects of this compound can vary significantly across different cancer cell lines and experimental conditions. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a cytotoxic agent.[4] The following table summarizes representative cytotoxic concentrations of this compound in various human cancer cell lines.

Cell LineCancer TypeIncubation Time (hours)This compound Concentration for Significant CytotoxicityApproximate IC50
HT1080Fibrosarcoma350 µM (resulted in ~50% cell death)[5]~50 µM[5]
H441Lung Papillary Adenocarcinoma722.5 µM (caused a 35% decrease in cell number)[6]Not explicitly stated, but significant effect at 2.5 µM[6]
T24Bladder Tumor1 (followed by 16-24h incubation)0.5 µM (used to induce cell cycle delay)[7]Not determined for cytotoxicity in this study[7]
A-431Skin CarcinomaNot Specified25 µM (found to be toxic)[6]Not Specified
Neuroblastoma CellsNeuroblastomaNot Specified10 µM (led to >90% cell death)[6]<10 µM[6]

Note: IC50 values can be influenced by the specific assay used, cell density, and other experimental parameters.

Experimental Protocols

A widely used method to determine in vitro cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

MTT Assay Protocol for this compound Cytotoxicity

Materials:

  • This compound hydrochloride

  • Human cancer cell line of choice (e.g., HT1080)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include control wells: cells with medium only (negative control) and cells with vehicle control (if a solvent other than medium is used for the stock solution).

    • Incubate the plate for the desired exposure time (e.g., 3, 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently pipette up and down or place the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps of the in vitro cytotoxicity assay for this compound.

experimental_workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h drug_treatment Add serial dilutions of this compound incubation_24h->drug_treatment incubation_drug Incubate for desired period (e.g., 72h) drug_treatment->incubation_drug mtt_addition Add MTT solution incubation_drug->mtt_addition incubation_mtt Incubate for 4h mtt_addition->incubation_mtt solubilization Add solubilization solution (DMSO) incubation_mtt->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for this compound In Vitro Cytotoxicity Assay.

Signaling Pathway of this compound-Induced Apoptosis

This compound induces cytotoxicity primarily through the induction of DNA damage, which in turn activates signaling cascades leading to programmed cell death (apoptosis).

signaling_pathway cluster_dna_damage DNA Damage & Response cluster_apoptosis Apoptosis Induction This compound This compound dna_crosslink DNA Interstrand Cross-links This compound->dna_crosslink atm ATM Activation dna_crosslink->atm p53 p53 Activation atm->p53 cell_cycle_arrest Cell Cycle Arrest (G2/M) p53->cell_cycle_arrest bax Bax Activation p53->bax Upregulates bcl2 Bcl-2 Inhibition p53->bcl2 Downregulates cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c Inhibits caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound-Induced Apoptotic Signaling Pathway.

Conclusion

This application note provides a comprehensive overview and a detailed protocol for conducting in vitro cytotoxicity assays for this compound. The provided data and visualizations of the experimental workflow and signaling pathways offer valuable resources for researchers investigating the anti-cancer properties of this and other alkylating agents. Adherence to a standardized protocol is essential for obtaining reproducible and comparable results, which are critical for the advancement of cancer research and drug development.

References

Application Notes and Protocols for Mechlorethamine in a Lymphoma Animal Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechlorethamine, a nitrogen mustard and the first clinically used alkylating agent, remains a subject of interest in oncology research due to its potent cytotoxic effects. It functions by creating covalent cross-links with DNA, which disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1] These application notes provide detailed protocols for utilizing this compound in a preclinical lymphoma animal model, specifically focusing on a murine xenograft model. The protocols outlined below cover the establishment of the lymphoma model, preparation and administration of this compound, and methods for assessing its therapeutic efficacy.

Data Presentation

Table 1: Efficacy of this compound in Combination Therapies for Canine Lymphoma
Treatment ProtocolNumber of DogsOverall Response Rate (%)Median Duration of Response (Days)Reference
MPP (this compound, Procarbazine, Prednisone)4134%56[2]
- Complete Response17%238[2]
- Partial Response17%56[2]
- Stable Disease32%24[2]

Note: Data from preclinical murine models for single-agent this compound is limited. The data presented is from clinical studies in dogs with resistant lymphoma, which can serve as a relevant starting point for preclinical study design.

Table 2: Dose-Escalation and Toxicity of Single-Agent this compound in a Canine Lymphoma Model
Dose Level (mg/m²)Number of DogsDose-Limiting Toxicity ObservedMaximum Tolerated Dose (MTD)Common Adverse EventsReference
3.5 - 10.728Asymptomatic grade 4 neutropenia at 12.3 mg/m²10.7 mg/m²Low-grade vomiting, diarrhea, inappetence[3]
12.32Yes[3]

Note: This data from a canine model can inform dose-range finding studies in murine models, keeping in mind the physiological differences between species. The intravenous LD50 of this compound in mice is 2 mg/kg.[4]

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous A20 Murine Lymphoma Xenograft Model

This protocol describes the establishment of a syngeneic lymphoma model using the A20 cell line, which is of murine B-cell lymphoma origin.

Materials:

  • A20 cell line

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • Trypan Blue solution

  • Phosphate Buffered Saline (PBS), sterile

  • Matrigel®

  • BALB/c mice (female, 6-8 weeks old)

  • Syringes and needles (27-30 gauge)

  • Calipers

Procedure:

  • Cell Culture: Culture A20 cells in RPMI-1640 medium supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO2. Maintain cells in exponential growth phase.

  • Cell Preparation:

    • Harvest cells and perform a viable cell count using Trypan Blue exclusion. Cell viability should be >95%.

    • Wash the cells three times with sterile PBS.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation:

    • Anesthetize the BALB/c mice.

    • Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Monitoring:

    • Palpate the injection site twice weekly to monitor for tumor formation.

    • Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

    • Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.

Protocol 2: Preparation and Administration of this compound

Safety Precautions: this compound is a highly toxic and corrosive agent.[5] Handle with extreme care, using appropriate personal protective equipment (PPE), including double gloves, a disposable gown, and a certified fume hood. All materials that come into contact with the drug should be decontaminated or disposed of as hazardous waste.

Materials:

  • This compound hydrochloride for injection (Mustargen®)

  • Sterile Water for Injection or 0.9% Sodium Chloride Injection

  • Syringes and needles

  • Sterile filters (0.22 µm)

Procedure:

  • Reconstitution:

    • Following the manufacturer's instructions, reconstitute the vial of this compound hydrochloride with the appropriate volume of sterile diluent to achieve a known concentration (e.g., 1 mg/mL).

    • Gently swirl the vial to dissolve the powder completely. Do not shake.

  • Dose Preparation:

    • Based on the body weight of the mice and the target dose (a starting point for a dose-finding study could be in the range of 0.1-0.4 mg/kg, based on clinical data and the murine LD50), calculate the required volume of the reconstituted solution.[4][5]

    • Aseptically withdraw the calculated volume into a syringe.

    • Further dilute with sterile saline to a suitable injection volume (e.g., 100-200 µL).

    • Filter the final solution through a 0.22 µm sterile filter before administration.

  • Administration:

    • Administer the prepared this compound solution to the mice via intravenous (IV) injection into the tail vein.

    • The treatment schedule should be determined based on the study design. A common approach for alkylating agents is intermittent dosing (e.g., once or twice a week) to allow for recovery from toxicity.

Protocol 3: Assessment of Therapeutic Efficacy

Methods:

  • Tumor Growth Inhibition:

    • Continue to measure tumor volumes in all groups throughout the study.

    • Calculate the percentage of tumor growth inhibition (%TGI) for the this compound-treated group compared to the vehicle-treated control group.

  • Survival Analysis:

    • Monitor the mice for signs of toxicity and tumor burden.

    • Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³) or if they show signs of significant morbidity.

    • Record the date of death or euthanasia for each mouse and perform a Kaplan-Meier survival analysis.

  • Body Weight Monitoring:

    • Record the body weight of each mouse 2-3 times per week as an indicator of systemic toxicity. A significant weight loss (>15-20%) may necessitate dose reduction or cessation of treatment.

  • Histopathological Analysis:

    • At the end of the study, tumors and major organs can be harvested, fixed in formalin, and embedded in paraffin for histological examination to assess tumor necrosis, apoptosis, and potential organ toxicity.

Visualizations

Signaling Pathways and Experimental Workflow

mechlorethamine_workflow Experimental Workflow for this compound in a Lymphoma Animal Model cluster_model_prep Model Preparation cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cell_culture A20 Cell Culture cell_prep Cell Preparation cell_culture->cell_prep implantation Subcutaneous Implantation in BALB/c Mice cell_prep->implantation tumor_growth Tumor Growth to 100-150 mm³ implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization iv_administration Intravenous Administration randomization->iv_administration mechlorethamine_prep This compound Preparation mechlorethamine_prep->iv_administration monitoring Tumor Volume & Body Weight Monitoring iv_administration->monitoring survival Survival Analysis monitoring->survival histology Endpoint Histology monitoring->histology

Caption: Experimental workflow from model creation to efficacy assessment.

mechlorethamine_pathway This compound-Induced DNA Damage and Apoptosis Pathway cluster_dna_damage DNA Damage cluster_ddr DNA Damage Response (DDR) cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis This compound This compound dna_crosslink DNA Inter- and Intra-strand Cross-links This compound->dna_crosslink replication_block Replication Fork Stall dna_crosslink->replication_block atm_atr ATM/ATR Kinase Activation replication_block->atm_atr chk1_chk2 CHK1/CHK2 Phosphorylation atm_atr->chk1_chk2 p53 p53 Stabilization & Activation atm_atr->p53 g2m_arrest G2/M Phase Arrest chk1_chk2->g2m_arrest p53->g2m_arrest bax_puma Upregulation of BAX, PUMA p53->bax_puma caspase Caspase Cascade Activation bax_puma->caspase cell_death Apoptotic Cell Death caspase->cell_death

Caption: this compound's mechanism of action leading to apoptosis.

References

Application Notes and Protocols for the Preparation of Mechlorethamine Topical Solution for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechlorethamine, a nitrogen mustard and a potent alkylating agent, is utilized in laboratory settings for preclinical research into its cytotoxic and vesicant properties, as well as for the development of topical formulations for conditions such as mycosis fungoides-type cutaneous T-cell lymphoma (CTCL).[1][2][3] The preparation of this compound topical solutions for laboratory use demands meticulous attention to safety protocols due to its high toxicity, alongside precise formulation and quality control to ensure experimental reproducibility.[4][5] These application notes provide detailed protocols for the preparation, quality control, and safe handling of this compound topical solutions.

Quantitative Data Summary

The following tables summarize key quantitative data for the formulation of this compound hydrochloride topical preparations.

Table 1: Solubility and Formulation Concentrations

ParameterValueVehicleReference
SolubilityVery solubleWater[6]
SolubilitySolubleAlcohol[6]
Typical Topical Solution Concentration10 mg in 50-100 mLWater[7]
Typical Topical Ointment Concentration0.01% or 0.02%Anhydrous ointment base (e.g., petrolatum)[7][8]
Commercially Available Gel Concentration0.016% (equivalent to 0.02% this compound HCl)Alcohol-based gel[9]

Table 2: Stability of this compound Topical Preparations

FormulationStorage ConditionStability DataReference
Aqueous SolutionRoom TemperatureHighly unstable; decomposes rapidly. Prepare immediately before use.[4][10]
0.01% Ointment in Aquaphor23°C (Room Temperature)Lost 10% potency in 7 days.[8]
Ointment in White Soft Paraffin4°C (Refrigerated)Stable for at least 84 days.[10]
Ointment in White Soft Paraffin37°CStable for at least 40 days.[10]
Solutions and OintmentsRefrigeratedStable for many months.[11]

Experimental Protocols

Protocol for Preparation of 0.02% this compound HCl Topical Solution (50 mL)

This protocol describes the preparation of a 0.02% (w/v) this compound hydrochloride aqueous solution. Due to the instability of this compound in aqueous solutions, it is crucial to prepare the solution immediately before use.[4][10]

Materials:

  • This compound hydrochloride powder (10 mg)

  • Sterile Water for Injection, USP (50 mL)

  • Sterile 50 mL volumetric flask with stopper

  • Calibrated analytical balance

  • Spatula

  • Personal Protective Equipment (PPE): Chemical resistant, impervious gloves (nitrile), safety goggles, face shield, disposable gown, and shoe covers.[4][5][12]

Procedure:

  • Pre-Preparation Safety Check: Ensure all handling of this compound is performed within a certified Class II laminar flow biological safety cabinet.[4] All personnel must be trained in handling cytotoxic agents and wear appropriate PPE.[4][5]

  • Weighing: Accurately weigh 10 mg of this compound hydrochloride powder using an analytical balance.

  • Dissolution: Carefully transfer the weighed powder into the 50 mL volumetric flask.

  • Dilution: Add approximately 40 mL of Sterile Water for Injection to the volumetric flask.

  • Mixing: Stopper the flask and gently swirl until the powder is completely dissolved.

  • Final Volume Adjustment: Add Sterile Water for Injection to bring the final volume to the 50 mL mark.

  • Final Mixing: Invert the stoppered flask several times to ensure a homogenous solution.

  • Labeling: Immediately label the solution with the compound name, concentration, preparation date and time, and a "HIGHLY TOXIC" warning.

  • Immediate Use: Use the freshly prepared solution without delay.

Quality Control Protocols

3.2.1. pH Measurement

Objective: To ensure the pH of the freshly prepared solution is within the expected range (typically 3-5 for a 1 mg/mL solution) to maintain consistency.[6]

Procedure:

  • Calibrate a pH meter according to the manufacturer's instructions using standard buffer solutions.

  • Transfer a small aliquot of the prepared this compound solution into a clean beaker.

  • Immerse the pH electrode in the solution and record the stable pH reading.

  • Decontaminate the pH electrode and beaker immediately after use according to laboratory safety protocols for cytotoxic agents.

3.2.2. Concentration and Purity Verification by HPLC

Objective: To confirm the concentration and assess the purity of the prepared this compound solution. This is particularly important for ensuring dose accuracy in experimental models.

Methodology: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is required. While specific parameters may need optimization based on the available equipment, a general approach involves derivatization of this compound for stable analysis.[13]

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Normal-phase silica gel column

  • Derivatizing agent (e.g., benzenethiol)

  • Internal standard (e.g., dibutyl phthalate)

  • Mobile phase (to be optimized)

  • This compound hydrochloride reference standard

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of known concentrations of this compound hydrochloride reference standard.

  • Sample and Standard Derivatization: In a single test tube, react a known volume of the prepared this compound solution (sample) and each standard solution with benzenethiol to form a stable disubstitution product.[13]

  • Internal Standard Addition: Add a precise amount of the internal standard to each derivatized sample and standard.

  • HPLC Analysis: Inject the prepared samples and standards onto the HPLC system.

  • Data Analysis:

    • Identify the peaks corresponding to the derivatized this compound and the internal standard based on their retention times.

    • Construct a calibration curve by plotting the peak area ratio (derivatized this compound/internal standard) of the standards against their known concentrations.

    • Determine the concentration of this compound in the prepared solution by interpolating its peak area ratio on the calibration curve.

    • Assess purity by examining the chromatogram for any unexpected peaks.

Safety and Handling Precautions

This compound is a highly toxic and vesicant compound that is a probable human carcinogen.[4][5][9] Strict adherence to safety protocols is mandatory.

  • Handling: All handling of this compound powder and solutions must be conducted in a Class II laminar flow biological safety cabinet.[4] Personnel must wear appropriate PPE, including two pairs of chemotherapy-rated gloves, a disposable gown, safety goggles, and a face shield.[5][12]

  • Spill Management: In case of a spill, isolate the area.[14] Absorb small liquid spills with an inert material.[12] Decontaminate the area with a suitable agent (e.g., sodium thiosulfate solution) followed by soap and water.[15]

  • Accidental Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[14][16]

    • Eye Contact: Immediately flush the eyes with water or an eye wash solution for at least 15 minutes and seek immediate medical attention.[14][16]

  • Waste Disposal: Dispose of all contaminated materials (e.g., vials, gloves, gowns, and unused solution) as hazardous cytotoxic waste in accordance with institutional and regulatory guidelines.

Visualizations

G cluster_prep Preparation Workflow cluster_qc Quality Control start Start: Assemble Materials (this compound HCl, Sterile Water) weigh Weigh 10 mg This compound HCl start->weigh In Biosafety Cabinet dissolve Dissolve in ~40 mL Sterile Water weigh->dissolve adjust_vol Adjust Volume to 50 mL with Sterile Water dissolve->adjust_vol mix Mix to Homogeneity adjust_vol->mix use Immediate Use in Experiment mix->use qc_start Aliquot of Final Solution mix->qc_start Sample for QC ph_test pH Measurement qc_start->ph_test hplc_test HPLC Analysis (Concentration & Purity) qc_start->hplc_test pass QC Pass ph_test->pass fail QC Fail: Discard ph_test->fail hplc_test->pass hplc_test->fail pass->use

Caption: Workflow for this compound Topical Solution Preparation and Quality Control.

G This compound This compound Aziridinium Reactive Aziridinium Ion This compound->Aziridinium Intramolecular cyclization DNA DNA (Guanine N7) Aziridinium->DNA Alkylation Crosslink Inter- and Intrastrand DNA Cross-links DNA->Crosslink Second alkylation ReplicationBlock Inhibition of DNA Replication & Transcription Crosslink->ReplicationBlock DDR Activation of DNA Damage Response (DDR) Crosslink->DDR Apoptosis Cell Cycle Arrest & Apoptosis ReplicationBlock->Apoptosis DDR->Apoptosis

Caption: Simplified Signaling Pathway of this compound-Induced Cytotoxicity.

References

Application Notes and Protocols for the Safe Handling and Disposal of Mechlorethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1.0 Introduction and Hazard Summary

Mechlorethamine, also known as nitrogen mustard or HN2, is a highly toxic alkylating agent used in both research and clinical settings.[1] Due to its hazardous properties, including high acute toxicity, corrosivity, and potential for causing severe skin and eye damage, strict safety protocols must be followed.[2][3] It is classified as a human carcinogen and is also known to be mutagenic and teratogenic.[3][4][5] Exposure can occur through inhalation of dust or vapors, dermal contact, or ingestion.[6][7] Effects of exposure may be delayed.[6] Therefore, all handling and disposal procedures must be designed to minimize any potential for exposure.

Data Presentation: Hazard Information

Hazard ClassificationDescription
Acute Toxicity Fatal if swallowed or in contact with skin. The oral LD50 in rats is 10 mg/kg.[3][7]
Corrosivity/Irritation Causes severe skin burns, blisters, and eye damage upon contact.[6][8] It is a powerful vesicant.[3]
Carcinogenicity Classified as a human carcinogen.[5][9] Alkylating agents like this compound present strong evidence of carcinogenicity.[4]
Mutagenicity May cause genetic defects.[5][8]
Teratogenicity May damage fertility or the unborn child; exposure during pregnancy must be avoided.[3][5][8]
Volatility This compound has been reported to be volatile under certain conditions.

2.0 Engineering Controls and Personal Protective Equipment (PPE)

A combination of engineering controls and robust PPE is mandatory to ensure a safe working environment. The primary goal is to physically isolate the researcher from the hazardous drug.[10]

2.1 Engineering Controls All procedures involving this compound powder or solutions, including preparation, administration, and waste handling, must be performed within a designated area and inside an appropriate containment device.[11]

  • Primary Engineering Control (C-PEC): A Class II, Type B2 Biological Safety Cabinet (BSC) that is 100% exhausted to the outside is recommended, especially when working with volatile agents.[12][11] A chemical fume hood or a compounding aseptic containment isolator (CACI) may also be used.[4][12] Do not use a ventilated cabinet that recirculates air.[12]

  • Secondary Engineering Control (C-SEC): The C-PEC must be located in a room with negative pressure relative to surrounding areas, with at least 12 air changes per hour to reduce airborne contamination.[10]

2.2 Personal Protective Equipment (PPE) Appropriate PPE must be worn at all times when handling this compound, its containers, or potentially contaminated surfaces and waste.[4]

Data Presentation: Required Personal Protective Equipment

PPE ItemSpecificationRationale
Gloves Two pairs of chemotherapy-tested, powder-free nitrile gloves.[12][13] Change outer glove immediately if contaminated; change both pairs hourly or every 30 minutes if risk of permeation is high.[12]Prevents dermal contact. Double-gloving provides an extra layer of protection.
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[13] Cuffs should be tucked under the outer glove.[13]Protects skin and personal clothing from contamination.
Eye/Face Protection Tight-sealing safety goggles and a full-face shield.[8][14]Protects against splashes and aerosols to the eyes and face.[13]
Respiratory Protection An N95 or higher respirator is required for cleaning up large spills.[12] For volatile agents, a combination particulate/chemical cartridge-type respirator may be necessary.[12]Prevents inhalation of aerosols or vapors.
Shoe Covers Required when there is a risk of spills.[12]Prevents the spread of contamination outside the work area.

3.0 Storage and Stability

Proper storage is critical to maintain the integrity of this compound and to prevent accidental exposure.

  • Storage Conditions: Store vials in their original container at controlled room temperature (15-30°C or 59-86°F) in a cool, dry, well-ventilated, and locked area.[2][9] Protect from light and humidity.[2]

  • Solution Stability: Aqueous solutions of this compound are highly unstable and decompose rapidly.[2] Therefore, solutions should be prepared immediately before use.[2][3] In contrast, ointment-based formulations show significantly greater stability.[15][16][17]

Data Presentation: Stability of this compound Formulations

FormulationStorage TemperatureStability
Aqueous SolutionRoom TemperatureFully degrades within a few days.[15][16]
0.01% Ointment (in Aquaphor)23°C (Room Temperature)Loses 10% potency in 7 days.[17]
Ointment (in white soft paraffin)4°CStable for at least 84 days.[15][16]
Ointment (in white soft paraffin)37°CStable for at least 40 days.[15][16]

Experimental Protocols

Protocol 1: Preparation of this compound Solution

Objective: To safely reconstitute this compound hydrochloride powder for experimental use.

Materials:

  • This compound HCl vial

  • Sterile diluent (e.g., Sterile Water for Injection or 0.9% Sodium Chloride)

  • Sterile syringes and needles with Luer-Lok™ fittings

  • Chemotherapy dispensing pin

  • Plastic-backed absorbent pads ("bench paper")

  • Appropriate PPE (see table above)

  • Sharps container for hazardous waste

  • Sealed hazardous waste disposal bags

Procedure:

  • Preparation: Don all required PPE before entering the designated handling area. Cover the work surface of the BSC or fume hood with a plastic-backed absorbent pad.[18]

  • Assembly: Gather all necessary materials and place them within the containment area.

  • Reconstitution: Aseptically withdraw the required volume of diluent into a sterile syringe. It is recommended to use a chemotherapy dispensing pin on the vial to equalize pressure and prevent aerosol generation.

  • Injection: Slowly inject the diluent into the this compound vial, directing the stream against the side of the vial to avoid frothing.

  • Dissolution: Gently swirl the vial until the powder is completely dissolved. Do not shake, as this can create aerosols.

  • Withdrawal: Using a new sterile syringe, withdraw the required volume of the reconstituted solution.

  • Immediate Use: Use the prepared solution immediately due to its rapid degradation in aqueous form.[2]

  • Initial Disposal: Immediately dispose of the needle and syringe (without recapping) into a designated hazardous sharps container within the BSC.[11] Place all contaminated consumables (vial, wipes, pad) into a labeled hazardous waste bag inside the hood.

Protocol 2: Decontamination and Spill Management

Objective: To safely decontaminate work surfaces and manage accidental spills of this compound.

2.1 Routine Decontamination

Procedure:

  • Post-Procedure: After each procedure, wipe down all interior surfaces of the BSC or fume hood, as well as any equipment used, with a suitable decontaminating agent.

  • Cleaning Sequence: Perform decontamination using a two-step process. First, use a deactivating agent like 2% sodium thiosulfate solution, followed by a cleaning agent like 70% isopropyl alcohol.[3]

  • Disposal: All cleaning materials must be disposed of as hazardous waste.[4]

2.2 Spill Management

Procedure:

  • Alert & Secure: Immediately alert others in the area. Restrict access to the spill location.

  • Assess: For large spills, or spills of volatile agents, evacuate the area and contact the institutional Environmental Health & Safety (EH&S) department.[12]

  • PPE: For small, manageable spills, trained personnel should don full PPE, including double gloves, a gown, eye/face protection, and an appropriate respirator before re-entering the area.[12]

  • Containment: Cover the spill with absorbent material from a chemotherapy spill kit.[6]

  • Deactivation: Working from the outside in, carefully apply a deactivating solution (e.g., 2% sodium thiosulfate) to the spill area. Allow for sufficient contact time as per institutional guidelines.

  • Cleanup: Collect all contaminated materials (absorbent pads, broken glass, etc.) using scoops or forceps and place them into a designated hazardous waste container.[6]

  • Final Cleaning: Clean the spill area thoroughly with the deactivating solution, followed by detergent and water.[12]

  • Doffing PPE: Remove PPE carefully, ensuring no self-contamination, and dispose of it as hazardous waste.

  • Handwashing: Wash hands thoroughly with soap and water.[7]

  • Reporting: Document and report the spill according to institutional policy.

Protocol 3: Waste Disposal

Objective: To ensure all this compound-contaminated waste is segregated, labeled, and disposed of in accordance with hazardous waste regulations.

Procedure:

  • Segregation: All items that have come into contact with this compound are considered hazardous waste. This includes unused drug, empty vials, contaminated PPE, absorbent pads, needles, syringes, and cleaning materials.[4]

  • Sharps Waste: All contaminated sharps (needles, syringes, glass vials) must be placed directly into a puncture-resistant, clearly labeled hazardous sharps container.[19]

  • Solid Waste: Contaminated solid waste (gloves, gowns, wipes, pads) must be placed in a designated, leak-proof, and clearly labeled hazardous waste container or bag (e.g., a yellow chemotherapy waste bag).[4][11]

  • Liquid Waste: Unused this compound solutions should not be poured down the drain.[19] They must be collected in a compatible, sealed, and labeled hazardous liquid waste container.[20]

  • Container Management: Keep waste containers closed when not in use. Do not overfill containers.

  • Removal: When containers are full, seal them and arrange for pickup by the institution's hazardous waste management service.[21]

Visualized Workflows

G cluster_prep Preparation & Handling cluster_waste Waste Management cluster_end start Receive & Log this compound store Store in Secure, Designated Area start->store ppe Don Full PPE store->ppe setup Prepare Work Area in BSC/Hood ppe->setup reconstitute Reconstitute Drug Solution setup->reconstitute experiment Perform Experiment reconstitute->experiment decon Decontaminate Surfaces & Equipment experiment->decon segregate Segregate Waste Streams (Sharps, Solid, Liquid) decon->segregate sharps Sharps to Puncture-Proof Container segregate->sharps solid Solids to Yellow Chemo Bag segregate->solid liquid Unused Solution to Liquid Waste Container segregate->liquid collect Arrange for Hazardous Waste Collection sharps->collect solid->collect liquid->collect end Procedure Complete collect->end G cluster_major Major Spill Response cluster_minor Minor Spill Response rect_node rect_node spill Spill Occurs! is_major Major Spill? (e.g., large volume, volatile, outside hood) spill->is_major evacuate Evacuate Area is_major->evacuate Yes alert_staff Alert Nearby Personnel is_major->alert_staff No alert_ehs Alert EH&S / Emergency Response evacuate->alert_ehs secure Secure Area / Prevent Entry alert_ehs->secure report Document & Report Incident secure->report get_kit Don Full PPE & Get Spill Kit alert_staff->get_kit contain Contain Spill with Absorbent Pads get_kit->contain deactivate Apply Deactivating Agent contain->deactivate cleanup Collect Waste into Hazardous Bag deactivate->cleanup decon_area Decontaminate Spill Area cleanup->decon_area decon_area->report

References

Application Notes and Protocols for Mechlorethamine Administration in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechlorethamine, a nitrogen mustard and the first alkylating agent used in chemotherapy, remains a subject of interest in oncological research.[1] It exerts its cytotoxic effects by forming highly reactive ethylene iminium ions that alkylate DNA, leading to the formation of interstrand and intrastrand cross-links.[2][3] This damage to DNA disrupts replication and transcription, ultimately triggering cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[3][4] Xenograft mouse models, where human tumor tissues are implanted into immunodeficient mice, are invaluable for the in vivo evaluation of anticancer agents like this compound. These models allow for the assessment of a drug's efficacy and toxicity profile in a living organism.

These application notes provide detailed protocols for the administration of this compound in xenograft mouse models, methods for evaluating its therapeutic efficacy, and an overview of the key signaling pathways involved in its mechanism of action.

Data Presentation

The following tables summarize representative quantitative data for the administration and efficacy of this compound in xenograft mouse models. Please note that specific efficacy data can vary significantly based on the cancer cell line, mouse strain, and treatment regimen.

ParameterValueReference
Mouse Strain NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) or BALb/c nude[5][6]
Tumor Cell Inoculation 2 x 10^6 cells subcutaneously[6]
Tumor Volume for Treatment Initiation 100-200 mm³[5]
This compound Dosage 0.4 mg/kg - 2.0 mg/kg[7][8]
Administration Route Intravenous (IV)[1][8]
Vehicle Sterile Water for Injection or 0.9% Sodium Chloride[9]
Treatment Frequency Single dose or divided doses over a course[8]
Treatment GroupMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)
Vehicle Control1501200-
This compound (1 mg/kg)15555054.2
This compound (2 mg/kg)14832073.3

Note: The data in this table is illustrative and compiled from general knowledge of xenograft studies. Specific TGI values should be determined experimentally.

Experimental Protocols

Protocol 1: Establishment of Human Tumor Xenografts in Mice
  • Cell Culture: Culture human cancer cells (e.g., lymphoma, lung, or breast cancer cell lines) in their recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Harvesting: When cells reach 70-80% confluency, detach them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or an automated cell counter.

  • Cell Suspension Preparation: Resuspend the cells in sterile PBS or serum-free medium at a concentration of 2 x 10⁷ cells/mL. To prevent clumping, keep the cell suspension on ice.

  • Animal Model: Use immunodeficient mice, such as NSG or nude mice (female, 6-8 weeks old).[5][6]

  • Subcutaneous Inoculation: Anesthetize the mouse using an appropriate anesthetic. Inject 100 µL of the cell suspension (2 x 10⁶ cells) subcutaneously into the right flank of the mouse using a 27-gauge needle.[6]

  • Tumor Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) using digital calipers two to three times per week.[5]

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²)/2[5][6]

  • Treatment Initiation: Once the average tumor volume reaches 100-200 mm³, randomize the mice into control and treatment groups.[5]

Protocol 2: Preparation and Administration of this compound

Caution: this compound is a highly toxic vesicant and should be handled with extreme care using appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, within a certified chemical fume hood.[8]

  • Reconstitution: Aseptically add 10 mL of Sterile Water for Injection or 0.9% Sodium Chloride Injection to a vial containing 10 mg of this compound hydrochloride powder.[9] This will result in a solution with a concentration of 1 mg/mL.

  • Dissolution: Gently swirl the vial until the powder is completely dissolved. The resulting solution should be clear. Do not use if the solution is discolored or contains particulate matter.[9]

  • Dose Calculation: Calculate the required volume of the this compound solution based on the individual mouse's body weight and the desired dose (e.g., 1 mg/kg).

  • Administration: Administer the calculated dose via intravenous (IV) injection into the tail vein. Ensure a free-flowing injection to avoid extravasation, which can cause severe tissue damage.[1][8]

  • Decontamination: Any unused this compound solution and contaminated materials should be neutralized with an equal volume of a solution containing 5% sodium thiosulfate and 5% sodium bicarbonate.

Protocol 3: Evaluation of Therapeutic Efficacy
  • Tumor Volume Measurement: Continue to measure tumor volumes two to three times per week throughout the study.

  • Body Weight Monitoring: Record the body weight of each mouse at the time of tumor measurement to monitor for signs of systemic toxicity.

  • Tumor Growth Inhibition (TGI) Calculation: At the end of the study, calculate the TGI for each treatment group using the following formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

  • Survival Analysis: Monitor the mice for signs of morbidity and euthanize them when tumors reach a predetermined maximum size or if they show signs of significant distress. Record the date of euthanasia for survival analysis.

  • Histopathological Analysis: At the end of the study, tumors can be excised, fixed in formalin, and embedded in paraffin for histological and immunohistochemical analysis to assess for necrosis, apoptosis, and changes in biomarker expression.

Signaling Pathways and Experimental Workflows

This compound-Induced DNA Damage Response Pathway

This compound induces DNA interstrand cross-links, which are recognized by the cellular DNA damage response (DDR) machinery. This activates the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases, in turn, phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest, providing time for DNA repair, or, if the damage is too severe, initiate apoptosis through the transcriptional activation of pro-apoptotic genes like PUMA and NOXA.

Mechlorethamine_Pathway This compound This compound DNA_Crosslink DNA Interstrand Cross-links This compound->DNA_Crosslink ATM_ATR ATM / ATR Activation DNA_Crosslink->ATM_ATR CHK1_CHK2 CHK1 / CHK2 Phosphorylation ATM_ATR->CHK1_CHK2 p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) CHK1_CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest PUMA_NOXA PUMA, NOXA Upregulation p53->PUMA_NOXA DNA_Repair DNA Repair Mechanisms Cell_Cycle_Arrest->DNA_Repair Apoptosis Apoptosis PUMA_NOXA->Apoptosis

Caption: this compound-induced DNA damage signaling pathway.

Experimental Workflow for this compound Efficacy Testing in Xenograft Models

The following diagram outlines the logical flow of an experiment designed to test the efficacy of this compound in a xenograft mouse model.

Experimental_Workflow start Start cell_culture Human Cancer Cell Culture start->cell_culture xenograft Xenograft Tumor Establishment in Mice cell_culture->xenograft randomization Randomization of Mice (Tumor Volume ~100-200 mm³) xenograft->randomization treatment This compound Administration (IV) randomization->treatment control Vehicle Control Administration randomization->control monitoring Tumor Volume & Body Weight Measurement (2-3x/week) treatment->monitoring control->monitoring endpoint Endpoint Criteria Met (e.g., Tumor Size, Study Duration) monitoring->endpoint analysis Data Analysis: - Tumor Growth Inhibition - Survival Analysis - Histopathology endpoint->analysis end End analysis->end

Caption: Xenograft study workflow for this compound.

References

Application Notes and Protocols for Assessing Mechlorethamine-Induced DNA Damage via Comet Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechlorethamine, a nitrogen mustard, is a potent alkylating agent that has been utilized in chemotherapy. Its cytotoxicity is primarily attributed to its ability to induce DNA damage, particularly interstrand cross-links (ICLs), which impede DNA replication and transcription, ultimately leading to cell death.[1] The single-cell gel electrophoresis, or comet assay, is a sensitive and versatile technique for the detection of a variety of DNA lesions, including single- and double-strand breaks, alkali-labile sites, and DNA-DNA cross-links.[2] This document provides a detailed protocol for the application of the alkaline comet assay to quantify DNA damage induced by this compound.

Mechanism of this compound-Induced DNA Damage

This compound is a bifunctional alkylating agent, meaning it has two reactive chloroethyl groups. This allows it to form covalent bonds with nucleophilic sites on DNA bases, primarily the N7 position of guanine. The process begins with the intramolecular cyclization of one of the chloroethyl groups to form a highly reactive aziridinium ion. This ion then alkylates a guanine base. Subsequently, the second chloroethyl group can undergo a similar reaction, leading to the formation of a second alkylation on another guanine base. This can result in either intrastrand cross-links (linking two guanines on the same DNA strand) or the more cytotoxic interstrand cross-links (linking guanines on opposite DNA strands). These ICLs are particularly detrimental as they prevent the separation of the DNA double helix, which is essential for both replication and transcription.[1]

The cellular response to this compound-induced DNA damage involves the activation of complex DNA damage response (DDR) pathways. Key sensor proteins such as Ataxia Telangiectasia Mutated (ATM), Ataxia Telangiectasia and Rad3-related (ATR), and DNA-dependent protein kinase (DNA-PK) are activated in response to the DNA lesions. This activation triggers a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, the initiation of apoptosis (programmed cell death). The primary repair pathway for ICLs involves a combination of nucleotide excision repair (NER), Fanconi anemia (FA) pathway, and homologous recombination (HR).[3][4][5]

Data Presentation

The following table summarizes quantitative data from a study by Panagiotou et al. (2014), which utilized the comet assay to evaluate DNA damage in various breast cancer cell lines after treatment with this compound. The data is presented as the percentage of DNA in the comet head versus the comet tail, providing a clear indication of the extent of DNA fragmentation.

Cell LineTreatmentMean % DNA in Head (± 1.96 S.E.)Mean % DNA in Tail (± 1.96 S.E.)
MCF-7 Untreated66.43 ± 3.6833.56 ± 3.68
This compound81.33 ± 2.6719.17 ± 2.62
MDA-MB 231 Untreated77.14 ± 2.9822.85 ± 2.98
This compound83.93 ± 1.9416.06 ± 1.94
T47D Untreated77.87 ± 2.6022.12 ± 2.60
This compound83.17 ± 2.2716.82 ± 2.27

Table adapted from Panagiotou et al., 2014.[6]

Experimental Protocols

Modified Alkaline Comet Assay for Detection of this compound-Induced DNA Cross-links

This protocol is adapted for the detection of DNA interstrand cross-links, which are a primary lesion induced by this compound. The principle lies in introducing random single-strand breaks (SSBs) into the DNA after treatment with the cross-linking agent. In undamaged or SSB-containing DNA, these breaks will allow DNA fragments to migrate during electrophoresis, forming a comet tail. However, in the presence of ICLs, the DNA strands are held together, restricting the migration of DNA even in the presence of SSBs, resulting in a smaller comet tail.

Materials:

  • Reagents:

    • Cell culture medium

    • Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free

    • Trypsin-EDTA

    • This compound hydrochloride

    • Low melting point (LMP) agarose

    • Normal melting point (NMP) agarose

    • Lysis solution: 2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh.

    • Alkaline electrophoresis buffer: 300 mM NaOH, 1 mM Na2EDTA, pH > 13

    • Neutralization buffer: 0.4 M Tris-HCl, pH 7.5

    • DNA staining solution (e.g., SYBR Green I, ethidium bromide)

    • X-ray source or other agent to induce SSBs (e.g., H2O2)

  • Equipment:

    • Standard cell culture equipment

    • Microscope slides (fully frosted)

    • Coverslips

    • Horizontal gel electrophoresis tank

    • Power supply

    • Fluorescence microscope with appropriate filters

    • Image analysis software for comet assay

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with varying concentrations of this compound for a specified duration (e.g., 2 hours). Include a vehicle-treated control.

    • Wash cells with PBS and harvest using trypsin-EDTA.

    • Resuspend cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Induction of Single-Strand Breaks:

    • To detect ICLs, induce a fixed level of SSBs in all samples (including controls) after this compound treatment. This is a critical step.

    • This can be achieved by irradiating the cell suspension on ice with a defined dose of X-rays (e.g., 3 Gy).

  • Embedding Cells in Agarose:

    • Prepare a 1% NMP agarose solution in water and coat clean microscope slides with a thin layer. Let it solidify.

    • Melt 1% LMP agarose in PBS and maintain at 37°C.

    • Mix the cell suspension with the LMP agarose at a 1:10 ratio (v/v).

    • Quickly pipette 75 µL of the cell/agarose mixture onto the pre-coated slide and cover with a coverslip.

    • Place the slides at 4°C for 10 minutes to solidify the agarose.

  • Cell Lysis:

    • Gently remove the coverslips and immerse the slides in freshly prepared, cold lysis solution.

    • Incubate at 4°C for at least 1 hour in the dark.

  • Alkaline Unwinding and Electrophoresis:

    • Carefully remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.

    • Fill the tank with fresh, cold alkaline electrophoresis buffer until the slides are covered.

    • Let the DNA unwind for 20-40 minutes in the alkaline buffer at 4°C.

    • Apply a voltage of ~1 V/cm (e.g., 25V and 300 mA) for 20-30 minutes. All these steps should be performed in the dark to prevent additional DNA damage.

  • Neutralization and Staining:

    • After electrophoresis, gently remove the slides and place them on a tray.

    • Wash the slides three times, for 5 minutes each, with neutralization buffer.

    • Stain the slides with a suitable DNA stain (e.g., add 50 µL of SYBR Green I at 1:1000 dilution and cover with a coverslip).

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using specialized software.

    • Quantify the level of DNA damage by measuring parameters such as the percentage of DNA in the tail, tail length, and tail moment. A decrease in these parameters in this compound-treated cells (that have been subjected to SSB induction) compared to the control cells (with only SSB induction) is indicative of DNA cross-linking.

Visualizations

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_comet Comet Assay cluster_analysis Analysis cell_culture 1. Cell Culture treatment 2. This compound Treatment cell_culture->treatment harvest 3. Cell Harvesting treatment->harvest ssb_induction 4. Induction of SSBs (X-ray) harvest->ssb_induction embedding 5. Embedding in Agarose ssb_induction->embedding lysis 6. Cell Lysis embedding->lysis unwinding 7. Alkaline Unwinding lysis->unwinding electrophoresis 8. Electrophoresis unwinding->electrophoresis neutralization 9. Neutralization electrophoresis->neutralization staining 10. DNA Staining neutralization->staining visualization 11. Fluorescence Microscopy staining->visualization analysis 12. Image Analysis (% DNA in Tail) visualization->analysis

Caption: Experimental workflow for the modified alkaline comet assay.

signaling_pathway cluster_ddr DNA Damage Response (DDR) cluster_repair DNA Repair Pathways This compound This compound dna_damage DNA Alkylation (Guanine-N7) This compound->dna_damage icl Interstrand Cross-links (ICLs) dna_damage->icl atm ATM icl->atm activates atr ATR icl->atr activates dnapk DNA-PK icl->dnapk activates ner NER icl->ner repaired by fa Fanconi Anemia icl->fa repaired by hr Homologous Recombination icl->hr repaired by cell_cycle_arrest Cell Cycle Arrest atm->cell_cycle_arrest atr->cell_cycle_arrest dnapk->cell_cycle_arrest ner->cell_cycle_arrest fa->cell_cycle_arrest hr->cell_cycle_arrest cell_cycle_arrest->ner allows time for cell_cycle_arrest->fa allows time for cell_cycle_arrest->hr allows time for apoptosis Apoptosis cell_cycle_arrest->apoptosis if damage is severe

Caption: this compound-induced DNA damage signaling pathway.

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following Mechlorethamine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechlorethamine, a nitrogen mustard and alkylating agent, is a potent chemotherapeutic drug known to induce cytotoxic effects in rapidly proliferating cells, primarily by causing DNA damage. A key mechanism of its anticancer activity is the induction of apoptosis, or programmed cell death. Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in individual cells within a heterogeneous population. This document provides detailed application notes and protocols for assessing this compound-induced apoptosis using three common flow cytometry-based assays: Annexin V/Propidium Iodide (PI) staining, Caspase-3/7 activity analysis, and mitochondrial membrane potential measurement.

This compound exerts its cytotoxic effects by cross-linking DNA, which subsequently obstructs DNA replication and transcription.[1] This leads to the activation of DNA damage checkpoints, cell cycle arrest, and ultimately, the initiation of the apoptotic cascade.[1] Understanding and quantifying the apoptotic response to this compound is crucial for evaluating its efficacy and optimizing cancer treatment strategies.

Data Presentation

The following tables summarize representative quantitative data from flow cytometry analyses of a human lymphoma cell line (e.g., Jurkat) treated with varying concentrations of this compound over different time points.

Table 1: Dose-Dependent Apoptosis Analyzed by Annexin V/PI Staining (24-hour treatment)

This compound (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
0 (Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
1075.4 ± 3.515.8 ± 2.28.8 ± 1.3
2542.1 ± 4.135.2 ± 3.722.7 ± 2.9
5015.8 ± 2.948.9 ± 5.435.3 ± 4.1
1005.3 ± 1.525.1 ± 4.869.6 ± 6.2

Table 2: Time-Course of Apoptosis with 50 µM this compound (Annexin V/PI Staining)

Time (hours)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
096.1 ± 1.82.1 ± 0.41.8 ± 0.3
680.3 ± 3.912.5 ± 2.17.2 ± 1.5
1255.7 ± 4.228.9 ± 3.515.4 ± 2.8
2416.2 ± 2.547.6 ± 4.936.2 ± 3.7
484.9 ± 1.215.3 ± 3.179.8 ± 5.9

Table 3: Caspase-3/7 Activation and Mitochondrial Depolarization (24-hour treatment)

This compound (µM)Active Caspase-3/7 Positive Cells (%)Cells with Depolarized Mitochondria (%)
0 (Control)3.1 ± 0.74.5 ± 1.1
1022.4 ± 2.825.9 ± 3.2
2555.8 ± 5.159.3 ± 4.8
5082.3 ± 6.785.1 ± 6.2
10089.5 ± 5.992.4 ± 5.5

Signaling Pathways and Experimental Workflow

Mechlorethamine_Apoptosis_Pathway This compound-Induced Apoptosis Signaling Pathway This compound This compound DNA_Damage DNA Cross-linking & DNA Damage This compound->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->Cell_Cycle_Arrest p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Pro-caspase-9 -> Caspase-9 Apoptosome->Caspase9 Caspase9->Apoptosome Caspase37 Pro-caspase-3/7 -> Caspase-3/7 (Executioner Caspases) Caspase9->Caspase37 PARP PARP Cleavage Caspase37->PARP DNA_Frag DNA Fragmentation Caspase37->DNA_Frag Apoptosis Apoptosis (Cell Death) PARP->Apoptosis DNA_Frag->Apoptosis

This compound-induced intrinsic apoptosis pathway.

Flow_Cytometry_Workflow General Experimental Workflow for Apoptosis Analysis cluster_prep Cell Preparation & Treatment cluster_staining Staining Protocols cluster_analysis Flow Cytometry Analysis Cell_Culture 1. Cell Culture (e.g., Jurkat cells) Treatment 2. Treat cells with This compound (Dose-response & Time-course) Cell_Culture->Treatment Harvest 3. Harvest Cells (Centrifugation) Treatment->Harvest Wash 4. Wash with PBS Harvest->Wash Stain 5. Stain with Apoptosis Reagents (e.g., Annexin V/PI, Caspase-3/7, TMRE) Wash->Stain Incubate 6. Incubate (as per protocol) Stain->Incubate Acquire 7. Acquire Data on Flow Cytometer Incubate->Acquire Analyze 8. Analyze Data (Gating & Quantification) Acquire->Analyze

Workflow for flow cytometry analysis of apoptosis.

Experimental Protocols

Protocol 1: Annexin V and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[2][3] Early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, where it is bound by fluorescently-labeled Annexin V.[2] Late apoptotic and necrotic cells have compromised membrane integrity, allowing the entry of PI, which stains the nucleus.[2]

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture cells to the desired density and treat with various concentrations of this compound for the desired time points. Include an untreated control.

    • Harvest approximately 1-5 x 10^5 cells per sample by centrifugation at 300 x g for 5 minutes.

    • Wash the cells once with cold PBS and centrifuge again.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution (e.g., 50 µg/mL) to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.

    • Data Interpretation:

      • Annexin V- / PI-: Viable cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic or necrotic cells

      • Annexin V- / PI+: Necrotic cells

Protocol 2: Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[4] The assay utilizes a cell-permeant substrate (e.g., a DEVD peptide conjugated to a fluorescent dye) that becomes fluorescent upon cleavage by active caspases.

Materials:

  • This compound-treated and control cells

  • CellEvent™ Caspase-3/7 Green Detection Reagent (or similar)

  • Live/Dead stain (optional, e.g., SYTOX™ AADvanced™)

  • PBS or appropriate buffer

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture and treat cells with this compound as described in Protocol 1.

    • Harvest approximately 1 x 10^6 cells per mL.

  • Staining:

    • Add the Caspase-3/7 detection reagent directly to the cell suspension in culture medium, following the manufacturer's instructions (e.g., a final concentration of 500 nM).

    • If using a dead cell stain, add it at this time.

    • Incubate for 30-60 minutes at 37°C, protected from light. Washing is typically not required for no-wash reagents.

  • Flow Cytometry Analysis:

    • Analyze the samples directly on the flow cytometer.

    • Excite the green caspase reagent at 488 nm and detect emission at ~530 nm.

    • Gate on the cell population based on forward and side scatter.

    • Quantify the percentage of fluorescent cells, which represents the population with active caspase-3/7.

Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay

A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm).[5] This can be measured using fluorescent dyes like Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1, which accumulate in healthy mitochondria with a high ΔΨm.

Materials:

  • This compound-treated and control cells

  • TMRE (Tetramethylrhodamine, Ethyl Ester, Perchlorate) or JC-1 dye

  • CCCP (carbonyl cyanide 3-chlorophenylhydrazone) - as a positive control for depolarization

  • Culture medium

  • PBS

  • Flow cytometry tubes

  • Flow cytometer

Procedure (using TMRE):

  • Cell Preparation:

    • Culture and treat cells with this compound. For a positive control, treat a separate sample of cells with 50 µM CCCP for 15-30 minutes.

  • Staining:

    • Add TMRE to the cell culture medium at a final concentration of 20-100 nM.

    • Incubate for 15-30 minutes at 37°C, protected from light.

    • Harvest the cells by centrifugation (300 x g for 5 minutes).

    • Wash once with PBS.

    • Resuspend the cells in PBS for analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Excite TMRE at ~549 nm and detect emission at ~575 nm (e.g., using a PE channel).

    • Healthy cells with polarized mitochondria will exhibit bright red-orange fluorescence.

    • Apoptotic cells with depolarized mitochondria will show a significant decrease in fluorescence intensity.

    • Quantify the percentage of cells with low TMRE fluorescence.

Note: For all protocols, it is advisable to perform a dose-response and a time-course experiment to fully characterize the apoptotic effects of this compound on the specific cell line being investigated. Always include appropriate controls, including unstained cells, single-stain controls for compensation, and positive controls for apoptosis induction.

References

Application Notes and Protocols: Mechlorethamine for Inducing DNA Damage in DNA Repair Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechlorethamine, a nitrogen mustard and the first alkylating agent used in chemotherapy, remains a potent tool for inducing DNA damage in the context of DNA repair studies. Its mechanism of action involves the formation of highly reactive aziridinium ions that alkylate DNA, primarily at the N7 position of guanine. This leads to a variety of DNA lesions, including monoadducts, DNA-protein cross-links (DPCs), and interstrand cross-links (ICLs), which block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1] These properties make this compound a valuable agent for investigating the cellular DNA damage response (DDR) and for screening potential inhibitors of DNA repair pathways.

These application notes provide a comprehensive overview of the use of this compound to induce and study DNA damage, including detailed protocols for assessing cytotoxicity, quantifying DNA damage, and analyzing the cellular response.

Mechanism of Action and Cellular Response

This compound is a bifunctional alkylating agent, meaning it has two reactive chloroethyl groups. This allows it to form covalent bonds with two different nucleophilic sites on DNA or between DNA and a protein. The formation of ICLs is considered the most cytotoxic lesion, as it physically prevents the separation of the two DNA strands, which is essential for replication and transcription.[2]

The cellular response to this compound-induced DNA damage is a complex signaling cascade known as the DNA Damage Response (DDR). Key protein kinases, including Ataxia Telangiectasia Mutated (ATM), Ataxia Telangiectasia and Rad3-related (ATR), and the DNA-dependent protein kinase (DNA-PK), are activated and phosphorylate a host of downstream targets to coordinate cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.

Quantitative Data Summary

The following tables summarize quantitative data regarding the effects of this compound on cells, providing a baseline for designing and interpreting experiments.

Cell LineAssayParameterValueExposure TimeReference
HT1080 (Human Fibrosarcoma)Cell CountingLC50~50 µM3 hours[3]
Various Human Cell LinesCytotoxicity AssaysLC506 - 1,000 µM24 hours[3]

Table 1: Cytotoxicity of this compound. The cytotoxic effects of this compound vary depending on the cell line and exposure duration.

Cell LineThis compound ConcentrationDNA-Protein Cross-linking (% of total protein)Exposure TimeReference
HT1080100 µM~1.6%3 hours[3]

Table 2: this compound-Induced DNA-Protein Cross-linking. The formation of DNA-protein cross-links is a dose-dependent effect of this compound treatment.

Experimental Protocols

Here we provide detailed protocols for key experiments to study this compound-induced DNA damage.

Protocol 1: Assessment of Cell Viability by MTT Assay

This protocol is for determining the cytotoxic effect of this compound on cultured cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well clear, flat-bottom microplates

  • This compound stock solution (in an appropriate solvent, e.g., DMSO or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Detection of DNA Strand Breaks by Alkaline Comet Assay

The alkaline Comet assay is a sensitive method for detecting single- and double-strand DNA breaks, as well as alkali-labile sites.

Materials:

  • Cells of interest

  • This compound

  • Comet assay slides (pre-coated with normal melting point agarose)

  • Low melting point (LMP) agarose (1% in PBS, kept at 37°C)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR Gold or Propidium Iodide)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound for a defined period.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

  • Embedding Cells in Agarose: Mix 10 µL of the cell suspension with 90 µL of 1% LMP agarose at 37°C. Immediately pipette 75 µL of this mixture onto a pre-coated comet slide and cover with a coverslip.

  • Lysis: Place the slides in a refrigerator at 4°C for 10 minutes to solidify the agarose. Gently remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • DNA Unwinding: Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes at 4°C in the dark.

  • Electrophoresis: Perform electrophoresis at ~1 V/cm (e.g., 25V and ~300mA) for 20-30 minutes at 4°C.

  • Neutralization: Carefully remove the slides from the electrophoresis tank and immerse them in neutralization buffer for 5 minutes. Repeat this step three times.

  • Staining: Stain the slides with an appropriate DNA dye according to the manufacturer's instructions.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze at least 50-100 comets per sample using comet scoring software to determine parameters such as % DNA in the tail and tail moment.[4]

Protocol 3: Immunofluorescence Staining of γH2AX Foci

γH2AX is a sensitive marker for DNA double-strand breaks (DSBs). This protocol describes the detection of γH2AX foci by immunofluorescence microscopy.

Materials:

  • Cells grown on glass coverslips in a multi-well plate

  • This compound

  • Fixation solution (4% paraformaldehyde in PBS)

  • Permeabilization solution (0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat with this compound at desired concentrations and for various time points.

  • Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody diluted in blocking solution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash the cells three times with PBS. Stain with DAPI for 5 minutes. Wash again with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.[5]

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This compound-induced DNA damage often leads to cell cycle arrest. This can be analyzed by staining the DNA with propidium iodide (PI) and analyzing the cell population by flow cytometry.

Materials:

  • Cells of interest

  • This compound

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[6]

  • Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.[6]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[6]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can indicate the presence of apoptotic cells with fragmented DNA.[7]

Visualization of Pathways and Workflows

This compound's Mechanism of Action and DNA Damage Response

Mechlorethamine_MoA This compound This compound Aziridinium Aziridinium Ion This compound->Aziridinium DNA DNA (Guanine N7) Aziridinium->DNA Monoadducts Monoadducts DNA->Monoadducts ICLs Interstrand Cross-links (ICLs) Monoadducts->ICLs DPCs DNA-Protein Cross-links (DPCs) Monoadducts->DPCs Replication_Block Replication Fork Stall ICLs->Replication_Block Transcription_Block Transcription Blockage ICLs->Transcription_Block DPCs->Replication_Block DDR DNA Damage Response (ATM, ATR, DNA-PK) Replication_Block->DDR Transcription_Block->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest DNA_Repair DNA Repair DDR->DNA_Repair Apoptosis Apoptosis DDR->Apoptosis

Caption: this compound's mechanism of action leading to DNA damage and cellular responses.

Experimental Workflow for Studying this compound-Induced DNA Damage

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis Cell_Culture Cell Culture Mechlorethamine_Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Mechlorethamine_Treatment Viability_Assay Cell Viability Assay (MTT, Cell Counting) Mechlorethamine_Treatment->Viability_Assay Comet_Assay Comet Assay (DNA Strand Breaks) Mechlorethamine_Treatment->Comet_Assay gammaH2AX_Staining γH2AX Staining (DSBs) Mechlorethamine_Treatment->gammaH2AX_Staining Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechlorethamine_Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechlorethamine_Treatment->Apoptosis_Assay

References

Application Notes and Protocols for In Vivo Imaging of Mechlorethamine Distribution in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechlorethamine, the prototypical nitrogen mustard, is a potent DNA alkylating agent that has been a cornerstone of cancer chemotherapy for decades. Understanding its distribution and accumulation in various tissues is critical for optimizing therapeutic efficacy and minimizing off-target toxicity. Direct in vivo imaging of this compound is challenging due to its high reactivity and difficulty in labeling without altering its biological activity. These application notes provide detailed protocols for robust, validated methods to study the biodistribution of this compound and its analogs in animal models, including the gold-standard Quantitative Whole-Body Autoradiography (QWBA), as well as emerging fluorescence and Positron Emission Tomography (PET) imaging strategies.

Mechanism of Action: DNA Alkylation

This compound exerts its cytotoxic effects by covalently binding to DNA. It spontaneously cyclizes in aqueous environments to form a highly reactive aziridinium ion. This ion readily alkylates the N7 position of guanine bases in DNA. As a bifunctional agent, a single this compound molecule can react with two different guanine bases, leading to the formation of interstrand and intrastrand cross-links. These cross-links disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.

cluster_0 Cellular Environment This compound This compound (HN2) Aziridinium Aziridinium Ion (Reactive Intermediate) This compound->Aziridinium Spontaneous Cyclization Guanine Guanine (N7) Aziridinium->Guanine Alkylation Alkylated_Guanine Mono-alkylated Guanine Aziridinium->Alkylated_Guanine Second Alkylation DNA Cellular DNA Guanine->DNA Crosslink Interstrand/Intrastrand DNA Cross-link Alkylated_Guanine->Crosslink Apoptosis Replication Block & Cell Cycle Arrest -> Apoptosis Crosslink->Apoptosis

Application Notes and Protocols for Establishing a Mechlorethamine-Resistant Cancer Cell Line In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mechlorethamine, a nitrogen mustard, is a potent DNA alkylating agent that has been used in cancer chemotherapy for decades.[1] It exerts its cytotoxic effects by forming inter- and intra-strand DNA cross-links, which block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] However, the development of drug resistance is a major obstacle in its clinical efficacy. Establishing this compound-resistant cancer cell lines in vitro is a critical tool for studying the molecular mechanisms of resistance and for screening novel therapeutic strategies to overcome it.

These application notes provide a detailed protocol for generating and characterizing a this compound-resistant cancer cell line. The primary method described is the continuous exposure to incrementally increasing concentrations of the drug, a widely used technique that mimics the gradual development of resistance in patients.[2][3] A pulsed treatment method is also discussed as an alternative approach.

Data Presentation

Table 1: Exemplar Quantitative Data for this compound Resistance
ParameterParental Cell Line (e.g., A549)This compound-Resistant Cell Line (A549-MecR)Reference
Initial this compound IC50 5 - 15 µMNot ApplicableInternal Data/Literature
Final this compound IC50 Not Applicable40 - 120 µM[4]
Fold Resistance 1-fold8 to 20-fold[4]
Time to Establish Resistance Not Applicable3 - 12 months[4]
Doubling Time ~24 hoursSlightly increased (~28-36 hours)[4]

Note: IC50 values are highly dependent on the specific cancer cell line and assay conditions. The values presented here are illustrative.

Experimental Protocols

Protocol 1: Determination of the Initial IC50 of this compound

Objective: To determine the baseline sensitivity of the parental cancer cell line to this compound.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound hydrochloride (stock solution)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include wells with medium only (blank) and cells with drug-free medium (vehicle control).

  • Incubation: Incubate the plate for a period that allows for at least two to three cell doublings (e.g., 48-72 hours).

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • IC50 Calculation: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.[5][6]

Protocol 2: Generation of a this compound-Resistant Cell Line by Continuous Exposure

Objective: To select for a population of cells with acquired resistance to this compound.

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound hydrochloride

  • Cell culture flasks (T25 or T75)

  • Cryopreservation medium

Procedure:

  • Initial Exposure: Start by continuously exposing the parental cells to this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits growth by 10-20%), as determined in Protocol 1.[2]

  • Monitoring and Passaging: Closely monitor the cells for signs of cytotoxicity. Initially, a significant portion of the cells may die. Allow the surviving cells to recover and repopulate the flask to 70-80% confluency. This may take several passages.

  • Dose Escalation: Once the cells are growing steadily in the presence of the initial this compound concentration, gradually increase the drug concentration.[2] A common approach is to increase the concentration by 1.5- to 2-fold.[2]

  • Iterative Selection: Repeat step 2 and 3 for several months. The development of stable resistance can take anywhere from 3 to 12 months.[4][7]

  • Cryopreservation: At each successful dose escalation step, it is crucial to cryopreserve a batch of cells. This creates a valuable resource of cell lines with varying degrees of resistance and serves as a backup.

  • Maintenance of the Resistant Line: Once the desired level of resistance is achieved (e.g., a significant increase in IC50 compared to the parental line), the resistant cell line should be continuously cultured in the presence of the final this compound concentration to maintain the resistant phenotype.

Alternative Method: Pulsed Treatment

An alternative to continuous exposure is the pulsed treatment method. This involves treating the cells with a higher concentration of this compound (e.g., the IC50) for a shorter period (e.g., 4-6 hours), followed by a recovery period in drug-free medium.[8] This cycle is repeated multiple times. This method can sometimes select for different resistance mechanisms.

Protocol 3: Confirmation and Characterization of the Resistant Phenotype

Objective: To verify and quantify the resistance of the newly established cell line.

Materials:

  • Parental cell line

  • Newly established this compound-resistant cell line

  • This compound hydrochloride

  • Materials for IC50 determination (as in Protocol 1)

  • Materials for molecular analysis (e.g., PCR, Western blotting, sequencing)

Procedure:

  • IC50 Determination of Resistant Line: Perform the IC50 determination assay (Protocol 1) on both the parental and the newly established resistant cell line in parallel.

  • Calculation of Fold Resistance: The fold resistance is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. A significant increase (e.g., >5-fold) confirms the resistant phenotype.[4]

  • Stability of Resistance: To check the stability of the resistant phenotype, culture the resistant cells in drug-free medium for several passages and then re-determine the IC50. A stable resistant line will maintain its high IC50.[4]

  • Molecular Characterization (Optional but Recommended):

    • Gene Expression Analysis: Analyze the expression of genes known to be involved in drug resistance, such as those in the DNA damage response (DDR) pathway (e.g., ERCC1, FANCD2), apoptosis pathway (e.g., Bcl-2, Bax), and drug efflux pumps (e.g., ABC transporters).

    • Protein Analysis: Use Western blotting to investigate changes in the protein levels of key players in the relevant signaling pathways.

    • Cross-Resistance Profile: Test the sensitivity of the resistant cell line to other DNA damaging agents (e.g., cisplatin, carboplatin) and other classes of chemotherapeutic drugs to determine the specificity of the resistance mechanism.[4]

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Resistance Induction cluster_2 Phase 3: Confirmation & Characterization A Parental Cancer Cell Line B Determine Initial IC50 (Protocol 1) A->B C Continuous Exposure to Increasing this compound Concentrations (Protocol 2) B->C D Monitor Cell Viability and Proliferation C->D E Dose Escalation D->E E->C F Cryopreserve at Each Step E->F G Established Resistant Cell Line H Compare IC50 with Parental Line (Protocol 3) G->H J Molecular Characterization (e.g., Gene/Protein Expression) G->J I Calculate Fold Resistance H->I I->G Confirmed Resistance G cluster_0 Cellular Response to this compound cluster_1 Resistance Mechanisms A This compound B DNA Alkylation & Inter/Intra-strand Cross-links A->B C DNA Damage Response (DDR) B->C D Cell Cycle Arrest C->D E Apoptosis (Programmed Cell Death) C->E Irreparable Damage F DNA Repair (NER, HR) C->F D->E G Enhanced DNA Repair Capacity G->F H Defects in Apoptotic Signaling (e.g., Bcl-2 up) H->E I Increased Drug Efflux (e.g., ABC Transporters) I->A Reduces Intracellular Concentration G cluster_0 Hypothesis cluster_1 Experimental Groups cluster_2 Key Readouts cluster_3 Expected Outcome A Continuous exposure to This compound will select for a resistant cancer cell population. B Parental Cell Line (Control) A->B C This compound-Treated Cell Line (Experimental) A->C D IC50 Values B->D C->D F Expression of Resistance Markers C->F E Fold Resistance D->E G Experimental group shows significantly higher IC50 and altered marker expression. E->G F->G

References

Troubleshooting & Optimization

Mechlorethamine Degradation in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation rate of mechlorethamine in aqueous solutions. It includes frequently asked questions (FAQs), detailed troubleshooting guides for experimental challenges, and in-depth experimental protocols.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions?

A1: this compound is notoriously unstable in aqueous solutions, particularly under neutral or alkaline conditions, where it undergoes rapid chemical transformation.[1] Acidic solutions offer a slight improvement in stability; however, it is strongly recommended to prepare solutions immediately before use.[1] In a 66.7% acetone-water solution at 25°C, a hydrolysis half-life of 11 hours has been reported, with the expectation of a more rapid degradation in purely aqueous solutions.[2] One study observed complete degradation of an aqueous this compound solution within four days under unspecified conditions.[3]

Q2: What are the primary factors that influence the degradation rate of this compound?

A2: The degradation rate of this compound in aqueous solutions is primarily influenced by:

  • pH: The rate of hydrolysis is pH-dependent. Alkaline and neutral conditions lead to rapid degradation, while acidic conditions slow down the process.[1][4][5]

  • Temperature: Higher temperatures accelerate the degradation rate.[4]

  • Solvent Composition: The presence of organic co-solvents can affect stability. For instance, the degradation is significantly slower in non-aqueous formulations like ointments.[3][6]

  • Presence of Nucleophiles: The degradation of this compound proceeds through a highly reactive aziridinium ion, which can be attacked by various nucleophiles, including water.

Q3: What are the main degradation products of this compound in water?

A3: The hydrolysis of this compound proceeds through the formation of a cyclic aziridinium ion. This intermediate is then attacked by water, leading to the formation of hydroxylated products. For instance, studies on the related nitrogen mustard, phosphoramide mustard, have shown the formation of monohydroxy and dihydroxy derivatives.[4] In the context of DNA adducts, the hydrolytic product dC-mech-OH has been identified through LC-MS analysis.[7] The primary degradation pathway involves the replacement of the chlorine atoms with hydroxyl groups.

Q4: Can this compound degradation be intentionally promoted for disposal?

A4: Yes, several methods can be used to degrade this compound for safe disposal. One common laboratory practice is to neutralize it with an excess of a saturated sodium bicarbonate solution.[8] Another effective method involves using a nickel-aluminum alloy in a potassium hydroxide (KOH) solution.[8] To neutralize equipment, a solution containing equal volumes of 5% sodium thiosulfate and 5% sodium bicarbonate can be used.[1]

Data Presentation: Summary of this compound Stability

While precise kinetic data for this compound across a wide range of pH and temperatures in purely aqueous solutions is limited in publicly available literature, the following table summarizes the known stability characteristics.

ConditionSolvent SystemTemperatureObserved StabilityReference
Acidic (pH 3-5)AqueousNot SpecifiedMore stable than neutral/alkaline solutions, but still recommended for immediate use.[1]
Neutral/AlkalineAqueousNot SpecifiedHighly unstable, undergoes rapid chemical transformation.[1]
Not SpecifiedAqueousNot SpecifiedComplete degradation observed after 4 days.[3]
Not Specified66.7% Acetone-Water25°CHalf-life of 11 hours.[2]
Not SpecifiedOintment Base23°C10% potency loss in seven days.[6]

Experimental Protocols

Protocol for a Stability Study of this compound in Aqueous Solution by HPLC

This protocol outlines a stability-indicating method using HPLC with pre-column derivatization to monitor the degradation of this compound over time.

1. Materials and Reagents:

  • This compound Hydrochloride

  • HPLC-grade water

  • Buffer solutions (e.g., phosphate or acetate) for pH 4, 7, and 9

  • HPLC-grade acetonitrile and methanol

  • Derivatizing agent: Diethyldithiocarbamic acid (DDTC) or Benzenethiol

  • Internal Standard (e.g., a stable compound with similar chromatographic properties to the derivatized this compound)

  • Quenching solution (if necessary to stop the degradation reaction at specific time points)

2. Solution Preparation:

  • Prepare buffer solutions at the desired pH values (e.g., 4, 7, and 9).

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., cold, slightly acidic water) at a known concentration.

  • Immediately dilute the stock solution into the different buffer solutions at various temperatures (e.g., 4°C, 25°C, and 40°C) to initiate the degradation study.

3. Sample Collection and Derivatization:

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the this compound solution.

  • Immediately derivatize the aliquot to form a stable product for HPLC analysis. For example, using DDTC, incubate the sample with the derivatizing agent for approximately 30 minutes at 37°C to ensure over 90% derivatization efficiency.[9]

  • Add the internal standard to the derivatized sample.

4. HPLC-UV Analysis:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of the derivatized this compound.

  • Injection Volume: 10-20 µL.

5. Data Analysis:

  • Integrate the peak areas of the derivatized this compound and the internal standard.

  • Calculate the concentration of this compound remaining at each time point.

  • Plot the natural logarithm of the this compound concentration versus time to determine the first-order degradation rate constant (k) from the slope of the line.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Troubleshooting Guides

Troubleshooting for this compound Stability Experiments
Problem Potential Cause(s) Recommended Solution(s)
Rapid, Uncontrolled Degradation High pH of the aqueous solution. Elevated storage temperature.Prepare solutions in a slightly acidic buffer (pH 4-5). Store stock solutions and samples at low temperatures (e.g., on ice or at 4°C) until analysis.
Poor Reproducibility of Kinetic Data Inconsistent timing of sample collection and derivatization. Fluctuations in incubation temperature.Use a timer to ensure precise sampling intervals. Perform derivatization immediately after sampling. Use a calibrated, temperature-controlled incubator or water bath.
Incomplete Derivatization Insufficient amount of derivatizing agent. Suboptimal reaction time or temperature. Degradation of the derivatizing agent.Optimize the concentration of the derivatizing agent. Verify the optimal reaction conditions (time and temperature) for your specific derivatizing agent.[9][10] Prepare fresh derivatizing agent solutions regularly.
Precipitate Formation in Solution Polymerization of this compound at high concentrations.Work with lower concentrations of this compound. Ensure the solution is well-mixed.
Troubleshooting for HPLC Analysis of Derivatized this compound
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing Secondary interactions between the derivatized analyte and the column stationary phase. Column contamination.Use a high-purity, end-capped C18 column. Adjust the mobile phase pH to suppress silanol interactions.[11] Add a competing base (e.g., triethylamine) to the mobile phase in small amounts. Flush the column with a strong solvent.[12]
Ghost Peaks Contamination in the mobile phase, injector, or column. Late elution from a previous injection.Use fresh, HPLC-grade solvents. Flush the injector and column. Ensure adequate column equilibration time between runs.
Retention Time Shifts Changes in mobile phase composition or flow rate. Temperature fluctuations. Column aging.Prepare fresh mobile phase and ensure proper mixing and degassing.[13][14] Use a column oven to maintain a constant temperature.[12] Replace the column if it is old or has been subjected to harsh conditions.
Low Signal/Sensitivity Incomplete derivatization. Degradation of the derivatized product. Incorrect detection wavelength.Optimize the derivatization reaction. Analyze samples promptly after derivatization. Verify the UV-Vis spectrum of the derivatized product to confirm the optimal wavelength.
Split Peaks Column void or contamination at the inlet frit. Sample solvent incompatible with the mobile phase.Replace the column or guard column. Dissolve the derivatized sample in the initial mobile phase if possible.

Mandatory Visualizations

Signaling Pathway

DNA_Damage_Response cluster_damage DNA Damage cluster_repair DNA Repair Pathways cluster_response Cellular Response This compound This compound Aziridinium Aziridinium Ion (Reactive Intermediate) This compound->Aziridinium Alkylation DNA Alkylation (N7-Guanine) Aziridinium->Alkylation Reacts with DNA BER Base Excision Repair (BER) Alkylation->BER Damage Recognition NER Nucleotide Excision Repair (NER) Alkylation->NER Damage Recognition MMR Mismatch Repair (MMR) Alkylation->MMR Damage Recognition HR Homologous Recombination (HR) BER->HR If repair fails, DSBs can form ATM_p53 ATM/p53 Activation BER->ATM_p53 NER->HR If repair fails, DSBs can form NER->ATM_p53 MMR->HR If repair fails, DSBs can form MMR->ATM_p53 CellCycleArrest Cell Cycle Arrest ATM_p53->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis If damage is irreparable

DNA Damage Response Pathway to this compound.
Experimental Workflow

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Processing A1 Prepare Buffers (pH 4, 7, 9) B1 Dilute Stock into Buffers at Different Temperatures A1->B1 A2 Prepare this compound Stock Solution A2->B1 B2 Collect Aliquots at Time Intervals B1->B2 C1 Pre-column Derivatization B2->C1 C2 Add Internal Standard C1->C2 C3 HPLC-UV Analysis C2->C3 D1 Calculate Concentration vs. Time C3->D1 D2 Determine Rate Constant (k) and Half-life (t½) D1->D2

Workflow for this compound Stability Study.
Logical Relationship: Factors Affecting Degradation

Degradation_Factors cluster_factors Influencing Factors This compound This compound Stability in Aqueous Solution DegradationRate Degradation Rate This compound->DegradationRate is inversely related to pH pH pH->DegradationRate Alkaline/Neutral pH increases Temperature Temperature Temperature->DegradationRate Increase in Temperature increases Nucleophiles Presence of Nucleophiles (e.g., H2O) Nucleophiles->DegradationRate Higher concentration increases

Factors Influencing this compound Degradation.

References

Troubleshooting low efficacy of Mechlorethamine in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low efficacy of Mechlorethamine in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a nitrogen mustard and a potent DNA alkylating agent.[1] Its primary mechanism of action involves the formation of a highly reactive ethylenimonium ion, which then covalently binds to the N7 position of guanine residues in DNA.[1] This alkylation leads to the formation of inter- and intra-strand DNA cross-links, which inhibit DNA replication and transcription.[1] The resulting DNA damage triggers cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis (programmed cell death).[1]

Q2: My cells are not responding to this compound treatment. What are the potential reasons?

Several factors could contribute to the low efficacy of this compound in your cell culture experiments. These can be broadly categorized as issues with the drug itself, the cells, or the experimental procedure. Common reasons include:

  • Drug Instability: this compound is highly unstable in aqueous solutions and undergoes rapid degradation.[2][3]

  • Improper Drug Preparation and Storage: Incorrect preparation of stock solutions or improper storage can lead to a loss of active compound.

  • Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to this compound.[4][5]

  • Suboptimal Experimental Conditions: Factors such as incorrect drug concentration, insufficient incubation time, or inappropriate cell density can all lead to seemingly low efficacy.

  • Mycoplasma Contamination: Mycoplasma can alter cellular responses to drugs.

Q3: How should I prepare and store a this compound stock solution?

Due to its instability in aqueous solutions, it is crucial to prepare this compound solutions immediately before use.[2][6] For a stock solution, dissolve this compound hydrochloride in an anhydrous solvent such as absolute ethanol or DMSO.[7]

Example Stock Solution Protocol:

  • Weigh the desired amount of this compound hydrochloride powder in a sterile, dry container.

  • Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Gently vortex or sonicate until the powder is completely dissolved.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C in the dark. For short-term storage (days to weeks), 0-4°C can be used.[7]

Important Note: Always handle this compound with appropriate personal protective equipment (PPE) in a chemical fume hood as it is a hazardous compound.

Q4: What are the typical concentrations and incubation times for this compound in cell culture?

The optimal concentration and incubation time for this compound are highly dependent on the cell line being used. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. However, the following table provides a general reference based on published data.

Data Presentation

Table 1: Exemplary this compound Concentrations and Treatment Durations in Vitro

Cell LineCancer TypeConcentration RangeIncubation TimeObserved Effect
HT1080Fibrosarcoma10 - 100 µM3 hoursApproximately 50% cell death at 50 µM[8]
H441Papillary Adenocarcinoma (Lung)0.2 µM72 hours30% decrease in cell proliferation[9]
Rabbit Tracheal Epithelial CellsNormal50 µM (LC10)1 hourInhibition of cell growth, membrane damage[10]

Note: This table is not exhaustive and serves as a starting point. The IC50 (half-maximal inhibitory concentration) can vary significantly between different cell lines and even between different passages of the same cell line.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

Materials:

  • Cells cultured in a 96-well plate

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include untreated and vehicle-treated (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Protocol 2: Assessment of Cell Viability using Trypan Blue Exclusion Assay

This assay distinguishes between viable and non-viable cells based on membrane integrity.

Materials:

  • Cells in suspension

  • Trypan Blue solution (0.4%)

  • Phosphate-buffered saline (PBS)

  • Hemocytometer

  • Microscope

Procedure:

  • Cell Suspension: Prepare a single-cell suspension of your treated and control cells.

  • Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cells + 10 µL of Trypan Blue).

  • Incubation: Allow the mixture to incubate for 1-2 minutes at room temperature.

  • Counting: Load 10 µL of the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Data Analysis: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100

Mandatory Visualizations

Signaling Pathway

mechlorethamine_pathway This compound This compound CellMembrane Cell Membrane This compound->CellMembrane IntracellularActivation Intracellular Activation (forms Ethylenimonium ion) This compound->IntracellularActivation Passive Diffusion DNA Nuclear DNA Alkylation DNA Alkylation (at N7 of Guanine) IntracellularActivation->Alkylation Crosslinking Inter- and Intra-strand DNA Cross-links Alkylation->Crosslinking ReplicationBlock Inhibition of DNA Replication Crosslinking->ReplicationBlock TranscriptionBlock Inhibition of Transcription Crosslinking->TranscriptionBlock DNAdamage DNA Damage Response Crosslinking->DNAdamage Apoptosis Apoptosis ReplicationBlock->Apoptosis TranscriptionBlock->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M Phase) DNAdamage->CellCycleArrest CellCycleArrest->Apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

Troubleshooting Workflow

troubleshooting_workflow Start Start: Low this compound Efficacy CheckDrug 1. Verify Drug Integrity Start->CheckDrug FreshPrep Prepare fresh stock solution immediately before use CheckDrug->FreshPrep Issue Suspected CheckCells 2. Assess Cell Health and Identity CheckDrug->CheckCells OK FreshPrep->CheckCells MycoTest Perform Mycoplasma test CheckCells->MycoTest Issue Suspected ViabilityCheck Check viability of untreated cells (>90%) CheckCells->ViabilityCheck Issue Suspected CellAuth Authenticate cell line (e.g., STR profiling) CheckCells->CellAuth Issue Suspected CheckProtocol 3. Review Experimental Protocol CheckCells->CheckProtocol OK MycoTest->CheckProtocol ViabilityCheck->CheckProtocol CellAuth->CheckProtocol DoseResponse Perform dose-response (e.g., 0.1 - 100 µM) CheckProtocol->DoseResponse Issue Suspected TimeCourse Perform time-course (e.g., 24, 48, 72h) CheckProtocol->TimeCourse Issue Suspected CellDensity Optimize cell seeding density CheckProtocol->CellDensity Issue Suspected ConsiderResistance 4. Investigate Cell Resistance CheckProtocol->ConsiderResistance OK DoseResponse->ConsiderResistance TimeCourse->ConsiderResistance CellDensity->ConsiderResistance LitReview Review literature for known resistance in your cell line ConsiderResistance->LitReview Hypothesized PositiveControl Use a different alkylating agent or a known sensitive cell line ConsiderResistance->PositiveControl Hypothesized End Problem Resolved LitReview->End PositiveControl->End

Caption: A logical workflow for troubleshooting low this compound efficacy.

References

Strategies to increase Mechlorethamine solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Mechlorethamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro assays. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate solvent for preparing this compound for in vitro assays?

A1: For most in vitro studies, especially those involving cell culture, this compound hydrochloride should be dissolved in sterile, aqueous solutions. The recommended solvents are Sterile Water for Injection or 0.9% Sodium Chloride Injection.[1][2] When reconstituted as directed, the resulting solution will have an acidic pH of 3-5, which improves the compound's stability.[1][2][3] While this compound hydrochloride is also soluble in ethanol and DMSO, the use of organic solvents should be minimized in cell-based assays to avoid solvent-induced cytotoxicity.[3][4] If DMSO must be used to achieve a higher stock concentration, the final concentration in the cell culture medium should be kept as low as possible (ideally below 0.1% v/v).[4]

Q2: How stable is this compound in solution, and how should I store it?

A2: this compound is highly unstable in neutral or alkaline aqueous solutions, where it undergoes rapid chemical degradation.[1][2] Acidic solutions (pH 3-5) are more stable but should still be prepared immediately before use as they will decompose on standing.[1][2] It is strongly recommended to always use freshly prepared solutions for your experiments.[1][2] Stock solutions, once prepared, should not be stored for long-term use. The powdered form of this compound hydrochloride is hygroscopic and should be stored in a dry, dark place at a controlled room temperature (15-30°C) or under refrigerated conditions (0-4°C for short term, -20°C for long term) as specified by the supplier.[1][3]

Q3: My this compound solution is precipitating when I add it to my cell culture medium. What can I do?

A3: Precipitation is a common issue when adding a concentrated stock solution to an aqueous medium. This is often due to the compound's lower solubility in the final solution. To address this, you can try the following:

  • Pre-warm the media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound solution.

  • Step-wise dilution: Instead of adding the concentrated stock directly, first, create an intermediate dilution in a smaller volume of media or PBS. Then, add this intermediate dilution to the final volume.

  • Increase the final volume: By increasing the total volume of your culture medium, you decrease the final concentration of the drug, which may prevent it from exceeding its solubility limit.

  • Gentle mixing: Add the stock solution dropwise while gently swirling the culture plate or tube to facilitate rapid and even dispersion.

Q4: What is the mechanism of action of this compound?

A4: this compound is a nitrogen mustard and a potent bifunctional alkylating agent.[5][6] It spontaneously forms a highly reactive aziridinium ion in aqueous solution.[5][7] This ion then alkylates DNA, primarily at the N7 position of guanine residues.[5][8] Because this compound has two alkylating groups, it can form both intra- and inter-strand DNA cross-links.[5][8] These cross-links inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis (programmed cell death).[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution in culture media The concentration of this compound in the final solution exceeds its solubility limit.- Prepare a more dilute stock solution.- Increase the final volume of the culture media.- Add the stock solution to pre-warmed (37°C) media.- Perform a stepwise dilution.
The pH of the culture media is too high, causing rapid degradation and formation of insoluble products.- While altering the pH of culture media is generally not advisable, ensure your media is properly buffered and within its specified pH range.
Loss of drug activity in the assay The solution was not freshly prepared. This compound is highly unstable in aqueous solutions.- Always prepare this compound solutions immediately before use.[1][2]- Do not store aqueous solutions of this compound.
The pH of the solution is neutral or alkaline, leading to rapid degradation.- Reconstitute this compound hydrochloride in Sterile Water for Injection or 0.9% Sodium Chloride to achieve an acidic pH (3-5).[1][2][3]
Inconsistent results between experiments Variability in the preparation of the this compound solution.- Follow a standardized and detailed protocol for solution preparation for every experiment.- Ensure the powdered drug is stored correctly to prevent degradation from moisture.[9]
The final concentration of the organic solvent (e.g., DMSO) is affecting the cells.- Keep the final concentration of any organic solvent consistent across all experiments, including vehicle controls.- Ensure the final solvent concentration is below the cytotoxic threshold for your cell line (typically <0.1% for DMSO).[4]

Quantitative Data

Solubility of this compound Hydrochloride

SolventSolubilityConcentration (mM)NotesReference(s)
Water>10 mg/mL>51.94 mMDescribed as "very soluble" or "easily soluble".[10]
Water48 mg/mL249.34 mM-
0.1 M NaOH7 mg/mL36.36 mMLower solubility in alkaline conditions.
EthanolSoluble--[10]
DMSOSoluble-Stated as soluble by some suppliers.[3]
DMSO≥9.65 mg/mL≥50.13 mM-[11]

Molecular Weight of this compound Hydrochloride: 192.51 g/mol

Experimental Protocols

Protocol for Preparing an Aqueous Stock Solution of this compound Hydrochloride for Cell Culture

This protocol describes the preparation of a 1 mg/mL (approximately 5.2 mM) stock solution.

Materials:

  • This compound hydrochloride powder

  • Sterile Water for Injection or 0.9% Sodium Chloride Injection

  • Sterile conical tubes (e.g., 15 mL)

  • Sterile syringe and a 0.22 µm sterile filter

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to maintain the sterility of the solution.

  • Weighing: Accurately weigh the desired amount of this compound hydrochloride powder. For a 1 mg/mL solution, you would weigh 10 mg of the powder.

  • Dissolution: Add the appropriate volume of Sterile Water for Injection or 0.9% Sodium Chloride Injection. For 10 mg of powder, add 10 mL of the diluent.

  • Mixing: Tightly cap the tube and vortex gently until the powder is completely dissolved. The resulting solution should be clear and colorless.[1][2]

  • Sterilization (Optional but Recommended): For cell culture applications, it is advisable to sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile tube. This step should be performed quickly to minimize degradation.

  • Immediate Use: This solution is now ready for further dilution into your cell culture medium to achieve the desired final concentration. It is critical to use this solution immediately after preparation. [1][2]

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting weigh 1. Weigh this compound HCl Powder dissolve 2. Dissolve in Sterile Water or Saline weigh->dissolve mix 3. Vortex to Ensure Complete Dissolution dissolve->mix filter 4. Sterile Filter (0.22 µm) mix->filter prewarm 5. Pre-warm Cell Culture Medium to 37°C filter->prewarm Use Immediately add 6. Add Stock Solution to Medium prewarm->add precipitate Precipitation Occurs? add->precipitate incubate 7. Immediately Add to Cells for Assay Experiment Experiment incubate->Experiment precipitate->incubate No stepwise Use Stepwise Dilution precipitate->stepwise Yes stepwise->add

Caption: Workflow for preparing this compound solutions for in vitro assays.

signaling_pathway Simplified this compound DNA Alkylation Pathway This compound This compound aziridinium Reactive Aziridinium Ion This compound->aziridinium Spontaneous Cyclization dna DNA (Guanine N7) aziridinium->dna Alkylation crosslink DNA Inter/Intra-strand Cross-links dna->crosslink inhibition Inhibition of DNA Replication & Transcription crosslink->inhibition apoptosis Cell Cycle Arrest & Apoptosis inhibition->apoptosis

Caption: this compound's mechanism of action via DNA alkylation.

References

Technical Support Center: Overcoming Mechlorethamine Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering mechlorethamine resistance in their cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing increasing resistance to this compound. What are the common mechanisms of resistance?

A1: this compound, a nitrogen mustard alkylating agent, primarily functions by forming DNA adducts and interstrand crosslinks, leading to cell cycle arrest and apoptosis.[1] Resistance can arise through several mechanisms:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration.

  • Enhanced DNA Repair: Upregulation of DNA repair pathways, such as base excision repair (BER), nucleotide excision repair (NER), and homologous recombination (HR), can efficiently remove this compound-induced DNA damage.[2][3]

  • Elevated Glutathione (GSH) Levels: Increased intracellular glutathione can directly detoxify this compound through conjugation, a reaction often catalyzed by Glutathione S-transferases (GSTs).[4][5][6] Elevated GST activity is a common finding in resistant cells.[4]

  • Altered Signaling Pathways: Dysregulation of pro-survival signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, can help cancer cells evade this compound-induced apoptosis.[7][8]

Q2: How do I determine if my cell line is officially "resistant" to this compound?

A2: Resistance is typically defined by a significant increase in the half-maximal inhibitory concentration (IC50) value compared to the parental, sensitive cell line. A higher IC50 value indicates that a greater concentration of the drug is required to inhibit cell growth by 50%.[9][10] While there's no universal cutoff, a resistant cell line will show a fold-increase in IC50 that is statistically significant and reproducible.

Q3: I suspect increased glutathione metabolism is contributing to resistance. How can I test this?

A3: You can assess the role of glutathione metabolism through several experiments:

  • Measure Intracellular GSH Levels: Quantify total glutathione levels in your sensitive and resistant cell lines. A significant increase in the resistant line is a strong indicator.

  • Measure GST Activity: Perform a Glutathione S-transferase (GST) activity assay. Increased enzymatic activity in resistant cells suggests enhanced drug detoxification.

  • Use a GSH Synthesis Inhibitor: Treat your resistant cells with buthionine sulfoximine (BSO), an inhibitor of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis.[11] A subsequent decrease in this compound IC50 would confirm the role of GSH in resistance.

Q4: My resistant cells don't show elevated glutathione levels. What other pathways should I investigate?

A4: If glutathione metabolism doesn't appear to be the primary driver of resistance, consider investigating the following:

  • DNA Repair Pathway Activation: Assess the expression levels of key DNA repair proteins (e.g., ERCC1, RAD51, PARP) via Western blot or qPCR. You can also perform a DNA interstrand crosslink assay to determine if resistant cells are more efficient at repairing this compound-induced damage.

  • Signaling Pathway Dysregulation: Examine the phosphorylation status of key proteins in the PI3K/Akt (e.g., p-Akt, p-mTOR) and MAPK/ERK (e.g., p-ERK) pathways using Western blotting. Constitutive activation of these pathways can promote survival and override apoptotic signals.[7][8]

Troubleshooting Guides

Problem: Inconsistent IC50 values for this compound in my cell viability assays.
Possible Cause Troubleshooting Step
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Create a growth curve for your cell line to determine the optimal seeding density that allows for logarithmic growth throughout the assay period.
Drug Preparation and Storage Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Store the stock solution according to the manufacturer's instructions to prevent degradation.
Assay Duration Optimize the incubation time with this compound. A time course experiment can help determine the point of maximal effect.
Cell Line Instability If you have been culturing the cells for many passages, consider thawing an earlier passage to ensure the phenotype has not drifted. Regularly perform cell line authentication.
Problem: I am trying to develop a this compound-resistant cell line, but the cells die at higher concentrations.
Possible Cause Troubleshooting Step
Concentration Increase is Too Rapid Increase the this compound concentration in smaller, incremental steps. Allow the cells to recover and repopulate before the next dose escalation. A 1.5 to 2-fold increase is a common starting point.
Continuous vs. Pulse Exposure Instead of continuous exposure, try a pulse-treatment approach. Expose the cells to a higher concentration for a shorter period (e.g., 4-6 hours), then replace with drug-free media and allow for recovery. Repeat this process in cycles.
Selection of Resistant Clones After a period of selection, you may have a mixed population. Consider single-cell cloning to isolate and expand highly resistant colonies.

Data Presentation

Table 1: Comparison of this compound IC50 Values in Sensitive and Resistant Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) - SensitiveIC50 (µM) - ResistantFold ResistanceReference
RajiBurkitt's LymphomaNot specified8-12 fold increase8-12[12]
Squamous Cell Carcinoma of the TongueHead and Neck CancerNot specified8-12 fold increase8-12[12]
HT1080Fibrosarcoma~50 (LC50)Not established-[13]

Note: Specific IC50 values for this compound in sensitive vs. resistant pairs are not abundant in recent literature. The provided data indicates the achievable fold-resistance.

Table 2: Glutathione Levels in Sensitive vs. Resistant Cancer Cell Lines

Cell LineCancer TypeGSH Level - Sensitive (nmol/10^6 cells)GSH Level - Resistant (nmol/10^6 cells)Fold IncreaseReference
A549Lung Adenocarcinoma~7-fold lower than resistantNot specified~7Fictional Example
PC-3Prostate CancerLowerHigherNot specified
LNCaPProstate CancerHigherLowerNot specified

Note: This table illustrates the expected trend of increased glutathione in many resistant cell lines, though direct comparative values for this compound are limited in the search results. The data from PC-3 and LNCaP cells highlight that this is not a universal mechanism.

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cancer Cell Line

Objective: To generate a cancer cell line with acquired resistance to this compound through continuous or pulse exposure.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound hydrochloride

  • Sterile, tissue culture-treated flasks and plates

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Cryopreservation medium

Procedure:

  • Determine the initial IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound for the parental cell line.

  • Initiate Resistance Induction:

    • Continuous Exposure: Culture the parental cells in medium containing this compound at a concentration of IC10 to IC20 (the concentration that inhibits 10-20% of cell growth).

    • Pulse Exposure: Treat the cells with this compound at the IC50 concentration for 4-6 hours. Then, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

  • Maintain and Passage Cells:

    • For continuous exposure, maintain the cells in the drug-containing medium, changing the medium every 2-3 days.

    • For pulse exposure, allow the cells to recover and reach 70-80% confluency before the next pulse treatment.

    • Passage the cells when they reach 70-80% confluency.

  • Escalate Drug Concentration: Once the cells have adapted and are growing steadily at the current drug concentration, increase the this compound concentration by 1.5 to 2-fold.

  • Repeat and Monitor: Repeat steps 3 and 4 for several months. Periodically determine the IC50 of the cell population to monitor the development of resistance.

  • Cryopreserve Stocks: At each stage of increased resistance, cryopreserve vials of the cells for future experiments.

  • Isolate Resistant Clones (Optional): Once a significant increase in IC50 is achieved, you can perform single-cell cloning to isolate and expand highly resistant populations.

Protocol 2: Glutathione S-Transferase (GST) Activity Assay

Objective: To measure the total GST enzymatic activity in cell lysates.

Materials:

  • Sensitive and resistant cell lysates

  • Phosphate buffered saline (PBS), pH 6.5

  • 1-Chloro-2,4-dinitrobenzene (CDNB) stock solution (e.g., 100 mM in ethanol)

  • Reduced glutathione (GSH) stock solution (e.g., 100 mM in water)

  • Spectrophotometer capable of reading at 340 nm

  • 96-well UV-transparent plate or cuvettes

Procedure:

  • Prepare Cell Lysates: Lyse sensitive and resistant cells using a suitable lysis buffer and determine the protein concentration of each lysate.

  • Prepare Assay Cocktail: For each reaction, prepare an assay cocktail containing:

    • PBS (pH 6.5)

    • CDNB (final concentration of 1 mM)

    • GSH (final concentration of 1 mM)

  • Perform the Assay:

    • Add a specific amount of cell lysate (e.g., 10-50 µg of protein) to the wells of a 96-well plate or a cuvette.

    • Add the assay cocktail to initiate the reaction. The final volume should be consistent for all samples.

    • Immediately measure the increase in absorbance at 340 nm every minute for 5-10 minutes at a constant temperature (e.g., 25°C or 37°C).

  • Calculate GST Activity:

    • Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

    • Calculate the GST activity using the following formula:

      • GST Activity (µmol/min/mg) = (ΔA340/min) / (ε * mg of protein)

      • Where ε is the molar extinction coefficient of the CDNB-GSH conjugate (typically 9.6 mM⁻¹cm⁻¹).

Protocol 3: DNA Interstrand Crosslink (ICL) Modified Comet Assay

Objective: To quantify the formation and repair of this compound-induced DNA interstrand crosslinks.

Materials:

  • Sensitive and resistant cells

  • This compound

  • Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain)

  • Irradiation source (e.g., X-ray or gamma-ray source)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Treatment: Treat sensitive and resistant cells with various concentrations of this compound for a defined period. Include an untreated control. For repair studies, allow cells to recover in drug-free medium for different time points after treatment.

  • Irradiation: After treatment and any recovery period, irradiate the cells with a fixed dose of ionizing radiation (e.g., 5-10 Gy) on ice to introduce a known number of random DNA strand breaks.

  • Embed Cells in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a comet slide. Allow the agarose to solidify.

  • Cell Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline electrophoresis buffer to unwind the DNA and separate the DNA fragments by size.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Quantify the extent of DNA migration (comet tail length or tail moment) using image analysis software.

    • ICLs will reduce the amount of DNA migration induced by irradiation, resulting in smaller comets. A decrease in the comet tail compared to the irradiated control is indicative of ICLs.

    • The rate of ICL repair can be assessed by the increase in comet tail length during the recovery period.

Signaling Pathways and Visualizations

Glutathione Metabolism in this compound Resistance

Elevated levels of glutathione (GSH) and the activity of glutathione S-transferases (GSTs) are key contributors to this compound resistance. GSH can directly conjugate with and neutralize this compound, preventing it from reaching its DNA target. This process is often enhanced in resistant cells.

Glutathione_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Mechlorethamine_ext This compound Mechlorethamine_int This compound Mechlorethamine_ext->Mechlorethamine_int Cellular Uptake Inactive_Conjugate Inactive this compound-GSH Conjugate Mechlorethamine_int->Inactive_Conjugate Detoxification DNA DNA Mechlorethamine_int->DNA Alkylation GSH Glutathione (GSH) GSH->Inactive_Conjugate GST Glutathione S-Transferase (GST) GST->Inactive_Conjugate Catalyzes DNA_Damage DNA Crosslinks (Apoptosis) DNA->DNA_Damage DNA_Repair_Pathway This compound This compound DNA Cellular DNA This compound->DNA causes ICL DNA Interstrand Crosslink (ICL) DNA->ICL Replication_Stall Replication Stall & Transcription Block ICL->Replication_Stall DNA_Repair Enhanced DNA Repair (NER, HR, etc.) ICL->DNA_Repair in resistant cells Apoptosis Apoptosis Replication_Stall->Apoptosis in sensitive cells Cell_Survival Cell Survival & Resistance DNA_Repair->Cell_Survival PI3K_Akt_Pathway cluster_PI3K PI3K/Akt Pathway This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage Apoptosis_Signal Apoptotic Signal DNA_Damage->Apoptosis_Signal Apoptosis Apoptosis Apoptosis_Signal->Apoptosis Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Akt->Anti_Apoptotic activates Cell_Survival Cell Survival Akt->Cell_Survival Anti_Apoptotic->Apoptosis inhibits MAPK_ERK_Pathway cluster_MAPK MAPK/ERK Pathway This compound This compound Cellular_Stress Cellular Stress This compound->Cellular_Stress Apoptosis Apoptosis Cellular_Stress->Apoptosis Growth_Factors Growth Factors Ras Ras Growth_Factors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation & Survival Factors ERK->Proliferation_Survival activates Cell_Survival Cell Survival ERK->Cell_Survival Proliferation_Survival->Apoptosis inhibits

References

Technical Support Center: Managing Mechlorethamine-Induced Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with mechlorethamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this compound-induced cytotoxicity in normal cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound is a nitrogen mustard and a potent alkylating agent.[1] Its primary mechanism of cytotoxicity involves the formation of highly reactive ethylenimonium ions that covalently bind to and cross-link DNA strands, particularly at the N7 position of guanine.[1][2] This DNA cross-linking inhibits DNA replication and transcription, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[1][2] Because it targets DNA replication, this compound is most effective against rapidly dividing cells.[3]

Q2: Why is this compound toxic to normal cells, and which cell types are most susceptible?

A2: this compound's cytotoxicity is not selective for cancer cells; it affects any rapidly dividing cell.[1] This lack of specificity is the reason for its toxicity to normal tissues that have a high rate of cell turnover, such as bone marrow, the gastrointestinal tract, and hair follicles.[3] In a research setting, normal cell lines with high proliferation rates will be more susceptible to this compound-induced cytotoxicity.

Q3: My normal cells are dying at lower-than-expected concentrations of this compound. What could be the cause?

A3: Several factors could contribute to increased sensitivity:

  • High Proliferation Rate: The specific normal cell line you are using may have a very high proliferation rate, making it more susceptible.

  • Cell Culture Density: Plating cells at a very low density might make individual cells more vulnerable.

  • Media Composition: Components in your cell culture medium could potentially interact with this compound, although this is less common.

  • Incorrect Drug Concentration: Ensure that your stock solution of this compound is accurately prepared and has not degraded. This compound is highly reactive and can be unstable in aqueous solutions over time.

Q4: I am not observing the expected level of cytotoxicity in my normal cells after this compound treatment. What are the possible reasons?

A4: Potential reasons for lower-than-expected cytotoxicity include:

  • Drug Inactivation: this compound is highly reactive and can be inactivated by components in the serum or media before it reaches the cells.

  • Cell Line Resistance: Some cell lines may have more robust DNA repair mechanisms or higher levels of intracellular nucleophiles, such as glutathione, which can detoxify the drug.

  • Incorrect Dosage or Administration: Double-check your calculations and ensure the drug is being solubilized and administered correctly.

  • Cell Health: If the cells are not in a healthy, actively dividing state, the cytotoxic effects of this compound may be less pronounced.

Q5: How can I protect my normal cells from this compound-induced cytotoxicity during an experiment?

A5: Several strategies can be employed to mitigate this compound's toxicity in normal cells:

  • Sulfhydryl-Group Donors: Compounds like N-acetylcysteine (NAC) and WR-1065 (the active metabolite of amifostine) can neutralize the reactive electrophiles of this compound, thereby reducing its ability to alkylate DNA.[4]

  • PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair. While seemingly counterintuitive, in some contexts, inhibiting PARP can prevent the massive depletion of NAD+ and ATP that occurs after extensive DNA damage, thus preventing a specific type of cell death. However, PARP inhibitors are also known to enhance the cytotoxicity of DNA damaging agents in cancer cells with deficient DNA repair pathways (synthetic lethality), so their effect in normal cells should be carefully evaluated.[5][6]

  • Sodium Thiosulfate: This compound can be used as a local antidote to neutralize this compound in cases of extravasation (leakage from the intended vein into surrounding tissue).[7]

Q6: What is the role of oxidative stress in this compound cytotoxicity?

A6: While the primary mechanism is DNA alkylation, this compound can also induce secondary effects such as oxidative stress.[8] This can occur through the depletion of intracellular antioxidants like glutathione (GSH). The resulting increase in reactive oxygen species (ROS) can lead to lipid peroxidation and damage to cellular membranes, contributing to overall cytotoxicity.[8]

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results.

Possible Cause Troubleshooting Step
Inconsistent cell numbers Ensure accurate cell counting and seeding density in each well. Use a multichannel pipette for consistency.
Edge effects in 96-well plates Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Drug instability Prepare fresh this compound solutions for each experiment. This compound is unstable in aqueous solutions.
Incomplete formazan solubilization (MTT assay) Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.

Issue 2: Protective agent is not showing the expected effect.

Possible Cause Troubleshooting Step
Timing of administration The timing of administration of the protective agent relative to this compound is critical. For direct scavengers like NAC, co-incubation or pre-incubation might be necessary. For agents that modulate cellular responses, the timing will depend on the mechanism.
Incorrect concentration Perform a dose-response curve for the protective agent to determine its optimal concentration for your specific cell line and experimental conditions.
Agent instability Check the stability and proper storage of your protective agent.

Data Presentation

Table 1: Cytotoxicity of this compound in Normal Human Cells

Cell LineExposure Time (h)LC50 (µM)Reference
Human Fibrosarcoma (HT1080)246 - 1,000 (cell type dependent)[9]
Rabbit Tracheal Epithelial Cells1~50 (LC10)[8]

Note: Data on specific LC50 values for this compound in a variety of normal human cell lines is limited in the provided search results. The HT1080 is a cancer cell line but provides a reference for cytotoxic concentrations. Researchers should perform their own dose-response experiments to determine the IC50/LC50 for their specific normal cell line.

Table 2: Protective Effects of Various Agents against this compound-Induced Cytotoxicity

Protective AgentCell LineThis compound ConcentrationProtective EffectReference
N-acetylcysteine (NAC) Human Bronchial Epithelial (16HBE14o-)Not specifiedPrevents metabolic dysfunction and cell death[4]
Murine Spleen CellsNot specifiedMarkedly reduces apoptosis[10]
WR-1065 Human Bronchial Epithelial (16HBE14o-)Not specifiedPrevents metabolic dysfunction[4]
Human Malignant GliomaNot specifiedProvides radioprotection independent of p53 status[11]
PARP Inhibitors Human Bronchial Epithelial (16HBE14o-)Not specifiedPrevents metabolic dysfunction[4]

Note: The provided search results confirm the protective effects of these agents but lack specific quantitative data (e.g., fold-increase in IC50) for this compound in normal human cell lines.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted for adherent cells.

Materials:

  • Cells plated in a 96-well plate

  • This compound and/or protective agents

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Serum-free cell culture medium

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed adherent cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Treatment: Remove the culture medium and treat the cells with various concentrations of this compound, with or without the protective agent, in fresh culture medium. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, carefully aspirate the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[12]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12]

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of the solubilization solvent to each well to dissolve the crystals.[12]

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[13]

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis by Flow Cytometry

This protocol is for suspension cells or adherent cells that have been detached.

Materials:

  • Treated and control cells (1-5 x 10^5 cells per sample)

  • Cold 1X PBS

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in your cells by treating with this compound. Include both treated and untreated control samples.

  • Harvesting: For suspension cells, gently pellet by centrifugation. For adherent cells, detach using a gentle method like trypsinization, then pellet.

  • Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer.[14]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[14]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[14]

  • Analysis: Analyze the samples on a flow cytometer immediately (within 1 hour).

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualization

Mechlorethamine_Cytotoxicity_Pathway This compound This compound Reactive_Intermediates Reactive Ethylenimonium Ions This compound->Reactive_Intermediates DNA_Alkylation DNA Alkylation (N7 of Guanine) Reactive_Intermediates->DNA_Alkylation GSH_Depletion GSH Depletion Reactive_Intermediates->GSH_Depletion reacts with DNA Cellular DNA DNA_Crosslinking Inter- and Intra-strand DNA Cross-links DNA_Alkylation->DNA_Crosslinking Replication_Block Inhibition of DNA Replication & Transcription DNA_Crosslinking->Replication_Block Cell_Cycle_Arrest Cell Cycle Arrest (S and G2/M phases) Replication_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis GSH Glutathione (GSH) GSH->GSH_Depletion Oxidative_Stress Oxidative Stress (ROS) GSH_Depletion->Oxidative_Stress Cell_Damage Cellular Damage Oxidative_Stress->Cell_Damage Cell_Damage->Apoptosis

Caption: Signaling pathway of this compound-induced cytotoxicity.

Experimental_Workflow Start Start: Culture Normal Cells Treatment Treatment Groups: 1. Control (Vehicle) 2. This compound (Dose-Response) 3. Protective Agent + this compound Start->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Cytotoxicity_Assay Assess Cytotoxicity Incubation->Cytotoxicity_Assay MTT MTT Assay (Cell Viability) Cytotoxicity_Assay->MTT Flow_Cytometry Annexin V/PI Staining (Apoptosis) Cytotoxicity_Assay->Flow_Cytometry Data_Analysis Data Analysis MTT->Data_Analysis Flow_Cytometry->Data_Analysis IC50 Determine IC50 of this compound Data_Analysis->IC50 Protection_Analysis Quantify Protective Effect Data_Analysis->Protection_Analysis End End IC50->End Protection_Analysis->End

Caption: Experimental workflow for evaluating protective agents.

References

Technical Support Center: Optimizing Mechlorethamine Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter when working with Mechlorethamine in in vivo animal studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in mice?

A typical intravenous (IV) dose of this compound in mice for mutagenesis studies is around 2.0 mg/kg.[1] For studying skin toxicity, intradermal (i.d.) injections ranging from 0.005 to 0.5 mg have been used, which were found to cause dose-dependent skin ulcers.[2] For topical application to study dermatotoxicity in a mouse ear vesicant model (MEVM), a single dose of 0.5 µmol/ear is often used.[3][4]

Q2: What is a recommended dose for this compound in rats?

In studies investigating inflammatory reactions in rats, doses of 5 µg/kg, 50 µg/kg, and 600 µg/kg have been explored.[5] The lowest dose was found to modify the inflammatory response, while the highest dose exhibited cytotoxic effects.[5]

Q3: What dosages of this compound are used in dogs?

Historically, this compound has been prescribed to dogs at a dose of 3 mg/m².[6][7] However, a dose-escalation study found that the maximally tolerated dose (MTD) for a single intravenous administration in dogs with lymphoma is 10.7 mg/m².[6][7] Doses up to 12.3 mg/m² were tested, but led to dose-limiting toxicity in the form of grade 4 neutropenia.[6][7]

Q4: What are the common routes of administration for this compound in animal studies?

This compound is primarily intended for intravenous use.[8][9] However, other routes such as intracavitary (intrapleural, intraperitoneal), intrapericardial, and topical administration are also used depending on the experimental model and therapeutic goal.[8][10]

Q5: What are the primary toxicities associated with this compound administration?

This compound is a highly toxic compound.[11] Key toxicities observed in animal studies include:

  • Vesicant effects: It is a powerful vesicant, causing painful inflammation, induration, and potential sloughing of tissue upon subcutaneous extravasation.[9][11]

  • Skin toxicity: Topical or intradermal application can lead to dose-dependent skin ulcers.[2]

  • Bone marrow suppression: This can lead to leukopenia and thrombocytopenia.[12] Asymptomatic grade 4 neutropenia has been reported in dogs at higher doses.[6]

  • Gastrointestinal issues: Low-grade vomiting, diarrhea, and inappetence have been observed in dogs.[6]

  • Respiratory effects: The drug can be irritating to the mucous membranes of the respiratory tract.[11] Studies in rabbits have shown that it can cause irreversible injuries to respiratory epithelial cells.[13]

Q6: What should I do in case of extravasation of this compound?

If leakage of the drug into subcutaneous tissues is suspected, prompt action is required to minimize local tissue damage. The recommended procedure is to infiltrate the affected area with sterile isotonic sodium thiosulfate (1/6 molar) and apply an ice compress for 6 to 12 hours.[9][10][11]

Troubleshooting Guides

Issue: High variability in experimental results.

High variability in in vivo studies can arise from several factors. Consider the following troubleshooting steps:

  • Animal-Related Factors:

    • Strain and Species: Different species and strains of animals can metabolize drugs differently, leading to varied responses. Ensure you are using a consistent and well-characterized animal model.

    • Health Status: The presence of underlying infections or stress can significantly alter physiological responses. Ensure all animals are healthy and properly acclimatized before the experiment.

  • Procedural Factors:

    • Dosing Accuracy: Ensure precise and consistent administration of this compound. For intravenous injections, confirm proper catheter placement. For topical application, ensure a consistent volume and application area.

    • Experimenter Variability: Different handling and dosing techniques between technicians can introduce variability. Standardize all procedures and ensure personnel are thoroughly trained.

  • Experimental Design:

    • Randomization and Blinding: To minimize bias, randomly allocate animals to treatment groups and blind the researchers who are assessing the outcomes.[14][15]

    • Sample Size: Use power calculations to ensure your sample size is large enough to yield statistically significant results.[14]

Issue: Unexpected animal mortality or severe toxicity.

If you observe higher than expected mortality or severe adverse effects, consider the following:

  • Dosage Calculation: Double-check all dosage calculations, paying close attention to units (e.g., mg/kg vs. mg/m²).

  • Formulation and Administration:

    • Solubility and Stability: this compound is very soluble in water.[9] Ensure it is properly dissolved and administered promptly as it has a short half-life.[12]

    • Injection Speed: For intravenous administration, a slow and steady injection rate is crucial to avoid acute toxic effects.

  • Dose-Response Study: If you are working with a new model or strain, it is highly recommended to conduct a pilot dose-response study to determine the optimal therapeutic window and identify the maximum tolerated dose (MTD).

Data Presentation

Table 1: Summary of this compound Dosages in Various Animal Models

Animal ModelRoute of AdministrationDosage RangeObserved Effects/ContextReference(s)
MouseIntravenous (IV)2.0 mg/kgMutagenesis studies[1]
MouseIntradermal (i.d.)0.005 - 0.5 mgDose-dependent skin ulcers[2]
MouseTopical0.5 µmol/earDermatotoxicity studies (MEVM)[3][4]
RatNot specified5 - 600 µg/kgInvestigation of inflammatory reactions[5]
DogIntravenous (IV)3 mg/m²Commonly prescribed dose[6][7]
DogIntravenous (IV)3.5 - 12.3 mg/m²Dose escalation study for MTD determination[6]
DogIntravenous (IV)10.7 mg/m²Determined Maximum Tolerated Dose (MTD)[6]

Table 2: Troubleshooting Common Adverse Events

Adverse EventPotential CauseRecommended ActionReference(s)
Extravasation Improper IV injection techniqueInfiltrate the area with 1/6 molar sodium thiosulfate and apply a cold compress.[9][10][11]
Severe Neutropenia Dose is too high for the individual animal or strainReduce the dose in subsequent treatments. Monitor complete blood counts regularly.[6][16]
Gastrointestinal Distress Common side effect of this compoundProvide supportive care (e.g., antiemetics, fluid therapy). Consider dose reduction if severe.[6]
Skin Ulceration (Topical/i.d.) High local concentration of the drugUse a lower dose or a different vehicle to improve distribution. Consider co-administration of a neutralizing agent like sodium thiosulfate.[2]

Experimental Protocols

Protocol 1: Dose-Response Study for Intravenous this compound in Mice
  • Animal Model: Select a specific mouse strain (e.g., BALB/c, C57BL/6) of a consistent age and weight.

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.

  • Group Allocation: Randomly assign mice to several dose groups (e.g., vehicle control, and at least 3-4 escalating doses of this compound). A starting point could be doses ranging from 1 to 5 mg/kg.

  • Drug Preparation: Prepare a fresh solution of this compound in sterile saline or water for injection immediately before use.[9]

  • Administration: Administer the calculated dose via tail vein injection.

  • Monitoring: Observe the animals closely for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur) at regular intervals (e.g., daily for the first week).

  • Endpoint Analysis: After a predetermined period, collect blood for complete blood count (CBC) to assess bone marrow suppression. Euthanize animals and perform necropsy to examine major organs for any gross pathology.

  • Data Analysis: Analyze the data to determine the dose-response relationship for both efficacy (if applicable) and toxicity, and to identify the MTD.

Protocol 2: Mouse Ear Vesicant Model (MEVM) for Topical this compound
  • Animal Model: Use a suitable mouse strain, such as Swiss Webster or C57BL/6.[3][4]

  • Drug Preparation: Dissolve this compound hydrochloride in a suitable vehicle like dimethyl sulfoxide (DMSO) to the desired concentration (e.g., 100 mM).[4]

  • Administration: Anesthetize the mice. Apply a small, precise volume (e.g., 5 µl) of the this compound solution to the inner surface of the mouse ear.[3][4] A vehicle-only group should be included as a control.

  • Time Course: Euthanize groups of mice at different time points after application (e.g., 1, 4, 8, 24 hours) to assess the progression of the skin reaction.[3]

  • Endpoint Analysis:

    • Edema: Collect ear punch biopsies and measure the wet weight.

    • Histopathology: Fix the ear tissue in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine for edema, inflammatory cell infiltration, and vesication (blister formation).[3]

Mandatory Visualizations

experimental_workflow_dose_optimization cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis P1 Define Animal Model (Species, Strain, Sex, Age) P2 Literature Review for Starting Dose Range P1->P2 E1 Pilot Dose Escalation Study (3+3 Design) P2->E1 E2 Administer this compound (e.g., IV, Topical) E1->E2 E3 Monitor for Toxicity (Clinical Signs, Weight Loss) E2->E3 A1 Endpoint Assessment (e.g., CBC, Histopathology) E3->A1 A2 Determine MTD (Maximum Tolerated Dose) A1->A2 A3 Select Optimal Dose for Efficacy Studies A2->A3

Caption: Workflow for this compound Dose Optimization in In Vivo Studies.

troubleshooting_extravasation start This compound Extravasation Suspected During IV Injection stop_injection Immediately Stop Injection start->stop_injection assess Assess the Site for Swelling, Redness, or Pain stop_injection->assess infiltrate Infiltrate the Area with 1/6 Molar Sodium Thiosulfate assess->infiltrate cold_compress Apply Cold Compress for 6-12 Hours infiltrate->cold_compress monitor Monitor Site for Inflammation and Necrosis cold_compress->monitor document Document the Event and Animal's Response monitor->document mechlorethamine_moa_toxicity cluster_toxicity Associated Toxicities This compound This compound (Nitrogen Mustard) ReactiveIon Highly Reactive Ethylene Immonium Ion This compound->ReactiveIon Vesicant Vesicant Action (Skin Blistering) This compound->Vesicant DNA_Alkylation Alkylation of DNA (Guanine Residues) ReactiveIon->DNA_Alkylation Crosslinking DNA Cross-linking DNA_Alkylation->Crosslinking ReplicationInhibition Inhibition of DNA Replication & Transcription Crosslinking->ReplicationInhibition CellDeath Cell Cycle Arrest & Apoptosis ReplicationInhibition->CellDeath Myelosuppression Myelosuppression (Bone Marrow) CellDeath->Myelosuppression Rapidly dividing cells GI_Toxicity Gastrointestinal Toxicity CellDeath->GI_Toxicity Rapidly dividing cells

References

Preventing Mechlorethamine precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for mechlorethamine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of this compound in stock solutions and ensuring the integrity of their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound hydrochloride powder is not dissolving properly. What could be the issue?

A1: Difficulty in dissolving this compound hydrochloride powder can be due to several factors:

  • Inappropriate Solvent: While this compound hydrochloride is soluble in water, ethanol, and DMSO, the choice of solvent is critical for stability. For immediate use in aqueous buffers, dissolving in sterile water or saline is common. For creating a concentrated stock, anhydrous DMSO or absolute ethanol is recommended to minimize hydrolysis.

  • Low-Quality Solvent: Ensure you are using high-purity, anhydrous (water-free) solvents, especially for creating stock solutions for storage. The presence of water can initiate rapid degradation.

  • Temperature: Dissolution can be aided by gentle warming. However, excessive heat can accelerate the degradation of this temperature-sensitive compound.

  • Hygroscopic Nature: this compound hydrochloride is hygroscopic and can absorb moisture from the air, which can affect its solubility and stability. Always allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q2: I observed precipitation in my this compound stock solution after a short period. Why is this happening and how can I prevent it?

A2: Precipitation in a this compound stock solution is most commonly due to its inherent instability, particularly in aqueous environments. Here’s a breakdown of the causes and preventive measures:

  • Hydrolysis: this compound is highly susceptible to hydrolysis in water, especially in neutral or alkaline conditions.[1] This chemical transformation leads to the formation of less soluble degradation products. To minimize hydrolysis, prepare aqueous solutions immediately before use. For stock solutions, use anhydrous solvents like DMSO or ethanol.

  • pH of the Solution: The stability of this compound is pH-dependent. Aqueous solutions are more stable in an acidic environment (pH 3-5).[2] If you must use an aqueous-based solvent, consider using a buffered solution within this pH range.

  • Storage Conditions: Even in anhydrous solvents, improper storage can lead to degradation and precipitation. Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

  • Concentration: Preparing a stock solution that is too concentrated for the chosen solvent and storage temperature can lead to precipitation upon cooling. Refer to the solubility data to ensure you are not exceeding the solubility limit.

Q3: What is the recommended solvent for preparing a stable stock solution of this compound hydrochloride?

A3: For the most stable stock solution, anhydrous dimethyl sulfoxide (DMSO) is highly recommended. This compound hydrochloride is soluble in DMSO, and the anhydrous nature of the solvent significantly slows down the process of hydrolysis.[3] Absolute ethanol is another suitable option.[4] When preparing for in vitro experiments, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: For how long can I store my this compound stock solution?

A4: The stability of this compound stock solutions is highly dependent on the solvent and storage conditions.

  • Aqueous Solutions: These are highly unstable and should be prepared immediately before use.[1] Complete degradation can occur within a few days at room temperature.[5]

  • Anhydrous DMSO or Ethanol Stocks: When stored properly in small aliquots at -20°C or colder, and protected from light and moisture, these stocks can be stable for several weeks to months. However, it is always best practice to use the freshest possible solutions for experiments to ensure potency.

Data Presentation

Table 1: Solubility of this compound Hydrochloride

SolventSolubilitySource(s)
Water≥ 57.3 mg/mL[6]
Ethanol≥ 47.5 mg/mL[6]
Dimethyl Sulfoxide (DMSO)≥ 9.65 mg/mL[6]

Table 2: Stability of this compound Hydrochloride in Different Formulations

FormulationStorage TemperatureStabilitySource(s)
Aqueous SolutionRoom TemperatureHighly unstable; complete degradation within days.[1][5]
0.01% in Aquaphor Ointment23°CLost 10% potency in 7 days.[7]
0.02% in Aquaphor OintmentRoom TemperatureDecomposed to 95% in 4 weeks, 85% in 12 weeks.[8]
0.02% in Aquaphilic OintmentRoom TemperatureRapid decomposition; <20% remaining after 24 hours.[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in Anhydrous DMSO

Materials:

  • This compound hydrochloride (powder)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, safety goggles, and chemically resistant gloves

Procedure:

  • Equilibrate: Allow the vial of this compound hydrochloride to warm to room temperature before opening to prevent moisture condensation.

  • Weigh: In a chemical fume hood, carefully weigh the desired amount of this compound hydrochloride powder using an analytical balance. To prepare 1 mL of a 10 mM stock solution (Molecular Weight: 192.51 g/mol ), weigh 1.925 mg.

  • Dissolve: Transfer the weighed powder to a sterile, amber microcentrifuge tube. Add the calculated volume of anhydrous DMSO (in this case, 1 mL).

  • Ensure Complete Dissolution: Vortex the solution thoroughly until all the powder is dissolved. If necessary, gentle warming in a 37°C water bath can be used, but avoid prolonged heating.

  • Aliquot and Store: To prevent degradation from multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Workflow for Assessing Cell Viability after this compound Treatment using MTT Assay

This protocol outlines a general workflow for determining the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound hydrochloride stock solution (prepared as in Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound from the stock solution in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and plot a dose-response curve to determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate treat Prepare this compound Dilutions & Treat Cells start->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Add Solubilization Buffer add_mtt->solubilize read Read Absorbance solubilize->read analyze Calculate Cell Viability & IC50 read->analyze

Caption: Workflow for Cell Viability Assessment.

mTOR_pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Downstream Effectors growth_factors Growth Factors pi3k PI3K growth_factors->pi3k akt Akt pi3k->akt mtorc1 mTORC1 akt->mtorc1 s6k1 p70S6K1 mtorc1->s6k1 bp1 4E-BP1 mtorc1->bp1 protein_synthesis Protein Synthesis, Cell Growth & Proliferation s6k1->protein_synthesis bp1->protein_synthesis This compound This compound This compound->mtorc1 Dysregulates

Caption: this compound's Effect on the mTOR Pathway.

References

Inactivation of Mechlorethamine for experimental termination

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mechlorethamine Inactivation

This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective inactivation of this compound for experimental termination.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound and why is its inactivation necessary?

A1: this compound is a nitrogen mustard and a powerful bifunctional alkylating agent.[1][2] Its cytotoxicity stems from its ability to form highly reactive aziridinium ions, which then covalently bind to (alkylate) cellular macromolecules, most notably the N7 position of guanine in DNA.[2][3] This leads to DNA cross-linking (both inter- and intra-strand), which inhibits DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2] Due to its high toxicity, corrosivity, and carcinogenicity, this compound must be chemically inactivated to a non-toxic form before disposal to ensure personnel safety and environmental protection.[4][5]

Q2: Which chemical quenchers are recommended for inactivating this compound in a laboratory setting?

A2: The most commonly recommended and effective quenching solution for this compound is a mixture of sodium thiosulfate and sodium bicarbonate.[4] This combination is cited in the handling instructions for MUSTARGEN® (this compound HCl).[4] Other agents like sodium hydroxide and sodium hypochlorite have also been studied for the decontamination of nitrogen mustards.[6][7]

Q3: How can I verify that the this compound in my experiment has been completely inactivated?

A3: Complete inactivation must be verified using a sensitive analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.[8][9] Due to this compound's instability, analysis often involves a derivatization step to create a more stable compound prior to HPLC analysis.[8][9] For example, this compound can be derivatized with benzenethiol to form a stable product suitable for HPLC.[9]

Q4: What are the immediate steps to take in case of an accidental spill of a this compound solution?

A4: In case of a spill, immediate action is critical. First, ensure all personnel are wearing appropriate Personal Protective Equipment (PPE), including double gloves, a gown, and eye protection.[10] The affected area should be immediately irrigated with copious amounts of water, followed by decontamination with a 2% sodium thiosulfate solution.[4] All contaminated materials, including clothing, must be collected and disposed of as hazardous waste.[4][11] A spill kit containing these materials should be readily available in the laboratory.[12]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Incomplete Inactivation Detected 1. Insufficient concentration of quenching agent.2. Inadequate reaction time.3. Inefficient mixing of the this compound solution with the quencher.1. Verify Quencher Concentration: Ensure the sodium thiosulfate/sodium bicarbonate solution is prepared at the correct molarity as specified in the protocol.2. Increase Reaction Time: Allow the mixture to stand for the recommended duration (e.g., 45 minutes) to ensure the reaction goes to completion.[4]3. Improve Mixing: Ensure thorough mixing of the solutions to maximize contact between this compound and the inactivating agents.
Variability in Experimental Results 1. Degradation of this compound stock solution.2. Inaccurate initial concentration due to hygroscopic nature of the solid.1. Prepare Fresh Solutions: this compound hydrochloride solutions are unstable and should be prepared immediately before use.[4]2. Proper Handling and Storage: Store this compound HCl protected from light and humidity.[4] Insights into its hygroscopic properties suggest careful handling and drying procedures are necessary for accurate weighing.[8]
Contamination of Surfaces/Equipment 1. Inadequate cleaning procedures after use.2. Use of improper decontamination agents.1. Follow Decontamination Protocol: All equipment, vials, and surfaces that have come into contact with this compound must be treated with the recommended sodium thiosulfate/sodium bicarbonate solution.[4]2. Use Recommended Agents: Do not substitute the recommended quenching solution with less effective agents. Water alone is not sufficient for decontamination.

Experimental Protocols

Protocol 1: Inactivation of Aqueous this compound Solutions

This protocol describes the chemical neutralization of this compound in aqueous solutions for experimental termination and disposal.

Materials:

  • This compound solution (to be inactivated)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

  • Appropriate glass waste container

  • Personal Protective Equipment (PPE): two pairs of chemotherapy-rated gloves, disposable gown, safety goggles, face shield.

Procedure:

  • Prepare Quenching Solution: Prepare a fresh solution containing equal parts of 5% sodium thiosulfate and 5% sodium bicarbonate in water. For example, to prepare 100 mL, mix 50 mL of 10% (w/v) sodium thiosulfate with 50 mL of 10% (w/v) sodium bicarbonate.

  • Transfer Waste: Carefully transfer the this compound-containing aqueous solution to a designated, labeled hazardous waste container.

  • Add Quenching Solution: Add a sufficient volume of the quenching solution to the this compound waste. A common recommendation is to use a 10-fold excess volume of the quenching solution.

  • Mix Thoroughly: Securely cap the container and mix the contents thoroughly by gentle swirling or inversion.

  • Allow Reaction Time: Let the mixture stand for a minimum of 45 minutes at room temperature to ensure complete inactivation.[4]

  • Verification (Optional but Recommended): Collect an aliquot of the treated solution for analysis via a validated HPLC method to confirm the absence of active this compound.

  • Disposal: Dispose of the neutralized solution in accordance with institutional and local regulations for chemical waste.

Protocol 2: Decontamination of Glassware and Surfaces

This protocol details the procedure for decontaminating labware and surfaces that have been in contact with this compound.

Materials:

  • Quenching solution (5% sodium thiosulfate and 5% sodium bicarbonate)

  • Absorbent pads

  • Copious amounts of water

  • Hazardous waste disposal bags

  • PPE as described in Protocol 1.

Procedure:

  • Initial Rinse: Rinse all contaminated glassware and surfaces immediately with large amounts of water.[4] Collect the initial rinse water as potentially hazardous waste.

  • Apply Quenching Solution: Liberally apply the 5% sodium thiosulfate / 5% sodium bicarbonate solution to all surfaces. For glassware, fill or submerge the items in the solution.

  • Contact Time: Ensure the quenching solution remains in contact with the surfaces for at least 45 minutes.

  • Final Rinse: Thoroughly rinse the decontaminated items with deionized water.

  • Dry: Allow items to dry completely.

  • Dispose of Consumables: All disposable materials used in the process (e.g., absorbent pads, gloves) must be placed in a designated hazardous waste container.

Visualizations

Chemical Inactivation Pathway

The diagram below illustrates the proposed mechanism for this compound inactivation. The highly reactive aziridinium ion, formed in aqueous solution, is the primary alkylating species. Nucleophilic attack by the thiosulfate anion neutralizes this reactive intermediate, rendering it non-toxic.

G cluster_activation Activation in Aqueous Solution cluster_inactivation Inactivation Pathway This compound This compound (C₅H₁₁Cl₂N) Aziridinium Aziridinium Ion (Highly Reactive Intermediate) This compound->Aziridinium Intramolecular Cyclization InactiveProduct Stable, Inactive Thiosulfate Adduct Aziridinium->InactiveProduct Nucleophilic Attack by Thiosulfate Thiosulfate Sodium Thiosulfate (Na₂S₂O₃)

Caption: this compound activation and subsequent inactivation by sodium thiosulfate.

Experimental Workflow

This workflow outlines the key steps for safely terminating an experiment involving this compound, from handling the active compound to final disposal of the inactivated waste.

G start Start: Experiment with This compound prepare_quench Prepare Fresh Quenching Solution (Thiosulfate/Bicarbonate) start->prepare_quench transfer_waste Transfer Active Waste to Designated Container start->transfer_waste add_quench Add Excess Quenching Solution prepare_quench->add_quench transfer_waste->add_quench mix Mix Thoroughly & Allow 45 min Reaction Time add_quench->mix verify Verification (Optional): Analyze via HPLC mix->verify decontaminate Decontaminate all Glassware and Surfaces mix->decontaminate verify->add_quench Inactivation Incomplete dispose Dispose of Waste per Institutional Guidelines verify->dispose Inactivation Confirmed decontaminate->dispose end End dispose->end

Caption: Workflow for the inactivation and disposal of this compound waste.

References

Technical Support Center: Mechlorethamine Stability and Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of mechlorethamine.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of this compound in aqueous solutions?

A1: this compound is highly unstable in neutral to alkaline aqueous solutions. It undergoes rapid chemical transformation and degradation. Acidic conditions, typically in the pH range of 3 to 5, significantly improve its stability. For experimental use, it is crucial to prepare fresh solutions and use them promptly, especially when working with neutral or alkaline buffers.

Q2: What is the mechanism of this compound degradation at different pH levels?

A2: The degradation of this compound in aqueous solutions is primarily due to hydrolysis. The rate of this hydrolysis is pH-dependent. In neutral and alkaline conditions, the hydrolysis process is accelerated. While specific degradation kinetics across a wide range of pH values are not extensively documented in publicly available literature, it is established that the compound is most stable in acidic environments.

Q3: How does the pH of the medium affect the cytotoxic activity of this compound?

A3: The cytotoxic activity of this compound is intrinsically linked to its stability. Since this compound is more stable at acidic pH, maintaining an acidic environment can preserve its active form, allowing for its potent DNA alkylating effects. Conversely, in neutral or alkaline media, the rapid degradation of this compound can lead to a reduction in its cytotoxic potency over time. When designing cytotoxicity assays, it is important to consider the pH of the culture medium and the duration of drug exposure.

Q4: What are the primary cellular targets of this compound?

A4: The primary cellular target of this compound is DNA. As a potent alkylating agent, it forms covalent bonds with DNA bases, particularly at the N7 position of guanine. This can lead to the formation of DNA cross-links, both within the same strand (intrastrand) and between opposite strands (interstrand). These DNA adducts disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1]

Troubleshooting Guides

Issue 1: Inconsistent results in cytotoxicity assays.
  • Possible Cause: Degradation of this compound in the cell culture medium. Standard cell culture media are typically buffered to a physiological pH of around 7.4, a condition under which this compound is unstable.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare this compound solutions immediately before use.

    • Minimize Incubation Time: If possible, reduce the incubation time of this compound with the cells to minimize degradation.

    • pH Considerations: While altering the pH of the cell culture medium can impact cell viability, for short-term exposures, a slightly more acidic medium (if tolerated by the cells) could be considered to enhance this compound stability.

    • Control Experiments: Include appropriate controls to assess the stability of this compound in your specific culture medium over the time course of the experiment.

Issue 2: Difficulty in obtaining reproducible stability data.
  • Possible Cause: Variability in buffer composition and storage conditions.

  • Troubleshooting Steps:

    • Standardize Buffers: Use well-defined buffer systems for your stability studies (e.g., phosphate, acetate, or citrate buffers) at precise pH values.

    • Control Temperature: Maintain a constant and accurately recorded temperature throughout the stability study, as temperature can also influence the rate of degradation.

    • Protect from Light: Store this compound solutions protected from light to prevent any potential photolytic degradation.

    • Consistent Analytical Method: Utilize a validated and consistent analytical method, such as HPLC, for quantifying the concentration of this compound over time.

Data Presentation

Table 1: Stability of this compound in Aqueous Solutions

pHTemperature (°C)Half-life (t½)Notes
3-5Room TemperatureExtendedThis compound hydrochloride solutions for injection are formulated in this pH range to ensure stability. Solutions should still be prepared immediately before use as they will decompose on standing.[2]
~7Room TemperatureRapidIn neutral aqueous solutions, this compound undergoes rapid chemical transformation and is highly unstable.[2] A half-life of 11 hours was reported in a 66.7% acetone-water solution at 25°C and uncontrolled pH; the half-life in pure water is expected to be more rapid.[2]
>7Room TemperatureVery RapidIn alkaline aqueous solutions, this compound is highly unstable and degrades quickly.[2]

Experimental Protocols

Protocol 1: Determination of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for assessing the stability of this compound in aqueous solutions at different pH values.

1. Materials:

  • This compound hydrochloride

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Phosphate buffer (for pH 7)

  • Acetate or Citrate buffer (for acidic pH)

  • Borate buffer (for alkaline pH)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

2. Preparation of Solutions:

  • Prepare buffer solutions at the desired pH values (e.g., 4, 7, and 9).

  • Prepare a stock solution of this compound in an appropriate acidic buffer where it is most stable.

  • For the stability study, dilute the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis.

3. HPLC Method:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer). The exact composition should be optimized for good peak separation and shape.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, e.g., 25°C.

  • Detection: UV detection at a wavelength where this compound has significant absorbance.

  • Injection Volume: 10-20 µL.

4. Stability Study Procedure:

  • At time zero (t=0), inject a sample of the this compound solution in each pH buffer into the HPLC system and record the peak area.

  • Incubate the remaining solutions at a constant temperature.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution, and if necessary, quench the degradation by adding an acidic solution.

  • Inject the samples into the HPLC system and record the peak areas.

  • Plot the natural logarithm of the this compound concentration (or peak area) versus time for each pH.

  • The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Protocol 2: Assessment of this compound Cytotoxicity using the MTT Assay

This protocol provides a method for evaluating the effect of pH on the cytotoxicity of this compound in a cancer cell line.

1. Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound hydrochloride

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

2. Cell Seeding:

  • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.

3. Drug Treatment with pH Variation:

  • Prepare fresh solutions of this compound in cell culture medium buffered to different pH values (e.g., 6.8, 7.4, and 7.8). Note: Extreme pH values may be toxic to the cells themselves, so appropriate controls are essential.

  • Remove the overnight culture medium from the cells and replace it with the this compound-containing media at different pHs. Include control wells with medium at each pH without the drug.

  • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

4. MTT Assay:

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on a plate shaker to ensure complete dissolution.

5. Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells at the corresponding pH.

  • Plot the cell viability against the this compound concentration for each pH to determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).

Mandatory Visualizations

Mechlorethamine_Stability_Workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis stock This compound Stock Solution buffer_acid Acidic Buffer (pH 4) stock->buffer_acid Dilute buffer_neutral Neutral Buffer (pH 7) stock->buffer_neutral Dilute buffer_alkaline Alkaline Buffer (pH 9) stock->buffer_alkaline Dilute incubate_acid Incubate at Constant Temp buffer_acid->incubate_acid incubate_neutral Incubate at Constant Temp buffer_neutral->incubate_neutral incubate_alkaline Incubate at Constant Temp buffer_alkaline->incubate_alkaline hplc_analysis HPLC Analysis at Time Points incubate_acid->hplc_analysis Sample incubate_neutral->hplc_analysis Sample incubate_alkaline->hplc_analysis Sample data_analysis Data Analysis (Kinetics, t½) hplc_analysis->data_analysis

Caption: Workflow for assessing this compound stability at different pH values.

Mechlorethamine_Apoptosis_Pathway cluster_drug Drug Action cluster_ddr DNA Damage Response cluster_apoptosis Apoptosis Cascade This compound This compound dna Nuclear DNA This compound->dna Alkylates dna_adducts DNA Cross-links (Guanine-N7) dna->dna_adducts atm_atr ATM/ATR Activation dna_adducts->atm_atr Sensed by p53 p53 Activation atm_atr->p53 Phosphorylates bax Bax/Bak Activation p53->bax Upregulates mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Signaling pathway of this compound-induced apoptosis.

References

Reducing variability in Mechlorethamine-based experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in experimental results involving mechlorethamine.

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments in a question-and-answer format.

Issue 1: Inconsistent or No Cytotoxic Effect Observed

  • Question: Why am I seeing little to no cell death, or highly variable results, after treating my cells with this compound?

  • Answer: This is a frequent issue, often stemming from the inherent instability of this compound in aqueous solutions. This compound is a highly reactive alkylating agent that rapidly degrades in neutral or alkaline aqueous solutions.[1] Here are the primary factors to investigate:

    • Solution Preparation and Age: this compound solutions should be prepared immediately before use.[1][2] The compound is highly unstable in aqueous solutions and undergoes rapid chemical transformation.[1][2] Aqueous solutions can fully degrade within days.

    • pH of the Solution: The rate of this compound degradation is dependent on pH.[3] Acidic solutions are more stable than neutral or alkaline solutions.[1] When reconstituted as directed, the resulting solution should have a pH between 3.0 and 5.0.

    • Inadequate Mixing: Ensure the lyophilized powder is completely dissolved before use. Incomplete dissolution will lead to a lower effective concentration.

    • Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to this compound. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.

    • Cell Density: High cell density can reduce the effective concentration of the drug available to each cell. Ensure consistent cell seeding densities across experiments.

Issue 2: High Variability Between Replicates

  • Question: What are the likely sources of high variability between my experimental replicates?

  • Answer: High variability can be introduced at multiple stages of the experimental workflow. Key areas to scrutinize include:

    • Pipetting Accuracy: Given the potent nature of this compound, small errors in pipetting can lead to significant differences in the final concentration. Ensure your pipettes are calibrated and use appropriate pipetting techniques.

    • Inconsistent Incubation Times: The cytotoxic effects of this compound are time-dependent.[4] Ensure that the duration of cell exposure to the drug is consistent across all replicates and experiments.

    • Variations in Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent passage number. Cells that are unhealthy or have been passaged too many times may respond differently to the drug.

    • Edge Effects in Multi-well Plates: Cells in the outer wells of a multi-well plate can behave differently due to variations in temperature and evaporation. To mitigate this, avoid using the outermost wells for experimental samples or ensure they are filled with a buffer or media.

Issue 3: Unexpected Side Effects in Animal Models

  • Question: My animal subjects are showing severe, unexpected side effects. What could be the cause?

  • Answer: this compound is highly toxic, and side effects are expected; however, severe and unexpected reactions may indicate an issue with administration or dosage.[2][5]

    • Extravasation: this compound is a powerful vesicant, meaning it can cause severe tissue damage if it leaks outside of the vein during intravenous injection.[2][5] Ensure proper catheter placement and monitor for any signs of swelling or redness at the injection site.

    • Incorrect Dosage Calculation: Dosage is typically calculated based on the animal's body weight.[1] Ensure accurate weight measurement and correct calculation of the dose.

    • Animal Health Status: The overall health of the animal can influence its tolerance to the drug. Ensure that all animals are healthy and free of underlying infections before starting the experiment.

Frequently Asked Questions (FAQs)

Preparation and Handling

  • Q1: How should I store this compound hydrochloride powder?

    • A1: Store the lyophilized powder in a tightly sealed container at controlled room temperature (15-30°C or 59-86°F), protected from light and humidity.[1]

  • Q2: How do I safely handle this compound?

    • A2: this compound is highly toxic and should be handled with extreme care in a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[6] Avoid inhaling the powder or allowing it to come into contact with your skin or eyes.[2]

  • Q3: What is the best solvent for preparing a stock solution?

    • A3: For in vitro experiments, this compound hydrochloride is typically dissolved in sterile water or a 0.9% sodium chloride solution.[1] For topical applications, it can be dissolved in dehydrated alcohol.

  • Q4: How long is a reconstituted this compound solution stable?

    • A4: Aqueous solutions of this compound are highly unstable and should be prepared immediately before use.[1][2] They will decompose on standing.[1]

  • Q5: How should I dispose of this compound waste?

    • A5: All materials that have come into contact with this compound, including unused solutions, pipette tips, and culture plates, should be treated as hazardous waste and disposed of according to your institution's safety guidelines.[6] Unused solutions can be neutralized with a solution of sodium thiosulfate and sodium bicarbonate before disposal.

Experimental Design

  • Q6: What are typical working concentrations for in vitro cytotoxicity assays?

    • A6: The effective concentration of this compound can vary widely depending on the cell line.[7] It is recommended to perform a dose-response experiment with concentrations ranging from the low micromolar (e.g., 1-10 µM) to the high micromolar range (e.g., 100-500 µM) to determine the IC50 for your specific cells.

  • Q7: What is a typical route of administration for in vivo studies?

    • A7: The most common route of administration for systemic effects is intravenous (IV) injection.[5] It can also be administered via intracavitary injection for localized tumors.[5]

Data Presentation

Table 1: Stability of this compound Hydrochloride

Formulation/SolventStorage TemperatureStabilityReference
Aqueous Solution (neutral or alkaline)Room TemperatureHighly unstable; rapid degradation.[1][2]
Aqueous Solution (acidic, pH 3-5)Room TemperatureMore stable than neutral/alkaline solutions, but should still be used immediately.[1]
66.7% Acetone-Water25°CHalf-life of approximately 11 hours.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use

Materials:

  • This compound hydrochloride, lyophilized powder

  • Sterile, nuclease-free water or 0.9% Sodium Chloride Injection

  • Sterile, conical tubes

  • Calibrated micropipettes and sterile tips

  • Appropriate PPE (lab coat, chemical-resistant gloves, safety goggles)

Procedure:

  • Perform all steps in a certified chemical fume hood.

  • Allow the vial of this compound hydrochloride to come to room temperature before opening.

  • Carefully open the vial, avoiding inhalation of any powder.

  • To create a 1 mg/mL stock solution, inject 10 mL of sterile water or 0.9% sodium chloride solution directly into the 10 mg vial of this compound hydrochloride.[1]

  • With the needle still in the stopper, gently shake the vial several times to ensure the powder is completely dissolved. The resulting solution should be clear and colorless.[1]

  • This stock solution is now ready for immediate use to prepare working dilutions in your cell culture medium.

  • Immediately neutralize and dispose of any unused stock solution and contaminated materials according to your institution's guidelines.

Visualizations

mechlorethamine_pathway cluster_cell Cell This compound This compound aziridinium Reactive Aziridinium Ion This compound->aziridinium Intracellular Cyclization dna DNA (Guanine N7) aziridinium->dna Alkylation crosslink Inter- and Intra-strand DNA Cross-links dna->crosslink Second Alkylation replication_block Inhibition of DNA Replication crosslink->replication_block transcription_block Inhibition of Transcription crosslink->transcription_block apoptosis Apoptosis replication_block->apoptosis transcription_block->apoptosis experimental_workflow prep 1. Prepare Cells (Seed in multi-well plate) drug_prep 2. Prepare this compound Solution (Immediately before use) prep->drug_prep treatment 3. Treat Cells (Add working dilutions to wells) drug_prep->treatment incubation 4. Incubate (Specified duration, e.g., 24-72h) treatment->incubation assay 5. Perform Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) incubation->assay analysis 6. Data Analysis (Calculate IC50) assay->analysis troubleshooting_tree start Inconsistent or No Cytotoxicity q1 Was the this compound solution prepared fresh? start->q1 a1_no No q1->a1_no No q2 Was the stock solution completely dissolved? q1->q2 Yes a1_yes Yes solution1 Solution: Prepare fresh solution immediately before each use. a1_no->solution1 a2_no No q2->a2_no No q3 Is the cell line known to be sensitive? q2->q3 Yes a2_yes Yes solution2 Solution: Ensure complete dissolution of lyophilized powder. a2_no->solution2 a3_no No/Unknown q3->a3_no No/Unknown q4 Are cell seeding and incubation times consistent? q3->q4 Yes a3_yes Yes solution3 Solution: Perform a dose-response curve to determine IC50. a3_no->solution3 a4_no No q4->a4_no No a4_yes Yes solution4 Solution: Standardize cell seeding density and incubation times. a4_no->solution4

References

Validation & Comparative

Mechlorethamine vs. Cyclophosphamide: A Comparative Efficacy Guide in Lymphoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two nitrogen mustard alkylating agents, mechlorethamine and cyclophosphamide, in the context of lymphoma treatment. While both drugs share a common mechanism of action, their clinical applications, efficacy in specific lymphoma subtypes, and toxicities can differ. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key pathways and workflows to aid in research and drug development.

Introduction

This compound, the first nitrogen mustard developed, has historically been a cornerstone in the treatment of Hodgkin's lymphoma as part of the MOPP regimen (this compound, Oncovin, Procarbazine, Prednisone).[1] More recently, its use has shifted towards topical application for cutaneous T-cell lymphoma (CTCL).[2][3] Cyclophosphamide, a derivative of nitrogen mustard, is a widely used chemotherapeutic agent for a variety of cancers, including numerous types of lymphomas, and is a key component of the CHOP regimen (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone).[4]

Both drugs are alkylating agents that exert their cytotoxic effects by cross-linking DNA, which inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4][5] However, their activation pathways and metabolic profiles differ, which may contribute to variations in their efficacy and toxicity profiles.

Mechanism of Action

Both this compound and cyclophosphamide are prodrugs that require activation to exert their cytotoxic effects.

This compound is highly reactive and spontaneously cyclizes in aqueous solution to form a reactive aziridinium ion. This electrophilic intermediate then alkylates the N7 position of guanine bases in DNA, leading to the formation of interstrand and intrastrand cross-links.[1] This direct DNA damage is a potent inducer of apoptosis.

Cyclophosphamide requires enzymatic activation by cytochrome P450 enzymes in the liver to form 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide.[6][7] Aldophosphamide is then transported into cells and non-enzymatically decomposes into the active cytotoxic metabolite, phosphoramide mustard, and a byproduct, acrolein.[6] Phosphoramide mustard is responsible for the DNA cross-linking, while acrolein is implicated in some of the drug's toxic side effects, such as hemorrhagic cystitis.[4][6]

Mechanism_of_Action cluster_this compound This compound cluster_Cyclophosphamide Cyclophosphamide This compound This compound Aziridinium Ion Aziridinium Ion This compound->Aziridinium Ion Spontaneous Cyclization DNA Alkylation DNA Alkylation Aziridinium Ion->DNA Alkylation Reacts with Guanine N7 DNA Cross-linking DNA Cross-linking DNA Alkylation->DNA Cross-linking Apoptosis_M Apoptosis DNA Cross-linking->Apoptosis_M Cyclophosphamide Cyclophosphamide 4-Hydroxycyclophosphamide 4-Hydroxycyclophosphamide Cyclophosphamide->4-Hydroxycyclophosphamide Hepatic CYP450 Aldophosphamide Aldophosphamide 4-Hydroxycyclophosphamide->Aldophosphamide Tautomerization Phosphoramide Mustard Phosphoramide Mustard Aldophosphamide->Phosphoramide Mustard Acrolein Acrolein Aldophosphamide->Acrolein DNA Cross-linking_C DNA Cross-linking Phosphoramide Mustard->DNA Cross-linking_C Toxicity Toxicity Acrolein->Toxicity Apoptosis_C Apoptosis DNA Cross-linking_C->Apoptosis_C

Caption: Comparative signaling pathways of this compound and Cyclophosphamide.

Preclinical Efficacy in Lymphoma Models

Direct comparative preclinical studies of this compound and cyclophosphamide in the same lymphoma models are limited in the publicly available literature. The majority of recent this compound research focuses on its topical application in cutaneous T-cell lymphoma, while cyclophosphamide is extensively studied systemically, often in combination with other agents, across a broader range of lymphomas.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a common measure of a drug's in vitro potency. The following table summarizes available IC50 data for each drug in various lymphoma cell lines. It is important to note that these values are from different studies and experimental conditions may vary.

DrugCell LineLymphoma TypeIC50
This compoundRajiBurkitt's LymphomaData not readily available in searched literature
CyclophosphamideVariousVariousSee Genomics of Drug Sensitivity in Cancer Project
CyclophosphamideRaw 264.7 (Macrophage)Not a lymphoma line, but relevant for immune effects145.44 µg/ml

Note: Cyclophosphamide requires metabolic activation to be cytotoxic in vitro. Assays that do not include an activating system (e.g., liver microsomes) may not accurately reflect its potency.

In Vivo Efficacy in Lymphoma Xenograft Models

Animal models, particularly patient-derived xenograft (PDX) models, are crucial for evaluating the in vivo efficacy of anticancer agents.

  • This compound: In vivo data for systemic administration of this compound in modern lymphoma models is scarce. Its primary current use is topical, and clinical studies have demonstrated its efficacy in mycosis fungoides.

  • Cyclophosphamide: Numerous studies have demonstrated the in vivo efficacy of cyclophosphamide in various lymphoma xenograft models. It is often used as a positive control or as a component of combination therapy in these studies.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the IC50 of a compound in lymphoma cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Lymphoma cell line of interest

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound or 4-hydroperoxycyclophosphamide (an active metabolite of cyclophosphamide suitable for in vitro use)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed lymphoma cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10^4 to 1 x 10^5 cells/well) in 100 µL of complete culture medium.

  • Drug Treatment: After 24 hours of incubation, treat the cells with serial dilutions of the test compound (this compound or 4-hydroperoxycyclophosphamide) in a final volume of 200 µL per well. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Lymphoma Cells in 96-well Plate Start->Seed_Cells Drug_Treatment Add Serial Dilutions of This compound or Cyclophosphamide Metabolite Seed_Cells->Drug_Treatment Incubate_48_72h Incubate for 48-72 hours Drug_Treatment->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_3_4h Incubate for 3-4 hours Add_MTT->Incubate_3_4h Add_Solubilizer Add Solubilization Solution Incubate_3_4h->Add_Solubilizer Read_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
In Vivo Lymphoma Xenograft Model

This protocol provides a general framework for establishing and utilizing a subcutaneous lymphoma xenograft model in immunocompromised mice.

Principle: Human lymphoma cells are implanted into immunodeficient mice, where they can form tumors. The growth of these tumors can be monitored, and the efficacy of therapeutic agents can be assessed by measuring changes in tumor volume.

Materials:

  • Human lymphoma cell line (e.g., Raji, Ramos) or patient-derived lymphoma cells

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Matrigel (optional, to enhance tumor take)

  • This compound or cyclophosphamide

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest lymphoma cells and resuspend them in sterile PBS or culture medium, with or without Matrigel, at a concentration of 1-10 x 10^6 cells per 100-200 µL.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or cyclophosphamide according to the desired dosing schedule and route (e.g., intravenous, intraperitoneal). The control group should receive a vehicle control.

  • Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Other endpoints may include survival or analysis of tumor tissue at the end of the study.

  • Data Analysis: Compare the tumor growth curves and other relevant endpoints between the treatment and control groups to evaluate the efficacy of the drug.

Xenograft_Model_Workflow Start Start Prepare_Cells Prepare Lymphoma Cell Suspension Start->Prepare_Cells Implant_Cells Subcutaneously Implant Cells into Immunocompromised Mice Prepare_Cells->Implant_Cells Monitor_Tumor_Growth Monitor Tumor Growth Implant_Cells->Monitor_Tumor_Growth Randomize_Mice Randomize Mice into Treatment and Control Groups Monitor_Tumor_Growth->Randomize_Mice Administer_Drug Administer this compound, Cyclophosphamide, or Vehicle Randomize_Mice->Administer_Drug Measure_Tumors Measure Tumor Volume and Body Weight Administer_Drug->Measure_Tumors Analyze_Data Analyze Tumor Growth Inhibition and Other Endpoints Measure_Tumors->Analyze_Data End End Analyze_Data->End

References

Navigating the Maze of Mechlorethamine-DNA Adduct Quantification: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of DNA adducts formed by alkylating agents like mechlorethamine is paramount for understanding drug efficacy, mechanisms of toxicity, and individual patient responses. This guide provides an objective comparison of mass spectrometry-based methods for the quantification of this compound-DNA adducts, supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy.

This compound, a nitrogen mustard, is a potent bifunctional alkylating agent used in chemotherapy. Its therapeutic and toxic effects are primarily attributed to its ability to form covalent adducts with DNA, leading to interstrand cross-links that inhibit DNA replication and transcription.[1] The precise measurement of these adducts is crucial for mechanistic studies and clinical applications. Mass spectrometry has emerged as the gold standard for this purpose due to its high sensitivity and specificity.[2][3][4] This guide compares the leading mass spectrometry techniques employed for the quantification of this compound-DNA adducts: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Accelerator Mass Spectrometry (AMS), and Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS).

Comparative Analysis of Mass Spectrometry Techniques

The choice of a mass spectrometry technique for this compound-DNA adduct analysis depends on several factors, including the required sensitivity, the nature of the sample, and the availability of instrumentation. The following table summarizes the key characteristics of the most commonly used methods.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Accelerator Mass Spectrometry (AMS)Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF-MS)
Principle Separation of digested DNA adducts by liquid chromatography followed by mass-to-charge ratio analysis and fragmentation for structural confirmation.[2][3]Ultrasensitive detection of rare isotopes (e.g., ¹⁴C) incorporated into the drug, allowing for the counting of individual adducted molecules.[5][6]Ionization of intact, crosslinked DNA duplexes or large fragments, providing molecular weight information.[7]
Sensitivity High (typically 1 adduct in 10⁸ nucleotides).[2][3]Extremely high (1 adduct in 10¹¹–10¹² nucleotides).[5][8]Moderate, suitable for in vitro experiments with higher adduct frequencies.
Specificity High, provides structural information through fragmentation patterns (MS/MS).[2][3]High, based on isotopic labeling.Moderate, primarily provides molecular weight.
Sample Requirement Microgram quantities of DNA.Nanogram to microgram quantities of DNA.[5]Microgram quantities of DNA.
Quantitative Accuracy High, especially with the use of stable isotope-labeled internal standards.[4]High, based on isotope ratio measurements.[6]Semi-quantitative, can be challenging for complex mixtures.
Key Advantage Provides structural elucidation of adducts.[7][9]Unparalleled sensitivity for low-abundance adducts.[10]Analysis of large, intact DNA fragments.[7]
Key Limitation Matrix effects can interfere with ionization and quantification.[2][3]Requires administration of a radiolabeled compound.[6][8]Limited structural information and lower sensitivity for in vivo samples.

Experimental Workflows and Protocols

The successful quantification of this compound-DNA adducts relies on meticulous sample preparation and optimized analytical conditions. Below are generalized experimental workflows and protocols for the primary mass spectrometry techniques.

General Experimental Workflow

The overall process for analyzing this compound-DNA adducts typically involves several key steps, as illustrated in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cell_culture Cell Culture/Tissue Homogenization dna_extraction DNA Extraction cell_culture->dna_extraction dna_hydrolysis Enzymatic/Thermal Hydrolysis dna_extraction->dna_hydrolysis spe Solid Phase Extraction (SPE) dna_hydrolysis->spe lc_separation LC Separation spe->lc_separation Purified Adducts ms_detection MS Detection lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: General workflow for this compound-DNA adduct analysis.

Detailed Experimental Protocols

1. DNA Isolation and Purification:

  • Objective: To extract high-quality DNA free from proteins and other contaminants.

  • Protocol:

    • Homogenize tissue samples or harvest cultured cells.

    • Lyse cells using a lysis buffer containing detergents (e.g., SDS) and proteinase K to digest proteins.[5]

    • Perform sequential extractions with phenol/chloroform to remove proteins and lipids.[11]

    • Precipitate DNA with cold ethanol or isopropanol.[5]

    • Wash the DNA pellet with 70% ethanol to remove salts.[5]

    • Resuspend the purified DNA in a suitable buffer (e.g., TE buffer).

    • Quantify DNA concentration and assess purity using UV spectrophotometry (A260/A280 ratio).

2. DNA Hydrolysis:

  • Objective: To break down the DNA into individual nucleosides or nucleobases for analysis.

  • Protocol (Enzymatic Digestion for LC-MS/MS):

    • To a solution of purified DNA, add a cocktail of enzymes including DNase I, snake venom phosphodiesterase, and alkaline phosphatase.[7][12]

    • Incubate the mixture at 37°C for a sufficient time (e.g., overnight) to ensure complete digestion.[11][12]

    • Remove enzymes by ultrafiltration.[12]

  • Protocol (Thermal Hydrolysis for specific adducts):

    • For adducts at the N7 position of guanine, neutral thermal hydrolysis can be employed to release the modified base.[11]

    • Incubate the DNA sample at a specific temperature (e.g., 37°C) for a defined period (e.g., 1 hour).[11]

3. Solid Phase Extraction (SPE):

  • Objective: To enrich the DNA adducts and remove interfering substances prior to mass spectrometry.

  • Protocol:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the hydrolyzed DNA sample onto the cartridge.

    • Wash the cartridge with water or a low-percentage organic solvent to remove salts and unmodified nucleosides.

    • Elute the DNA adducts with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

    • Dry the eluate under vacuum and reconstitute in a mobile phase-compatible solvent for injection.

4. Mass Spectrometry Analysis:

  • LC-MS/MS Protocol:

    • Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to aid in ionization.[13]

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[12]

    • Detection: Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification of known adducts.[14] The precursor ion (the protonated molecular ion of the adduct) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (often corresponding to the loss of the deoxyribose moiety) is monitored in the third quadrupole.[14]

  • AMS Protocol:

    • Sample Preparation: Convert the purified DNA sample containing the ¹⁴C-labeled this compound adducts into graphite or titanium hydride.[5]

    • Measurement: Measure the ratio of ¹⁴C to total carbon in the sample using an accelerator mass spectrometer.[5] This ratio is then used to calculate the number of adducts per nucleotide.

  • MALDI-TOF-MS Protocol:

    • Sample Preparation: Co-crystallize the purified, crosslinked DNA duplex with a suitable matrix (e.g., 3-hydroxypicolinic acid) on a MALDI target plate.

    • Analysis: Acquire mass spectra in the appropriate mass range to detect the molecular ion of the crosslinked DNA.

Signaling Pathway of this compound-Induced DNA Damage Response

This compound-induced DNA adducts trigger a complex cellular response aimed at repairing the damage. Failure to repair these lesions can lead to cell cycle arrest and apoptosis. The following diagram illustrates a simplified signaling pathway.

dna_damage_response This compound This compound dna_adducts DNA Adducts & Interstrand Crosslinks This compound->dna_adducts ddr DNA Damage Response (DDR) (e.g., ATM/ATR kinases) dna_adducts->ddr p53 p53 Phosphorylation ddr->p53 dna_repair DNA Repair Pathways ddr->dna_repair cell_cycle_arrest Cell Cycle Arrest (G2/M phase) p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis cell_cycle_arrest->dna_repair dna_repair->apoptosis If repair fails

References

Validating Mechlorethamine-Induced Apoptosis with Annexin V Staining: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately validating apoptosis is crucial. This guide provides an objective comparison of Annexin V staining with other common apoptosis detection methods, supported by experimental data and detailed protocols, to assist in selecting the most appropriate assay for validating Mechlorethamine-induced apoptosis.

This compound, a nitrogen mustard, is an alkylating agent that induces apoptosis by cross-linking DNA, which in turn disrupts DNA replication and transcription, ultimately triggering programmed cell death.[1][2][3][4] Validating the apoptotic effects of such compounds is a cornerstone of cancer research and drug development. Annexin V staining is a widely used method for detecting one of the early hallmarks of apoptosis.[5]

Principles of Annexin V Staining

In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, exposing it to the extracellular environment.[6][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry.[6][7] When used in conjunction with a viability dye such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD), Annexin V staining can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.[8]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[8]

  • Necrotic cells: Annexin V-negative and PI-positive.

Experimental Protocols

Detailed Protocol for Annexin V Staining of this compound-Treated Cells

This protocol outlines the steps for staining cells treated with this compound using an Annexin V-FITC kit, followed by flow cytometry analysis.

Materials:

  • Cell culture of interest (e.g., HT1080 human fibrosarcoma cells)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., 0, 10, 25, 50, or 100 µM) for a specified duration (e.g., 3 hours).[10] Include an untreated control group.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution to minimize membrane damage. Centrifuge the cell suspension at 500 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS. Centrifuge at 500 x g for 5 minutes after each wash.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[11]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[7][11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[7]

Experimental Workflow Diagram

G cluster_0 Cell Preparation and Treatment cluster_1 Cell Harvesting and Staining cluster_2 Data Acquisition A Seed Cells B Treat with this compound A->B C Harvest Cells B->C D Wash with PBS C->D E Resuspend in Binding Buffer D->E F Stain with Annexin V-FITC and PI E->F G Incubate F->G H Analyze by Flow Cytometry G->H

Caption: Experimental workflow for Annexin V staining.

Comparison with Alternative Apoptosis Detection Methods

While Annexin V staining is a robust method for detecting early apoptosis, a multi-parametric approach is often recommended for a comprehensive assessment.[12] Below is a comparison of Annexin V staining with other common apoptosis assays.

Parameter Annexin V Staining TUNEL Assay Caspase Activity Assays Western Blotting
Principle Detects externalization of phosphatidylserine (PS) on the outer plasma membrane.[6][7]Labels DNA strand breaks by incorporating labeled nucleotides at the 3'-hydroxyl ends.[13][14]Measures the enzymatic activity of initiator (e.g., caspase-8, -9) and executioner (e.g., caspase-3, -7) caspases.[12][15]Detects changes in the expression levels and cleavage of apoptosis-related proteins (e.g., caspases, PARP, Bcl-2 family).[16]
Stage of Apoptosis Early.[5]Late.[13]Early to mid.[5]Early, mid, and late, depending on the protein target.
Procedure Time ~30-60 minutes.[17]Several hours to overnight.[17]~1-2 hours.[18]Several hours to days.
Sensitivity High.[19][20]High, considered a "gold standard".[17]High.[21]Moderate to high, depends on antibody quality.
Specificity Can produce false positives with necrotic cells or if the cell membrane is mechanically damaged.[17]Can also label necrotic cells and cells with DNA damage from other sources.Substrate specificities of caspases can overlap.[18]High specificity for target proteins.
Quantitative Yes (Flow Cytometry).[22]Yes (Flow Cytometry, Microscopy).[17]Yes (Spectrophotometry, Fluorometry, Luminometry).[15][23]Semi-quantitative.
Sample Type Suspension and adherent cells (care must be taken with detachment).[17][24]Adherent cells and tissue sections.[14][24]Cell lysates and live cells.[18]Cell lysates and tissue homogenates.
Advantages Fast, easy to perform, detects early apoptosis.[17]Can be used on fixed cells and tissues, allows for long-term sample storage.[17]Can distinguish between intrinsic and extrinsic pathways by assaying specific caspases.[13]Provides information on specific protein involvement and signaling pathways.
Disadvantages Requires fresh, live cells.[17]Time-consuming, more expensive.[17]Transient nature of caspase activation can make timing critical.[18]Time-consuming, requires specific antibodies, less suitable for high-throughput screening.

Signaling Pathway of this compound-Induced Apoptosis

This compound, as an alkylating agent, induces DNA damage, primarily through the formation of DNA cross-links.[1][2] This damage triggers a cellular stress response that can activate the intrinsic pathway of apoptosis.

G cluster_0 Induction cluster_1 Cellular Response cluster_2 Apoptotic Pathway cluster_3 Hallmarks of Apoptosis A This compound B DNA Cross-linking A->B C DNA Damage Response B->C D Activation of p53 C->D E Upregulation of Bax D->E F Mitochondrial Outer Membrane Permeabilization E->F G Cytochrome c Release F->G H Apoptosome Formation G->H I Caspase-9 Activation H->I J Caspase-3 Activation I->J K Substrate Cleavage J->K L DNA Fragmentation J->L M Apoptosis K->M L->M

Caption: this compound-induced apoptosis pathway.

Conclusion

Annexin V staining is a valuable and widely used technique for the early detection of apoptosis induced by agents like this compound. Its speed and ease of use make it suitable for initial screening and quantitative analysis. However, for a comprehensive validation of apoptosis, it is highly recommended to complement Annexin V staining with other methods that assess different apoptotic events, such as caspase activity assays to elucidate the signaling cascade or TUNEL assays to confirm the later stages of cell death. The choice of assay should be guided by the specific research question, the cell type being studied, and the available resources.

References

A Comparative Guide to the Genotoxicity of Mechlorethamine and Other Nitrogen Mustards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the genotoxicity of mechlorethamine with other prominent nitrogen mustards used in research and clinical settings, including cyclophosphamide, melphalan, chlorambucil, and bendamustine. The information is compiled from various experimental studies to offer an objective overview of their DNA-damaging capabilities.

Nitrogen mustards are a class of bifunctional alkylating agents that exert their cytotoxic effects primarily through the induction of DNA damage.[1] Their chemical structure, featuring a reactive bis(2-chloroethyl)amine group, allows them to form covalent bonds with DNA bases, particularly the N7 position of guanine.[1] This alkylation can lead to DNA strand breaks, mutations, and the formation of interstrand and intrastrand cross-links, which are highly cytotoxic lesions that impede DNA replication and transcription, ultimately triggering cell death.[2][3] While this mechanism is the basis of their anticancer activity, it also underlies their genotoxic side effects.

Comparative Genotoxicity Data

The following tables summarize quantitative data on the genotoxicity of this compound and other nitrogen mustards from various in vitro studies. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions, such as cell lines, drug concentrations, and exposure times.

Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a nitrogen mustard required to inhibit the growth of cancer cells by 50%. Lower IC50 values indicate higher cytotoxicity.

Nitrogen MustardCell LineIC50 (µM)Reference
This compound (HN2) Not explicitly found in direct comparison with others in the provided search results-
Chlorambucil MDA-MB-468 (Breast Cancer)34.4[4]
UO-31 (Renal Cancer)>100[4]
Melphalan MDA-MB-468 (Breast Cancer)48.7[4]
UO-31 (Renal Cancer)>100[4]
Bendamustine Not effective up to 50 µM in selected cancer cells-[5]

Note: Data for this compound was not available in a directly comparable format within the initial search results. One study noted that novel bendamustine derivatives showed significant improvement in cytotoxicity over the parent compound, which itself was ineffective at concentrations up to 50µM in the tested cell lines.[5]

DNA Adduct Formation

Nitrogen mustards react with DNA to form various adducts. The type and quantity of these adducts contribute to their genotoxicity.

Nitrogen MustardCell Line / SystemAdduct TypeAdduct Level (adducts per 10⁷ bases)Reference
This compound (NM) MDA-MB-231 (Breast Cancer)NM-G (mono-adduct)970[6]
G-NM-G (cross-link)240[6]
NM-FapyG (ring-opened)180[6]
FapyG-NM-G (ring-opened cross-link)6.0[6]
Nor-nitrogen mustard Salmonella typhimuriumPoint mutationsMore potent than this compound[7]

NM-G: N7-guanine adduct of this compound; G-NM-G: Guanine-mechlorethamine-guanine cross-link; NM-FapyG: Ring-opened formamidopyrimidine adduct of this compound.

DNA Interstrand Cross-linking (ICL)

Interstrand cross-links are considered one of the most cytotoxic lesions induced by bifunctional alkylating agents.

Nitrogen MustardSystemICL Yield (%) at 1.0 mMReference
Chlorambucil In vitro DNA5.7[4]
Melphalan In vitro DNA4.9[4]

Note: Direct comparative data for this compound under the same experimental conditions was not found in the provided search results.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Drug Treatment: Cells are then exposed to various concentrations of the nitrogen mustard for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated from the dose-response curve.[8]

Quantification of DNA Adducts by UPLC-MS/MS

This method allows for the sensitive and specific detection and quantification of various DNA adducts.

  • DNA Isolation: DNA is isolated from cells or tissues treated with the nitrogen mustard.

  • DNA Hydrolysis: The isolated DNA is enzymatically or chemically hydrolyzed to individual nucleosides or bases.

  • Solid-Phase Extraction (SPE): The hydrolysate is purified using SPE to enrich the adducts and remove interfering substances.

  • UPLC-MS/MS Analysis: The purified sample is analyzed by ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The adducts are separated by chromatography and then detected and quantified by mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.[6]

Chromosomal Aberration Assay

This cytogenetic assay is used to assess the ability of a substance to induce structural changes in chromosomes.

  • Cell Culture and Treatment: Human lymphocytes or other suitable cell lines are cultured and treated with the nitrogen mustard. A mitotic inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, and fixed. The fixed cells are then dropped onto microscope slides.

  • Staining: The slides are stained with a DNA-binding dye (e.g., Giemsa).

  • Microscopic Analysis: The metaphase spreads are analyzed under a microscope to identify and score different types of chromosomal aberrations, such as breaks, gaps, and exchanges.[7]

Signaling Pathways and Experimental Workflows

DNA_Damage_Response_Pathway cluster_agent Nitrogen Mustard cluster_dna DNA Damage cluster_response Cellular Response This compound This compound DNA_Adducts DNA Adducts (Mono-adducts, ICLs) This compound->DNA_Adducts Alkylation ATR_ATM ATR/ATM Activation DNA_Adducts->ATR_ATM p53 p53 Activation ATR_ATM->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

Experimental_Workflow_IC50 A A B B A->B C C B->C D D C->D E E D->E F F E->F G G F->G

Discussion

The genotoxicity of nitrogen mustards is a complex interplay of their chemical reactivity, cellular uptake, and the cell's capacity for DNA repair. This compound, as the prototypical nitrogen mustard, is a highly reactive compound. Aromatic mustards like chlorambucil and melphalan are generally less reactive due to the electron-withdrawing nature of the aromatic ring, which can influence their DNA alkylating efficiency and toxicity profile.[9] Cyclophosphamide is a prodrug that requires metabolic activation in the liver to become an active alkylating agent.[1] Bendamustine possesses a unique structure with a purine-like benzimidazole ring, which may contribute to a different spectrum of activity and DNA damage response compared to other nitrogen mustards.[10]

The available data, although fragmented, suggests differences in the genotoxic potential among nitrogen mustards. For instance, nor-nitrogen mustard was found to be more potent in inducing point mutations in bacteria, while this compound was more effective at inducing chromosomal aberrations in human lymphocytes.[7] This highlights that the type of genetic damage can vary between different nitrogen mustards.

In terms of cytotoxicity, newer prodrugs of nitrogen mustards have been shown to be significantly more potent than traditional agents like chlorambucil and melphalan in certain cancer cell lines.[4] This underscores the ongoing efforts in drug development to enhance the therapeutic index of this class of compounds by improving their selectivity and potency against cancer cells while minimizing systemic genotoxicity.

The formation of various DNA adducts, including the highly cytotoxic interstrand cross-links, is a key determinant of the genotoxic and therapeutic effects of nitrogen mustards. The quantification of these adducts provides a direct measure of the extent of DNA damage. The study on this compound's adduct formation in a breast cancer cell line revealed a significant number of both mono-adducts and cross-links, illustrating its potent DNA-damaging capacity.[6]

References

Comparative Analysis of DNA Repair Protein Activation Following Mechlorethamine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Mechlorethamine, a nitrogen mustard and the first alkylating agent used in chemotherapy, exerts its cytotoxic effects by inducing DNA damage, primarily through the formation of interstrand crosslinks (ICLs) and DNA-protein crosslinks (DPCs).[1][2] This damage triggers a complex cellular signaling network known as the DNA Damage Response (DDR), which aims to repair the lesions and maintain genomic integrity. A thorough understanding of the key proteins involved in this response is crucial for developing more effective cancer therapies and identifying potential biomarkers of drug sensitivity.

This guide provides a comparative overview of the activation of three central DNA repair proteins—γH2AX, FANCD2, and PARP-1—in response to this compound treatment, with supporting experimental data and detailed protocols for their analysis by Western blot.

Key DNA Repair Proteins and Their Roles

  • γH2AX (Phosphorylated H2AX): The histone variant H2AX is rapidly phosphorylated at serine 139 to form γH2AX at the sites of DNA double-strand breaks (DSBs), which can arise as intermediates during the repair of ICLs. This phosphorylation event serves as a crucial signal to recruit a multitude of DNA repair factors to the damage site.

  • FANCD2 (Fanconi Anemia Complementation Group D2): A key protein in the Fanconi Anemia (FA) pathway, which is essential for the repair of ICLs.[3][4] Upon DNA damage, FANCD2 is monoubiquitinated, a modification that is critical for its localization to chromatin and its function in coordinating DNA repair.[3][4] This modification can be visualized on a Western blot as a distinct, slower-migrating band.

  • PARP-1 (Poly [ADP-ribose] polymerase 1): An enzyme that plays a vital role in the repair of single-strand breaks (SSBs). While ICLs are the primary lesion induced by this compound, the repair process can generate SSBs, leading to the activation of PARP-1.

Quantitative Western Blot Analysis of DNA Repair Protein Activation

The following table summarizes the dose-dependent activation of γH2AX, FANCD2, and PARP-1 in a hypothetical experiment where a human cancer cell line was treated with increasing concentrations of this compound for a fixed time point (e.g., 24 hours). The data is presented as normalized densitometry units, representing the relative abundance of the activated form of each protein.

This compound (µM)γH2AX (Normalized Densitometry Units)Monoubiquitinated FANCD2 (Normalized Densitometry Units)Cleaved PARP-1 (Normalized Densitometry Units)
0 (Control)1.01.01.0
103.52.81.5
257.25.93.2
5012.810.56.8
10015.312.19.7

Note: The data presented in this table is a synthesized representation based on established trends in DNA damage response and is intended for illustrative purposes.

Experimental Protocols

A detailed protocol for the Western blot analysis of these DNA repair proteins is provided below.

Cell Culture and this compound Treatment
  • Seed human cancer cells (e.g., HeLa, U2OS, or a relevant cancer cell line) in 10 cm culture dishes and grow to 70-80% confluency.

  • Prepare fresh stock solutions of this compound in sterile, cell culture-grade water or DMSO.

  • Treat the cells with the desired concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for the specified duration (e.g., 24 hours). Include an untreated control.

Nuclear Protein Extraction
  • After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Scrape the cells in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, supplemented with protease and phosphatase inhibitors).

  • Incubate on ice for 15 minutes to allow the cells to swell.

  • Add a non-ionic detergent (e.g., NP-40 or Triton X-100) to a final concentration of 0.5% and vortex vigorously for 10 seconds to lyse the cell membrane.

  • Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the nuclei.

  • Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors).

  • Incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei and solubilize nuclear proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant contains the nuclear protein extract.

  • Determine the protein concentration of the nuclear extracts using a standard protein assay (e.g., BCA assay).

SDS-PAGE and Western Blotting
  • Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-15% gradient gel).

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for γH2AX, FANCD2, and PARP-1 overnight at 4°C with gentle agitation. Use a loading control antibody (e.g., Histone H3 or Lamin B1) to ensure equal protein loading.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

Densitometry Analysis
  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.

  • Express the results as a fold change relative to the untreated control.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the DNA damage response pathway initiated by this compound and the experimental workflow for Western blot analysis.

Mechlorethamine_DDR_Pathway cluster_Sensing Damage Sensing & Signaling cluster_Repair DNA Repair Pathways cluster_FA Fanconi Anemia Pathway cluster_BER Base Excision Repair cluster_DSBR DSB Repair This compound This compound DNA_Damage DNA Interstrand Crosslinks (ICLs) & DNA-Protein Crosslinks (DPCs) This compound->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates PARP1 PARP-1 DNA_Damage->PARP1 activates (via SSBs) gamma_H2AX γH2AX DNA_Damage->gamma_H2AX induces (via DSBs) Apoptosis Apoptosis DNA_Damage->Apoptosis if severe FA_Core FA Core Complex ATM_ATR->FA_Core activates Cell_Cycle_Arrest Cell Cycle Arrest ATM_ATR->Cell_Cycle_Arrest FANCD2_I FANCD2-FANCI Complex FA_Core->FANCD2_I monoubiquitinates FANCD2_Ub Monoubiquitinated FANCD2-FANCI FANCD2_I->FANCD2_Ub FANCD2_Ub->DNA_Damage repairs ICLs PARP1->DNA_Damage repairs SSBs gamma_H2AX->DNA_Damage recruits repair factors

Caption: this compound-induced DNA damage response pathway.

Western_Blot_Workflow start Cell Treatment with This compound nuclear_extraction Nuclear Protein Extraction start->nuclear_extraction protein_quant Protein Quantification (BCA) nuclear_extraction->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (γH2AX, FANCD2, PARP-1, Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry & Normalization detection->analysis end Comparative Data Analysis analysis->end

Caption: Western blot analysis workflow.

Alternative Methodologies

While Western blotting is a robust and widely used technique for analyzing the expression and post-translational modification of DNA repair proteins, other methods can provide complementary information:

  • Immunofluorescence Microscopy: This technique allows for the visualization of protein localization within the cell. For example, the formation of distinct nuclear foci of γH2AX and FANCD2 at sites of DNA damage can be observed and quantified.

  • Flow Cytometry: Can be used for the high-throughput quantification of protein levels, such as γH2AX, in a large population of cells.

  • Mass Spectrometry: A powerful tool for identifying and quantifying post-translational modifications, such as the specific sites of ubiquitination on FANCD2.

  • Comet Assay (Single Cell Gel Electrophoresis): This method can be used to directly measure the extent of DNA damage, including ICLs, and can be correlated with the activation of DNA repair proteins.

Conclusion

The analysis of γH2AX, FANCD2, and PARP-1 activation by Western blot provides valuable insights into the cellular response to this compound-induced DNA damage. A quantitative comparison of these markers can help to elucidate the predominant repair pathways activated in different cell types and in response to varying drug concentrations. This information is critical for the rational design of combination therapies that exploit specific vulnerabilities in the DNA damage response of cancer cells, ultimately leading to improved therapeutic outcomes.

References

Cross-Resistance Profile of Mechlorethamine-Resistant Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acquired resistance to chemotherapeutic agents is a primary obstacle in oncology. Mechlorethamine, a nitrogen mustard alkylating agent, has long been a component of various chemotherapy regimens. However, its efficacy is often limited by the development of cellular resistance. A critical consequence of this resistance is the frequent emergence of cross-resistance to other structurally and functionally diverse anticancer drugs, which significantly narrows the available therapeutic options. This guide provides a comparative analysis of the cross-resistance profiles of this compound-resistant cancer cells, supported by experimental data, detailed methodologies, and visualizations of the underlying molecular mechanisms.

Quantitative Cross-Resistance Data

The development of resistance to this compound often confers resistance to other alkylating agents and DNA-damaging drugs. The extent of this cross-resistance can be quantified by comparing the half-maximal inhibitory concentration (IC50) of various drugs in this compound-resistant cell lines versus their parental, sensitive counterparts. The fold resistance, calculated as the ratio of IC50 (resistant)/IC50 (sensitive), provides a direct measure of the magnitude of cross-resistance.

Below is a summary of reported cross-resistance data from a study on nitrogen mustard-resistant B-cell chronic lymphocytic leukemia (B-CLL) cells.

Drug ClassDrugFold Resistance in this compound-Resistant B-CLL Cells
Bifunctional Alkylating Agents Melphalan4.1
Chlorambucil5.6
Mitomycin C6.0
Cisplatin2.2
Monofunctional Alkylating Agent Methyl methanesulfonateNo increased resistance
Other DNA Damaging Agent UV lightNo increased resistance

This data clearly indicates that resistance to this compound in this B-CLL model is associated with significant cross-resistance to other bifunctional alkylating agents that also induce DNA interstrand crosslinks.[1] Conversely, the lack of cross-resistance to a monofunctional alkylating agent and UV light suggests that the resistance mechanism is specific to the repair of DNA crosslinks.[1] In other studies involving Raji/Burkitt lymphoma and squamous cell carcinoma of the tongue cell lines resistant to this compound (HN2), a general lack of cross-resistance to BCNU, cisplatin, phenylalanine mustard, and hydroperoxycyclophosphamide was noted, highlighting that cross-resistance profiles can be cell-type specific.

Mechanisms of Cross-Resistance

The primary mechanism underlying this compound resistance and subsequent cross-resistance is the enhanced repair of DNA damage, particularly interstrand crosslinks (ICLs).[1] Several DNA repair pathways can be upregulated in resistant cells.

Key Signaling Pathways in this compound Cross-Resistance

The following diagram illustrates the central role of DNA repair pathways in mediating resistance to this compound and other cross-linking agents. The resistance phenotype is often a result of the upregulation of key proteins involved in recognizing and repairing DNA adducts.

Experimental_Workflow start Parental Sensitive Cell Line ic50_initial Determine Initial IC50 of this compound start->ic50_initial culture_low_dose Culture in low dose (e.g., IC20) of this compound ic50_initial->culture_low_dose monitor Monitor for cell death and recovery of surviving cells culture_low_dose->monitor passage Passage surviving cells monitor->passage increase_dose Gradually increase This compound concentration passage->increase_dose increase_dose->culture_low_dose Continue exposure stable_growth Stable growth at high concentration? increase_dose->stable_growth After several cycles stable_growth->increase_dose No resistant_line Established this compound- Resistant Cell Line stable_growth->resistant_line Yes cross_resistance_assay Perform Cross-Resistance Assay (e.g., MTT) resistant_line->cross_resistance_assay

References

The Synergistic Strike: Mechlorethamine in Combination with Radiation Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The strategic combination of cytotoxic agents with radiation therapy has long been a cornerstone of cancer treatment. This guide provides a comprehensive comparison of the efficacy of mechlorethamine, a nitrogen mustard alkylating agent, when used in conjunction with radiation therapy. We will delve into the quantitative outcomes from key clinical trials, detail the experimental protocols, and visualize the underlying molecular mechanisms.

At a Glance: this compound and Radiation Therapy

The synergy between this compound and radiation therapy stems from their complementary mechanisms of action targeting cellular DNA. This compound, an alkylating agent, forms covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication.[1][2] Radiation therapy induces DNA damage primarily through the generation of reactive oxygen species, causing single and double-strand breaks.[3] The combination of these two modalities creates a multi-pronged attack on cancer cell viability, often leading to enhanced tumor cell kill.

Performance in Hodgkin's Lymphoma: A Comparative Analysis

This compound has historically been a key component of the MOPP (this compound, Oncovin, Procarbazine, Prednisone) chemotherapy regimen for Hodgkin's lymphoma. Clinical trials have compared MOPP, both alone and in combination with radiation, to other regimens, most notably ABVD (Adriamycin, Bleomycin, Vinblastine, Dacarbazine).

Treatment RegimenPatient PopulationComplete Remission (CR) Rate5-Year Failure-Free Survival (FFS)5-Year Overall Survival (OS)Key Findings & Toxicities
MOPP/ABV Hybrid Advanced Hodgkin's Disease80%66%81%Similar efficacy to ABVD but with a greater incidence of acute pulmonary and hematologic toxicity, as well as a higher risk of myelodysplastic syndromes (MDS) and leukemia.[4]
ABVD Advanced Hodgkin's Disease76%63%82%Considered the standard regimen for advanced Hodgkin's disease due to a more favorable long-term toxicity profile compared to MOPP-containing regimens.[4]
Alternating MOPP and ABVD Advanced Hodgkin's Disease-67%83%No significant difference in failure-free or overall survival compared to the MOPP/ABV hybrid.[5]
MOPP/ABVD Pediatric Advanced Hodgkin's Disease-77%84%Equivalent outcomes to ABVD plus low-dose radiation, suggesting MOPP can be eliminated from frontline therapy in this population to reduce long-term toxicity.[6]
ABVD + Low-Dose Radiation Pediatric Advanced Hodgkin's Disease-87%90%Demonstrated excellent outcomes, allowing for the omission of MOPP.[6]
MOPP/ABV Hybrid vs. Sequential MOPP-ABVD Advanced Hodgkin's Disease83% vs. 75%64% vs. 54% (8-year)79% vs. 71% (8-year)The MOPP/ABV hybrid showed significantly improved failure-free and overall survival compared to the sequential administration of MOPP and ABVD.[7]
Alternating MOPP/ABVD vs. Hybrid MOPP/ABVD Advanced Hodgkin's Disease91% vs. 89%67% vs. 69% (10-year)74% vs. 72% (10-year)The two different sequences of MOPP and ABVD yielded very similar long-term outcomes.[8]

Efficacy in Mycosis Fungoides: Topical Application and Radiation

For the cutaneous T-cell lymphoma, mycosis fungoides, topical this compound is often used in conjunction with total skin electron beam (TSEB) therapy.

Treatment RegimenPatient PopulationKey Findings
Topical this compound vs. TSEB Mycosis Fungoides (confined to skin)In the early stages of the disease, both treatments are equally effective. In later stages, TSEB appears superior in inducing an initial complete remission. However, due to a high relapse rate after TSEB, it is often followed by topical this compound therapy.[9]
Adjuvant Topical this compound after TSEB Mycosis FungoidesPatients receiving adjuvant topical this compound after TSEB had a longer median disease-free interval (25 months) compared to those treated with TSEB alone (17 months).[10]
Topical this compound Mycosis FungoidesA 10-year study indicated that the chemotherapeutic approach with topical this compound is as effective as TSEB in promoting survival.[11]

Experimental Protocols

MOPP/ABV Hybrid Regimen for Advanced Hodgkin's Disease
  • Patient Population: Adults with advanced Hodgkin's disease.

  • Treatment Protocol: The MOPP/ABV hybrid regimen consists of the following drugs administered intravenously:

    • This compound: Dosage and schedule integrated within the MOPP component.

    • Oncovin (Vincristine): Dosage and schedule integrated within the MOPP component.

    • Procarbazine: Dosage and schedule integrated within the MOPP component.

    • Prednisone: Dosage and schedule integrated within the MOPP component.

    • Adriamycin (Doxorubicin): Dosage and schedule integrated within the ABV component.

    • Bleomycin: Dosage and schedule integrated within the ABV component.

    • Vinblastine: Dosage and schedule integrated within the ABV component.

  • Endpoints: The primary endpoints of the comparative trials were failure-free survival and overall survival. Secondary endpoints included complete remission rates and treatment-related toxicities.[4][7]

Topical this compound and Total Skin Electron Beam (TSEB) Therapy for Mycosis Fungoides
  • Patient Population: Patients with mycosis fungoides confined to the skin.

  • Treatment Protocol:

    • Topical this compound: Applied as a dilute aqueous solution or gel to the affected skin areas.

    • Total Skin Electron Beam (TSEB) Therapy: Radiation delivered to the entire skin surface.

  • Endpoints: Evaluation of complete remission, relapse-free survival, and overall survival.[9][10][11] A phase II clinical trial is currently studying low-dose TSEB followed by maintenance this compound gel.[12]

Visualizing the Molecular Mechanisms

The synergistic effect of this compound and radiation therapy can be visualized through their impact on DNA and the subsequent cellular response.

Mechlorethamine_Radiation_Synergy Synergistic Mechanism of this compound and Radiation Therapy cluster_this compound This compound Action cluster_radiation Radiation Therapy Action cluster_cellular_response Cellular Response This compound This compound (Nitrogen Mustard) Aziridinium Formation of Aziridinium Ion This compound->Aziridinium Alkylation DNA Alkylation (N7 of Guanine) Aziridinium->Alkylation Crosslinking Inter- and Intra-strand DNA Cross-links Alkylation->Crosslinking DNA_Damage Accumulated DNA Damage Crosslinking->DNA_Damage Repair_Inhibition Inhibition of DNA Repair Crosslinking->Repair_Inhibition Blocks Repair Enzymes Radiation Ionizing Radiation ROS Generation of Reactive Oxygen Species (ROS) Radiation->ROS SSB Single-Strand Breaks (SSBs) ROS->SSB DSB Double-Strand Breaks (DSBs) ROS->DSB SSB->DNA_Damage DSB->DNA_Damage DDR DNA Damage Response (DDR) Activation DNA_Damage->DDR CellCycleArrest Cell Cycle Arrest (G2/M) DDR->CellCycleArrest Apoptosis Apoptosis (Programmed Cell Death) DDR->Apoptosis CellCycleArrest->Apoptosis If damage is irreparable Repair_Inhibition->DNA_Damage

Caption: Synergistic action of this compound and radiation on DNA.

This diagram illustrates how both this compound and radiation induce distinct forms of DNA damage. This compound leads to the formation of DNA cross-links, while radiation causes single and double-strand breaks. This combined assault overwhelms the cell's DNA repair capacity, leading to cell cycle arrest and, ultimately, apoptosis.

Experimental_Workflow General Experimental Workflow for Clinical Trials Patient_Selection Patient Selection (e.g., Hodgkin's Lymphoma, Mycosis Fungoides) Randomization Randomization Patient_Selection->Randomization Arm_A Treatment Arm A (this compound + Radiation) Randomization->Arm_A Arm_B Treatment Arm B (Alternative/Standard Therapy) Randomization->Arm_B Treatment_Admin Treatment Administration (Defined Cycles/Doses) Arm_A->Treatment_Admin Arm_B->Treatment_Admin Follow_Up Patient Follow-up (Monitoring for Response and Toxicity) Treatment_Admin->Follow_Up Data_Analysis Data Analysis (Efficacy and Safety Endpoints) Follow_Up->Data_Analysis Results Results and Conclusion Data_Analysis->Results

Caption: A typical workflow for clinical trials comparing combination therapies.

This flowchart outlines the standard process for a randomized controlled clinical trial evaluating the efficacy of this compound in combination with radiation therapy against an alternative treatment.

Conclusion

The combination of this compound and radiation therapy has demonstrated significant efficacy in the treatment of Hodgkin's lymphoma and mycosis fungoides. While newer, less toxic regimens like ABVD have largely replaced MOPP for Hodgkin's lymphoma, the principles of combining alkylating agents with radiation remain relevant. For mycosis fungoides, the sequential or adjuvant use of topical this compound with TSEB continues to be a valuable treatment strategy. Future research may focus on optimizing the scheduling and dosage of this combination therapy and exploring its potential in other malignancies, always with a keen eye on minimizing long-term toxicities.

References

Validating the Inhibition of DNA Replication by Mechlorethamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mechlorethamine's performance in inhibiting DNA replication against other common alkylating agents, namely cisplatin and cyclophosphamide. The information presented is supported by experimental data and detailed methodologies to assist researchers in designing and interpreting their own studies.

Executive Summary

Mechanism of Action: this compound

This compound is a bifunctional alkylating agent that spontaneously forms a highly reactive aziridinium ion in aqueous environments. This ion readily attacks nucleophilic sites on DNA, primarily the N7 position of guanine residues. This alkylation can result in three main types of DNA damage that inhibit replication:

  • Monoadducts: A single guanine base is alkylated.

  • Intrastrand Cross-links: Two adjacent guanine bases on the same DNA strand are cross-linked.

  • Interstrand Cross-links (ICLs): Guanine bases on opposite DNA strands are cross-linked, which is the most cytotoxic lesion as it physically prevents the separation of the DNA strands, a prerequisite for replication and transcription.[1]

This DNA damage triggers a cellular DNA Damage Response (DDR), leading to the activation of protein kinases such as ATM (Ataxia-Telangiectasia Mutated), ATR (Ataxia-Telangiectasia and Rad3-related), and DNA-PK (DNA-dependent Protein Kinase). These kinases, in turn, activate downstream signaling pathways that result in cell cycle arrest, primarily in the S and G2/M phases, allowing time for DNA repair. If the damage is too extensive, the cell is directed towards apoptosis (programmed cell death).

This compound's Mechanism of Action This compound This compound Aziridinium Aziridinium Ion (Reactive Intermediate) This compound->Aziridinium DNA DNA (N7 of Guanine) Aziridinium->DNA Monoadduct Monoadducts DNA->Monoadduct Intrastrand Intrastrand Cross-links DNA->Intrastrand Interstrand Interstrand Cross-links (ICLs) DNA->Interstrand ReplicationFork Stalled Replication Fork Interstrand->ReplicationFork DDR DNA Damage Response (ATM, ATR, DNA-PK) ReplicationFork->DDR CellCycleArrest S/G2-M Phase Cell Cycle Arrest DDR->CellCycleArrest Repair DNA Repair DDR->Repair Apoptosis Apoptosis CellCycleArrest->Apoptosis Repair->CellCycleArrest

Figure 1: this compound's mechanism of action.

Comparative Performance of DNA Replication Inhibitors

While this compound, cisplatin, and cyclophosphamide all function as DNA alkylating agents, their reactivity, the types of adducts they form, and their cellular processing differ. This compound is noted to be the most reactive of the nitrogen mustards.[2] Oxaliplatin, a platinum-based drug like cisplatin, has been observed to cause greater inhibition of DNA synthesis than cisplatin.[3]

The following table summarizes available cytotoxicity data for these agents. It is important to note that IC50 values can vary significantly depending on the cell line, exposure time, and the specific assay used.[4][5]

CompoundCell LineExposure Time (hours)IC50 (µM)Reference
This compound HT1080 (Fibrosarcoma)24~50 (LC50)[6]
Cisplatin A549 (Lung Carcinoma)48~7.5[7]
MCF-7 (Breast Adenocarcinoma)48~6.4[7]
HeLa (Cervical Cancer)482.0 - 40[5]
Cyclophosphamide Data not available for direct comparison of IC50 for DNA synthesis inhibition.

Experimental Protocols for Validating DNA Replication Inhibition

The inhibition of DNA replication can be quantitatively assessed using several robust methods. The following are detailed protocols for the widely used 5-ethynyl-2'-deoxyuridine (EdU) and 5-bromo-2'-deoxyuridine (BrdU) incorporation assays.

EdU Incorporation Assay

This assay measures the level of de novo DNA synthesis by detecting the incorporation of the nucleoside analog EdU into newly synthesized DNA.

Experimental Workflow:

EdU Incorporation Assay Workflow Start Seed Cells Treat Treat with this compound or other inhibitors Start->Treat EdU Incubate with EdU (10 µM) Treat->EdU Fix Fix Cells (e.g., 4% PFA) EdU->Fix Permeabilize Permeabilize Cells (e.g., 0.5% Triton X-100) Fix->Permeabilize Click Click-iT® Reaction (Fluorescent Azide) Permeabilize->Click Stain Counterstain Nuclei (e.g., Hoechst 33342) Click->Stain Analyze Analyze via Fluorescence Microscopy or Flow Cytometry Stain->Analyze BrdU Incorporation Assay Workflow Start Seed Cells Treat Treat with this compound or other inhibitors Start->Treat BrdU Incubate with BrdU (10 µM) Treat->BrdU Fix Fix and Permeabilize Cells BrdU->Fix Denature DNA Denaturation (e.g., HCl) Fix->Denature PrimaryAb Incubate with Primary Anti-BrdU Antibody Denature->PrimaryAb SecondaryAb Incubate with Fluorescent Secondary Antibody PrimaryAb->SecondaryAb Stain Counterstain Nuclei (e.g., DAPI) SecondaryAb->Stain Analyze Analyze via Fluorescence Microscopy or Flow Cytometry Stain->Analyze

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Mechlorethamine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous materials like mechlorethamine is a critical component of laboratory safety. Adherence to established protocols not only ensures personal safety but also environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, including procedures for neutralization and spill management.

I. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. This compound is a potent alkylating agent and a known carcinogen and vesicant, causing severe skin burns and eye damage.[1][2]

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Always use two pairs of gloves and change them immediately if contamination is suspected.

  • Eye Protection: Chemical splash goggles or a full-face shield must be worn.

  • Lab Coat: A disposable, fluid-resistant lab coat is essential to protect from splashes.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[2]

II. Chemical Neutralization of this compound Waste

Unused solutions of this compound and contaminated materials must be chemically neutralized before disposal. The recommended method involves a solution of sodium thiosulfate and sodium bicarbonate.[3][4]

Materials Required:

  • 5% Sodium Thiosulfate Solution

  • 5% Sodium Bicarbonate Solution

  • Appropriately labeled waste container

Procedure:

  • Prepare the Neutralization Solution: In a suitable container within a chemical fume hood, prepare a solution containing equal volumes of 5% sodium thiosulfate and 5% sodium bicarbonate.

  • Neutralize Unused this compound Solution: Carefully add the unused this compound solution to an equal volume of the prepared neutralization solution.[3][4]

  • Allow for Reaction Time: Let the mixture stand for a minimum of 45 minutes to ensure complete neutralization.[3][4]

  • Dispose of Neutralized Solution: The resulting neutralized solution should be disposed of as hazardous waste according to institutional and local regulations. Do not pour down the drain.

  • Decontaminate Containers: Vials and other containers that held this compound should be rinsed with the sodium thiosulfate/sodium bicarbonate solution and allowed to soak for at least 45 minutes before being disposed of as hazardous waste.[3][4]

ParameterValueSource
Neutralizing Agent Equal volumes of 5% Sodium Thiosulfate and 5% Sodium Bicarbonate solution[3][4]
Ratio of Waste to Neutralizer 1:1 (by volume)[3][4]
Minimum Reaction Time 45 minutes[3][4]

III. Management of this compound Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

Procedure for Minor Spills (in a chemical fume hood):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Contain the Spill: Use absorbent pads or other appropriate absorbent materials from a chemical spill kit to contain the spill.

  • Neutralize: Saturate the absorbent material and the spill area with the 5% sodium thiosulfate/5% sodium bicarbonate solution.

  • Allow Contact Time: Let the neutralization solution sit for at least 45 minutes.

  • Clean-Up: Using tongs or other tools, carefully collect the absorbent material and any contaminated debris.

  • Dispose of Waste: Place all contaminated materials in a designated hazardous waste container.

  • Decontaminate Surfaces: Clean the spill area thoroughly with a detergent and water solution.

  • Dispose of PPE: Remove and dispose of all contaminated PPE as hazardous waste.

For major spills or spills outside of a fume hood, evacuate the area immediately and contact the institution's environmental health and safety office.

IV. Disposal of Contaminated Solid Waste

All solid waste contaminated with this compound, including gloves, lab coats, absorbent pads, and empty vials, must be disposed of as hazardous chemical waste. These items should be collected in a clearly labeled, sealed, and puncture-resistant container.

V. Experimental Workflow for this compound Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

Mechlorethamine_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood PrepNeutralizer Prepare Neutralization Solution (5% Sodium Thiosulfate + 5% Sodium Bicarbonate) FumeHood->PrepNeutralizer Mix Mix Waste with Equal Volume of Neutralizer PrepNeutralizer->Mix CollectWaste Collect this compound Waste (Unused solution, contaminated items) CollectWaste->Mix DisposeSolid Dispose of all Contaminated Solid Waste (PPE, containers, absorbents) as Hazardous Waste CollectWaste->DisposeSolid React Allow to React for at least 45 minutes Mix->React DisposeLiquid Dispose of Neutralized Liquid as Hazardous Waste React->DisposeLiquid DeconContainers Decontaminate Empty Containers with Neutralizer React->DeconContainers DeconContainers->DisposeSolid

References

Personal protective equipment for handling Mechlorethamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling Mechlorethamine

This compound, a highly toxic nitrogen mustard, is recognized as a potent blistering agent, corrosive, and a confirmed human carcinogen.[1][2][3][4] Its handling demands rigorous adherence to safety protocols to prevent occupational exposure. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, covering personal protective equipment (PPE), operational plans, and disposal procedures.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the primary defense against the severe health risks posed by this compound, which include carcinogenicity, mutagenicity, and teratogenicity.[2][3] All personnel who handle this compound must be trained in proper PPE use.[5]

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE Category Specification Rationale & Best Practices
Gloves Double-gloving with chemotherapy-tested, powder-free nitrile gloves.[6][7] Mandatory for all handling procedures. The outer glove should go over the gown cuff, and the inner glove underneath.[7] Change outer glove immediately if contaminated; change both pairs every 30-60 minutes or as permeation data suggests.[6][7]
Gowns Disposable, solid-front or back-closing gowns made of low-permeability, lint-free fabric (e.g., polyethylene-coated polypropylene).[7][8] Must have long sleeves with tight-fitting cuffs.[7][8] Gowns should be changed every 2-3 hours or immediately after a spill or splash.[6][7]
Eye & Face Protection Full face shield or safety goggles with side shields.[6][8][9] A full face shield is preferred whenever there is a risk of splashing.[7][8] If using goggles, they must be worn with a fluid-resistant mask.[8]
Respiratory Protection Varies by task and potential for exposure (See Table 3). This compound is considered volatile under certain conditions.[6] Use an N95 or equivalent respirator for spills generating airborne particles. For volatile agents, a combination particulate/chemical cartridge respirator is required.[6]

| Other | Disposable shoe covers and hair covering.[8][10] | Recommended for comprehensive protection, especially during compounding or spill cleanup.[8] |

Quantitative Data: Glove Permeation

The effectiveness of gloves is determined by their breakthrough time—the duration it takes for the chemical to permeate the material.[7] Gloves used for handling this compound must be tested according to the ASTM D6978 standard.[7][11]

Table 2: Glove Permeation Data for this compound HCl

Glove Material Test Standard Result
Sempermed® Nitrile Gloves ASTM D6978 > 240 minutes

Note: This data is from a specific manufacturer and serves as an example.[11] Users must consult the glove manufacturer's specific chemical resistance data for the gloves they intend to use. Conditions, exposure times, and chemical concentrations can affect performance.[11][12]

Table 3: NIOSH Respiratory Protection Recommendations for this compound

Concentration / Condition Required Respirator Type (or greater) Assigned Protection Factor (APF)
Up to 2 ppm - Supplied-air respirator (continuous flow).- Powered, air-purifying respirator with organic vapor cartridges. 25
Up to 5 ppm - Chemical cartridge respirator with a full facepiece and organic vapor cartridges.- Air-purifying, full-facepiece respirator (gas mask) with appropriate canister.- Self-contained breathing apparatus (SCBA) with a full facepiece.- Supplied-air respirator with a full facepiece. 50
Emergency or Unknown Concentrations - SCBA with a full facepiece, pressure-demand or other positive-pressure mode.- Supplied-air respirator with a full facepiece, pressure-demand or other positive-pressure mode, with an auxiliary positive-pressure SCBA. 10,000

Source: NIOSH Pocket Guide to Chemical Hazards.

Experimental Protocol: Glove Permeation Testing (ASTM D6978)

The standard test for assessing the resistance of medical gloves to permeation by chemotherapy drugs is ASTM D6978, "Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs."[7][11]

Objective: To determine the standardized breakthrough time for a specific glove material when in continuous contact with a chemotherapy drug like this compound.

Methodology Summary:

  • A sample of the glove material is placed in a permeation cell, acting as a barrier between a challenge chemical (this compound) and a collection medium.

  • The outer surface of the glove material is exposed to the this compound.

  • The inner surface is monitored by flowing the collection medium (gas or liquid) to a sensitive analytical instrument.

  • The breakthrough detection time is measured when the chemical's permeation rate reaches or exceeds 0.01 micrograms per square centimeter per minute (µg/cm²/min).[7]

Visualized Workflows

The following diagrams illustrate critical safety workflows for handling this compound.

PPE_Selection_Workflow start Start: Task Involves Handling this compound task_assessment Assess Task for Exposure Risk start->task_assessment is_splash_risk Risk of Splash or Aerosol? task_assessment->is_splash_risk ppe_emergency Emergency/Unknown: - Full-Encapsulating Suit - Positive-Pressure SCBA task_assessment->ppe_emergency Emergency/ Unknown Concentration is_spill Spill or Emergency Situation? is_splash_risk->is_spill No ppe_splash Add Full Face Shield is_splash_risk->ppe_splash Yes routine_handling Routine Handling (e.g., Compounding in BSC) is_spill->routine_handling No ppe_spill Required PPE: - Add N95/Cartridge Respirator - Shoe Covers is_spill->ppe_spill Yes (Small/Contained) ppe_routine Required PPE: - Double Nitrile Gloves - Chemo Gown - Goggles/Mask routine_handling->ppe_routine end Proceed with Task ppe_routine->end ppe_splash->ppe_routine ppe_spill->end ppe_emergency->end PPE_Donning_Doffing cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE don1 1. Hand Hygiene don2 2. Put on Shoe Covers don1->don2 don3 3. Put on Inner Gloves don2->don3 don4 4. Put on Gown don3->don4 don5 5. Put on Respirator don4->don5 don6 6. Put on Eye/Face Protection don5->don6 don7 7. Put on Outer Gloves (over gown cuff) don6->don7 dof1 1. Remove Outer Gloves dof2 2. Remove Gown (turn inside out) dof1->dof2 dof3 3. Dispose in Chemo Waste dof2->dof3 dof4 4. Hand Hygiene dof3->dof4 dof5 5. Remove Eye/Face Protection dof4->dof5 dof6 6. Remove Respirator dof5->dof6 dof7 7. Remove Inner Gloves dof6->dof7 dof8 8. Final Hand Hygiene dof7->dof8

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.